2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNPYYVKVXSLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350277 | |
| Record name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4364-02-7 | |
| Record name | 2-(4-methoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Chemical Structure of 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document details the spectroscopic data, synthesis, and analytical methodologies crucial for its characterization.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a quinoline core substituted with a methoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₇H₁₃NO₃[1] |
| Molecular Weight | 279.29 g/mol [1] |
| CAS Number | 4364-02-7[1] |
| PubChem CID | 676325[1] |
| SMILES | COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O[1] |
| InChI | InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20)[1] |
Spectroscopic Data for Structural Confirmation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR (400 MHz, DMSO-d₆) Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 13.97 | s | - | 1H | -COOH |
| 8.62 | d | 8.5 | 1H | Quinoline H-5 |
| 8.41 | s | - | 1H | Quinoline H-3 |
| 8.28 | d | 8.5 | 2H | Methoxyphenyl H-2', H-6' |
| 8.12 | d | 8.4 | 1H | Quinoline H-8 |
| 7.83 | t | 7.6 | 1H | Quinoline H-7 |
| 7.66 | t | 7.6 | 1H | Quinoline H-6 |
| 7.13 | d | 8.5 | 2H | Methoxyphenyl H-3', H-5' |
| 3.85 | s | - | 3H | -OCH₃ |
¹³C NMR (100 MHz, DMSO-d₆) Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 168.1 | -COOH |
| 160.8 | Methoxyphenyl C-4' |
| 154.1 | Quinoline C-2 |
| 146.1 | Quinoline C-8a |
| 133.1 | Quinoline C-7 |
| 131.8 | Methoxyphenyl C-1' |
| 130.7 | Quinoline C-4 |
| 130.6 | Quinoline C-5 |
| 128.6 | Methoxyphenyl C-2', C-6' |
| 128.0 | Quinoline C-6 |
| 127.9 | Quinoline C-4a |
| 124.4 | Quinoline C-3 |
| 122.5 | Quinoline C-8 |
| 118.1 | - |
| 114.4 | Methoxyphenyl C-3', C-5' |
| 55.3 | -OCH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a solid sample is typically obtained using a KBr pellet.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3447 | Broad | O-H stretch (carboxylic acid) |
| 3067 | Medium | C-H stretch (aromatic) |
| 2960, 2925 | Weak | C-H stretch (methyl) |
| 1705 | Strong | C=O stretch (carboxylic acid) |
| 1583 | Strong | C=C and C=N stretch (quinoline and aromatic rings) |
| 1267 | Strong | C-O stretch (aryl ether) |
| 826 | Strong | C-H bend (para-disubstituted benzene) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 279 | 100 | [M]⁺ (Molecular Ion) |
| 262 | Moderate | [M - OH]⁺ |
| 234 | High | [M - COOH]⁺ |
| 206 | Moderate | [M - COOH - CO]⁺ |
| 102 | Low | [Quinoline]⁺ fragment |
Synthesis of this compound
The synthesis of 2-aryl-quinoline-4-carboxylic acids is commonly achieved through the Pfitzinger reaction . This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3] For the synthesis of the title compound, isatin is reacted with 4-methoxyacetophenone.
Caption: Pfitzinger reaction workflow for the synthesis of the target molecule.
Experimental Protocols
Synthesis via Pfitzinger Reaction
This protocol is adapted from established procedures for the synthesis of 2-phenylquinoline-4-carboxylic acids.[2]
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically change color from orange to pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes.
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of 4-methoxyacetophenone dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water.
-
Extraction: Extract the aqueous solution with diethyl ether to remove any unreacted 4-methoxyacetophenone and other neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
NMR Sample Preparation (Solid Sample)
-
Weigh approximately 5-25 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[5]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.[5]
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[5]
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.
FT-IR Sample Preparation (KBr Pellet Method)
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[6]
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[6]
-
Quickly and thoroughly mix the sample and KBr by grinding them together.
-
Transfer the mixture to a pellet-forming die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes to form a transparent or translucent pellet.[7]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
References
- 1. This compound | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. shimadzu.com [shimadzu.com]
- 7. pelletpressdiesets.com [pelletpressdiesets.com]
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid physical and chemical properties
An In-Depth Technical Guide to 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid
Introduction
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1] Since the initial isolation of quinoline from coal tar in the 19th century, its derivatives have been the subject of intense pharmacological and synthetic investigation.[1] This guide focuses on a specific analog, this compound, a compound of significant interest due to its presence in molecules developed for a range of biological targets, including histone deacetylases (HDACs) and sirtuins.[2][3] As a Senior Application Scientist, this document synthesizes its core physical and chemical properties, established synthetic protocols, and its applications in modern drug discovery to provide a vital resource for researchers and drug development professionals.
Molecular Identity and Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its identity and fundamental physical constants. These data are critical for determining appropriate solvents, storage conditions, and analytical methods.
Table 1: Core Identification and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 4364-02-7 | [4][5][6] |
| Molecular Formula | C₁₇H₁₃NO₃ | [4][6] |
| Molecular Weight | 279.29 g/mol | [4][6] |
| Appearance | White to off-white solid/powder | [2][7] |
| Melting Point | 210 °C | [8][9] |
| Predicted XLogP3-AA | 3.3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
The solubility of quinoline carboxylic acids is highly dependent on pH due to the presence of the ionizable carboxylic acid group.[10] While generally insoluble in water, solubility increases in basic aqueous solutions where the carboxylate salt can form.[10][11] It is soluble in polar organic solvents like dimethyl sulfoxide (DMSO).[12] The predicted lipophilicity (XLogP3-AA of 3.3) suggests good potential for membrane permeability, a crucial factor in drug design.[4]
Synthesis and Mechanistic Insights
Access to the 2-aryl-quinoline-4-carboxylic acid scaffold is most reliably achieved through classical named reactions, which have been refined over decades for versatility and efficiency. The Pfitzinger reaction is a primary method for this class of compounds.[1][13]
The Pfitzinger Reaction: A Cornerstone Synthesis
The Pfitzinger reaction facilitates the synthesis of substituted quinoline-4-carboxylic acids through the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, under basic conditions.[13][14][15] This method is exceptionally robust for generating diverse analogs.[1]
The mechanism proceeds through several key stages:
-
Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, forming an isatinate (keto-acid) intermediate.[13][15]
-
Condensation: The aniline moiety of this intermediate condenses with the carbonyl group of the second reactant (in this case, 4-methoxyacetophenone) to form an imine, commonly known as a Schiff base.[13]
-
Cyclization & Dehydration: The intermediate enamine undergoes an intramolecular Claisen-type condensation, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.[13][15]
Caption: Generalized experimental workflow for the Pfitzinger synthesis.
Standard Laboratory Protocol (Pfitzinger Synthesis)
Causality: This protocol is designed for high-yield synthesis and straightforward purification. The use of a strong base (KOH) is essential to facilitate the initial ring-opening of isatin.[14] Refluxing ensures the reaction proceeds to completion. Acidification is the critical step that neutralizes the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution, enabling easy isolation.
-
Base Solution Preparation: In a suitable round-bottom flask, dissolve potassium hydroxide (10 equivalents) in 95% ethanol to create a 33% (w/v) solution. Caution: This dissolution is highly exothermic.[13]
-
Isatin Ring Opening: Add isatin (1 equivalent) to the stirred KOH solution. Stir at room temperature for approximately 30-45 minutes until the isatin ring fully opens to form the potassium isatinate.[13]
-
Condensation: Slowly add an ethanol solution of 4-methoxyacetophenone (1.05 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approximately 85°C) and maintain for 8-12 hours.[7][13] Reaction completion can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling the reaction mixture in an ice bath to maximize precipitation, acidify with acetic acid or dilute HCl until the solution is acidic.[16]
-
Purification: Collect the resulting solid precipitate by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product as a white solid.[7][13]
Spectroscopic and Analytical Characterization
Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. Each method provides unique, complementary information about the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.
-
¹H NMR: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, the spectrum exhibits characteristic signals. A study published in Frontiers in Chemistry provides high-resolution data for this compound in DMSO-d₆.[2][7]
-
~13.97 ppm (s, 1H): This downfield singlet corresponds to the highly deshielded acidic proton of the carboxylic acid group.[2][7] Its chemical shift can be variable and is sensitive to solvent and concentration.[17]
-
~8.62 - 7.66 ppm (m): A series of doublets and triplets in this region are characteristic of the protons on the quinoline ring system.[2][7]
-
~8.28 ppm (d) and ~7.13 ppm (d): These two doublets, integrating to 2H each, represent the protons on the 4-methoxyphenyl ring, showing the characteristic para-substitution pattern.[2][7]
-
~3.85 ppm (s, 3H): This sharp singlet is indicative of the three protons of the methoxy (-OCH₃) group.[2][7]
-
-
¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. The key signals include:
-
~168 ppm: The carbonyl carbon of the carboxylic acid.[18]
-
~160 ppm: The aromatic carbon of the methoxyphenyl ring attached to the oxygen.[18]
-
~154-114 ppm: A complex region of signals corresponding to the aromatic carbons of the quinoline and methoxyphenyl rings.[18]
-
~55 ppm: The carbon of the methoxy group.[18]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would show several characteristic absorptions.[17]
-
~2500-3300 cm⁻¹ (broad): A very broad band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[17]
-
~1710 cm⁻¹ (strong): A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid.[17][18]
-
~1500-1600 cm⁻¹: Multiple sharp peaks from the C=C and C=N stretching vibrations within the aromatic quinoline and phenyl rings.
-
~1250 cm⁻¹ (strong): A strong absorption from the C-O stretching of the aryl ether (methoxy group).
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high precision.
-
HRMS (ESI+): The calculated mass for the protonated molecule [M+H]⁺ (C₁₇H₁₄NO₃⁺) is 280.0929 Da. Experimental results have found this peak at 280.0959 Da, confirming the molecular formula.[2][7]
Applications in Drug Discovery and Research
The 2-aryl-quinoline-4-carboxylic acid core is a versatile scaffold that has been extensively explored in medicinal chemistry. Its rigid, planar structure and functional handles (the carboxylic acid) make it an ideal starting point for designing targeted inhibitors.
Caption: Role as a versatile scaffold in drug discovery.
-
Anticancer Agents: This specific molecule has been synthesized as a key intermediate in the development of novel Histone Deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes crucial in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.[2] Similarly, derivatives have been designed as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism.[3]
-
Antimalarial Drugs: The broader quinoline-4-carboxamide series, derived from acids like this one, has yielded compounds with potent, multistage antimalarial activity.[19] These compounds represent a promising avenue for developing new drugs to combat resistant strains of P. falciparum.[19]
-
Anti-inflammatory and Antiproliferative Agents: Quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory properties in cellular assays, as well as selective antiproliferative effects against various cancer cell lines, highlighting their potential for dual-action therapeutic development.[20]
Safety and Handling
Based on available data, this compound should be handled with standard laboratory precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]
It is recommended to handle this compound in a well-ventilated area or chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Cambridge University Press. Pfitzinger Quinoline Synthesis. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Wikipedia. Pfitzinger reaction. [Link]
-
P&S Chemicals. Product information, this compound. [Link]
-
SynArchive. Doebner-Miller Reaction. [Link]
-
ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
-
Slideshare. Doebner-Miller reaction and applications. [Link]
-
ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
-
ResearchGate. General reaction scheme of the Pfitzinger quinoline synthesis. [Link]
-
PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]
-
ChemBK. This compound. [Link]
-
PubChem. This compound. [Link]
-
ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. [Link]
-
Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
-
Frontiers in Chemistry. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]
-
ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
-
National Center for Biotechnology Information. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
-
PubChemLite. This compound (C17H13NO3). [Link]
-
National Center for Biotechnology Information. 2-(4-Methylphenyl)quinoline-4-carboxylic acid. [Link]
-
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
-
Solubility of Things. Quinoline-4-carboxylic acid. [Link]
-
OpenStax. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams page-1. [Link]
-
Hunan Weiss Biological Technology Co., Ltd. This compound. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. This compound | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4364-02-7|this compound|BLD Pharm [bldpharm.com]
- 6. 4364-02-7 | MFCD00160581 | this compound [aaronchem.com]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 2-(4-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID | 4364-02-7 [chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 [sigmaaldrich.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 16. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Quinoline-4-Carboxylic Acid Scaffold
The quinoline-4-carboxylic acid framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] First isolated from coal tar in the 19th century, the quinoline ring system has since been the subject of extensive synthetic exploration and pharmacological investigation.[2] Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The 2-aryl-quinoline-4-carboxylic acid moiety, in particular, has garnered significant attention for its potential in the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a representative member of this class, 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid (CAS 4364-02-7), detailing its synthesis, purification, characterization, and potential biological applications, with a focus on its antiproliferative properties.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4364-02-7 | [4] |
| Molecular Formula | C₁₇H₁₃NO₃ | [4] |
| Molecular Weight | 279.29 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| SMILES | COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | [5] |
| Melting Point | 210 °C | [4] |
Synthesis of this compound via the Pfitzinger Reaction
The Pfitzinger reaction is a classic and highly effective method for the synthesis of quinoline-4-carboxylic acids.[6][7] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6]
Reaction Mechanism
The mechanism of the Pfitzinger reaction proceeds through several key steps:
-
Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate (isatinate).[7]
-
Schiff Base Formation: The isatinate then reacts with the carbonyl compound (in this case, 4-methoxyacetophenone) to form a Schiff base.[8]
-
Enamine Tautomerization: The Schiff base tautomerizes to the more stable enamine.[7]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final this compound.[8]
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents:
-
Isatin
-
4-Methoxyacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid (for acidification)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle with magnetic stirring
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask, dissolve a stoichiometric excess of potassium hydroxide in a mixture of ethanol and water.
-
Isatin Ring Opening: Add isatin to the basic solution and stir at room temperature to facilitate the ring opening to the isatinate intermediate.
-
Addition of Carbonyl Compound: To the resulting solution, add a stoichiometric amount of 4-methoxyacetophenone.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol by rotary evaporation.
-
Add water to dissolve the potassium salt of the product.
-
Wash the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove any unreacted 4-methoxyacetophenone.
-
Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to a pH of 4-5 to precipitate the crude product.[6]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity solid.
General Protocol:
-
Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good choice for quinoline-4-carboxylic acids.[10][11]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.[4]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[4]
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. The expected spectrum for this compound would show characteristic signals for the aromatic protons on the quinoline and methoxyphenyl rings, as well as a singlet for the methoxy group protons. One study reported the following ¹H NMR data for a similar compound, which can be used as a reference: ¹H NMR (400 MHz, DMSO-d₆) δ 13.97 (s, 1H), 8.62 (d, J = 8.5 Hz, 1H), 8.41 (s, 1H), 8.28 (d, J = 8.5 Hz, 2H), 8.12 (d, J = 8.4 Hz, 1H), 7.83 (t, J = 7.6 Hz, 1H), 7.66 (t, J = 7.6 Hz, 1H), 7.13 (d, J = 8.5 Hz, 2H), 3.85 (d, J = 7.7 Hz, 3H).[12]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical shifts. The spectrum of this compound would display signals for the carboxylic acid carbon, the carbons of the quinoline and methoxyphenyl rings, and the methoxy carbon. A representative ¹³C NMR spectrum for a related compound showed signals in the expected regions.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O stretching.[14]
Biological Activity and Potential Applications
Quinoline-4-carboxylic acid derivatives have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology.[15]
Antiproliferative Activity
Numerous studies have demonstrated the potent antiproliferative activity of 2-aryl-quinoline-4-carboxylic acid derivatives against a variety of cancer cell lines.[16] The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[17]
Mechanism of Action: Targeting Key Signaling Pathways
A significant body of research suggests that the anticancer activity of many quinoline derivatives stems from their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.[5]
-
PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[13][18] Its aberrant activation is a common feature in many cancers.[5] Several quinoline-based compounds have been identified as potent inhibitors of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[13][15] The inhibition of this pathway by this compound represents a plausible mechanism for its potential antiproliferative effects.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer.[19] Many effective anticancer agents exert their therapeutic effects by inducing apoptosis in tumor cells. Quinoline derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[20]
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a generalized protocol for assessing the antiproliferative activity of this compound using the MTT assay.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.[17]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[12]
Conclusion
This compound represents a valuable research tool for scientists and drug development professionals working in the field of oncology. Its straightforward synthesis via the Pfitzinger reaction, coupled with its potential to exhibit potent antiproliferative activity through the modulation of key signaling pathways such as the PI3K/Akt/mTOR cascade, makes it an attractive scaffold for further investigation and development. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers seeking to explore the therapeutic potential of this and related quinoline-4-carboxylic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. benchchem.com [benchchem.com]
- 13. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid
IUPAC Name: 2-(4-methoxyphenyl)quinoline-4-carboxylic acid[1]
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, biological activities, and mechanisms of action, with a focus on its role as a histone deacetylase (HDAC) inhibitor.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound and its parent compound, 2-phenyl-4-quinolinecarboxylic acid, is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₇H₁₃NO₃ | [2] |
| Molecular Weight | 279.29 g/mol | [2] |
| Melting Point | 210 °C | [3] |
| Solubility (of 2-phenyl-4-quinolinecarboxylic acid) | Alcohol: 1g in 120mlDiethyl ether: 1g in 100mlChloroform: 1g in 400mlWater: Insoluble | [4] |
| Predicted XlogP | 3.3 | [5] |
Biological Activity and Mechanism of Action
This compound belongs to the class of 2-aryl-quinoline-4-carboxylic acids, which have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antimalarial properties. A significant mechanism of action for the anticancer effects of this class of compounds is the inhibition of histone deacetylases (HDACs).[6][7]
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, repressing the transcription of various genes, including tumor suppressor genes. By inhibiting HDACs, compounds like this compound can induce the re-expression of these silenced genes, leading to cell cycle arrest and apoptosis in cancer cells.[8]
Derivatives of 2-phenylquinoline-4-carboxylic acid have been shown to selectively inhibit HDAC3.[6][7] This inhibition leads to an increase in the acetylation of histone proteins, which in turn upregulates the expression of the cell cycle inhibitor p21.[8] The induction of p21 leads to cell cycle arrest, typically at the G2/M or G0/G1 phase, and ultimately triggers apoptosis (programmed cell death).[7][9]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the anticancer activity of this compound as an HDAC inhibitor.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound and its analogs are provided below.
Synthesis via Pfitzinger Reaction
The Pfitzinger reaction is a classical method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.
Materials:
-
Isatin
-
4-Methoxyacetophenone
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl) or Acetic acid
-
Ethyl acetate (EtOAc)
Procedure:
-
Preparation of Potassium Isatinate: A solution of KOH in aqueous ethanol is prepared. Isatin is added to this solution and stirred until the ring is opened to form the potassium salt of 2-aminophenylglyoxylic acid.
-
Condensation: 4-Methoxyacetophenone is added to the reaction mixture.
-
Cyclization: The mixture is refluxed for several hours. During this time, the 2-aminophenylglyoxylic acid condenses with the 4-methoxyacetophenone, followed by cyclization and dehydration to form the quinoline ring.
-
Work-up: After cooling, the reaction mixture is diluted with water and acidified with HCl or acetic acid to precipitate the crude product.
-
Purification: The crude product is collected by filtration and can be purified by crystallization from a suitable solvent such as ethyl acetate to yield this compound as a solid.[6]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.
Materials:
-
Cancer cell line (e.g., K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
References
- 1. This compound | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID | 4364-02-7 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-苯基-4-喹啉羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Scaffold: An In-depth Technical Guide to the Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this privileged structural class, 2-phenylquinoline-4-carboxylic acid and its derivatives have emerged as a particularly promising area of research. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, offering a valuable resource for researchers engaged in the development of novel therapeutics. The versatility of this scaffold has been demonstrated through its application in developing agents with antibacterial and anticancer properties, highlighting its potential to address significant unmet medical needs.
Synthetic Strategies: Building the Core Scaffold
The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is primarily achieved through two well-established reactions: the Doebner reaction and the Pfitzinger reaction. These methods offer robust and versatile routes to the core scaffold, allowing for the introduction of a wide array of substituents.
A general synthetic route often commences with the reaction of an aniline derivative, a benzaldehyde derivative, and pyruvic acid in what is known as the Doebner reaction.[1] This one-pot condensation reaction efficiently constructs the quinoline ring system. Alternatively, the Pfitzinger reaction provides another powerful method, typically involving the reaction of an isatin with an α-methylene ketone.[2] Further modifications, such as amidation, reduction, acylation, and amination, can be employed to generate a diverse library of derivatives.[1][2]
General Experimental Protocol for Synthesis via Doebner Reaction
The following protocol outlines a typical synthesis of a 2-phenylquinoline-4-carboxylic acid derivative using the Doebner reaction:
-
Reaction Setup: An equimolar mixture of the selected aniline and 2-nitrobenzaldehyde is dissolved in ethanol and refluxed for one hour.[3]
-
Addition of Reagents: Pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid are added to the reaction mixture.[3]
-
Reflux: The reaction is then refluxed for an additional 12 hours, with progress monitored by thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion, the reaction mixture is poured into ice water with vigorous stirring to precipitate the crude product.[3]
-
Purification: The solid product is filtered and treated with an aqueous solution of potassium carbonate to form the corresponding salt. The solution is filtered, and the filtrate is acidified to re-precipitate the purified 2-phenylquinoline-4-carboxylic acid derivative.[3]
The resulting compounds are typically characterized using modern analytical techniques, including ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.[1][2]
Biological Activities and Therapeutic Potential
2-Phenylquinoline-4-carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, with significant potential in the fields of oncology and infectious diseases.
Anticancer Activity: Targeting Histone Deacetylases (HDACs)
Certain derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as novel inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[4][5] By introducing the 2-substituted phenylquinoline-4-carboxylic acid moiety as a "cap" group in HDAC inhibitor design, researchers have developed compounds with significant inhibitory activity.[4][6]
Notably, some of these derivatives exhibit selectivity for specific HDAC isoforms, such as HDAC3.[4][6] For instance, the compound designated as D28 has shown selective inhibition of HDAC3 with an IC50 value of 24.45 µM, without affecting HDAC1, 2, and 6.[4][6] This selectivity is a critical aspect of modern drug design, as it can lead to improved therapeutic windows and reduced off-target effects. The mechanism of action for these anticancer effects involves the induction of cell cycle arrest, typically at the G2/M phase, and the promotion of apoptosis.[5]
Table 1: HDAC Inhibitory Activity of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives [4]
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| D28 | >50 | >50 | 24.45 | >50 |
| D29 | >50 | >50 | >50 | >50 |
| D30 | >50 | >50 | >50 | >50 |
| SAHA (Control) | 0.02 | 0.03 | 0.09 | 0.01 |
Anticancer Activity: Targeting Sirtuin 3 (SIRT3)
In addition to HDACs, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been discovered as potent and selective inhibitors of Sirtuin 3 (SIRT3), a member of the class III HDAC family.[7][8] SIRT3 is implicated in mitochondrial function and its dysregulation has been linked to various cancers, including leukemia.[7]
One such derivative, designated P6, exhibited an IC50 value of 7.2 µM for SIRT3, with significantly lower activity against SIRT1 (32.6 µM) and SIRT2 (33.5 µM).[7][8][9] The anticancer mechanism of these SIRT3 inhibitors appears to be distinct from the HDAC inhibitors, primarily inducing G0/G1 phase cell cycle arrest and promoting cell differentiation rather than apoptosis.[8][10] This differentiation-based therapy offers a promising alternative approach for the treatment of certain cancers like mixed-lineage leukemias.[9]
Table 2: SIRT Inhibitory Activity of Selected 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic Acid Derivatives [7]
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| P6 | 32.6 | 33.5 | 7.2 |
Antibacterial Activity
The 2-phenylquinoline-4-carboxylic acid scaffold has also yielded compounds with promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[2][3] Structural modifications to the core scaffold have been shown to enhance this activity.[3]
Screening of a series of these derivatives against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa has identified compounds with moderate to good inhibitory activity.[11] For example, compound 5a4 demonstrated significant activity against S. aureus and B. subtilis, while compound 5a7 was most active against E. coli.[3] The antibacterial activity is often assessed using standard methods like the agar diffusion method (measuring the zone of inhibition) and the broth dilution method (determining the minimum inhibitory concentration or MIC).[11]
Table 3: Antibacterial Activity (MIC, µg/mL) of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives [11]
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 5a4 | 64 | - | - | - |
| 5a7 | - | - | 128 | - |
Note: "-" indicates data not reported in the provided source.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing scientific research. The following sections provide methodologies for key assays used in the evaluation of 2-phenylquinoline-4-carboxylic acid derivatives.
In Vitro HDAC and SIRT Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against specific HDAC or SIRT isoforms.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human HDAC or SIRT enzymes and their corresponding fluorogenic substrates are used.
-
Compound Dilution: Test compounds are serially diluted in assay buffer to create a range of concentrations.
-
Reaction Initiation: The enzyme, substrate, and test compound are incubated together in a 96-well plate. For SIRT assays, NAD+ is also included.
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time.
-
Development: A developer solution is added to stop the reaction and generate a fluorescent signal.
-
Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Antiproliferative Assay (CCK-8 Assay)
Objective: To assess the cytotoxic or cytostatic effects of test compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
CCK-8 Addition: A solution of Cell Counting Kit-8 (CCK-8) is added to each well.
-
Incubation: The plates are incubated for 1-4 hours to allow for the conversion of the WST-8 tetrazolium salt to a formazan dye by cellular dehydrogenases.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[4]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of test compounds on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by test compounds.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting and Staining: The cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Signaling Pathways and Logical Relationships
The biological effects of 2-phenylquinoline-4-carboxylic acid derivatives are mediated through their interaction with specific cellular targets, leading to the modulation of downstream signaling pathways.
HDAC Inhibition and Cancer
The inhibition of HDACs by these derivatives leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the expression of tumor suppressor genes. This, in turn, can induce cell cycle arrest and apoptosis.
Caption: HDAC3 Inhibition Pathway by 2-Phenylquinoline-4-Carboxylic Acid Derivatives.
SIRT3 Inhibition and Leukemia Differentiation
The inhibition of SIRT3 in leukemia cells by specific 2-phenylquinoline-4-carboxylic acid derivatives can trigger a cellular differentiation program, offering a non-apoptotic mechanism for cancer therapy.
Caption: SIRT3 Inhibition and Leukemia Differentiation Pathway.
General Experimental Workflow
The discovery and development of novel 2-phenylquinoline-4-carboxylic acid derivatives typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: General Experimental Workflow for Drug Discovery.
Conclusion
The 2-phenylquinoline-4-carboxylic acid scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their demonstrated efficacy as anticancer and antibacterial agents, underscores their potential for further development. This technical guide provides a foundational understanding of the current state of research in this area, offering valuable insights and methodologies for scientists and researchers dedicated to advancing the frontiers of drug discovery. The continued exploration of this chemical space is poised to yield new and improved treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Guide: 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. It covers the molecule's fundamental properties, a detailed synthesis protocol, and its potential applications based on current research.
Core Molecular Data
This compound is a derivative of quinoline-4-carboxylic acid, a scaffold found in numerous biologically active compounds.[1] The presence of the methoxyphenyl group at the 2-position significantly influences its chemical and biological properties.
Molecular Weight and Formula: The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₃NO₃ | [2][3] |
| Average Molecular Weight | 279.29 g/mol | [3][4][5] |
| Monoisotopic Mass | 279.08954328 Da | [3][6] |
| CAS Number | 4364-02-7 | [2][3] |
| Melting Point | 210 °C | [4] |
Synthesis via Pfitzinger Reaction
The most common and effective method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction.[7][8] This reaction involves the condensation of isatin (or a derivative) with a carbonyl compound that has an α-methylene group, in the presence of a strong base.[1][8]
This protocol is adapted from established Pfitzinger reaction methodologies.[9]
Materials and Equipment:
-
Isatin
-
4-Methoxyacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Deionized Water
-
Acetic Acid (glacial)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders, and filtration apparatus
-
Thin-Layer Chromatography (TLC) equipment
Procedure:
-
Base Preparation: In a 250 mL round-bottom flask, prepare a 33% (w/v) aqueous solution of potassium hydroxide. For a typical reaction, dissolve 10 g of KOH in 30 mL of deionized water.
-
Isatin Dissolution: Add isatin (e.g., 3.4 mmol) to the KOH solution and stir until it is completely dissolved. The strong base hydrolyzes the amide bond in isatin to form a potassium salt of 2-aminophenylglyoxylic acid in situ.[8][10]
-
Addition of Carbonyl: Slowly add a solution of 4-methoxyacetophenone (e.g., 3.7 mmol) dissolved in a minimal amount of ethanol to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 85°C using a heating mantle. Maintain a gentle reflux with continuous stirring for 8-12 hours.[9] The progress of the reaction should be monitored periodically using TLC.
-
Work-up and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the dark solution into a beaker containing 100 mL of ice-water.
-
Acidification: While stirring, carefully acidify the aqueous mixture with glacial acetic acid. This will protonate the carboxylate salt, causing the desired product, this compound, to precipitate out of the solution.[7]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield a white solid.[1][9] A reported yield for this synthesis is approximately 63%.[9][11]
Safety Precautions: The Pfitzinger reaction utilizes a strong base (KOH) and involves heating. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The entire procedure must be performed inside a well-ventilated chemical fume hood.[7]
Reaction Workflow and Mechanism Visualization
The synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction follows a well-defined mechanistic pathway.[8] The key steps include the base-catalyzed ring-opening of isatin, condensation with the carbonyl compound to form an imine, tautomerization to an enamine, and subsequent intramolecular cyclization followed by dehydration.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. 4364-02-7 | MFCD00160581 | this compound [aaronchem.com]
- 3. This compound | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2-(4-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID | 4364-02-7 [chemicalbook.com]
- 6. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Motif for Diverse Therapeutic Targeting
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
The quinoline-4-carboxylic acid core is a recurring structural motif in a multitude of biologically active compounds, underscoring its significance as a "privileged scaffold" in medicinal chemistry.[1] Its inherent planarity, hydrogen bonding capabilities, and synthetic tractability have made it a fertile ground for the development of novel therapeutics across a spectrum of diseases, from neurological disorders to cancer and inflammatory conditions. This technical guide provides a comprehensive exploration of the key therapeutic targets of quinoline-4-carboxylic acid derivatives, delving into their mechanisms of action, and offering detailed experimental protocols for their investigation and validation.
Section 1: Modulation of the Kynurenine Pathway and NMDA Receptor Antagonism
The kynurenine pathway, the primary metabolic route of tryptophan, produces several neuroactive compounds, including the endogenous N-methyl-D-aspartate (NMDA) receptor antagonist, kynurenic acid, which is a naturally occurring quinoline-4-carboxylic acid.[2] This pathway represents a critical link between the immune system, metabolism, and neurotransmission, and its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders.
Mechanism of Action: Targeting the Glycine Co-agonist Site of the NMDA Receptor
Quinoline-4-carboxylic acid derivatives, most notably kynurenic acid and its analogs, exert their primary neuroprotective effects by acting as antagonists at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[3][4] The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. By competitively binding to the glycine site, these quinoline derivatives prevent the conformational changes necessary for channel opening, thereby inhibiting excessive calcium influx that can lead to excitotoxicity and neuronal cell death.[3][5]
Experimental Protocol: Calcium Flux Assay for NMDA Receptor Antagonism
This protocol outlines a high-throughput method to assess the antagonistic activity of quinoline-4-carboxylic acid derivatives on NMDA receptors expressed in a cellular context.[6][7]
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer: HBSS, 20 mM HEPES, 1.8 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM)
-
NMDA and Glycine (co-agonists)
-
Test compounds (quinoline-4-carboxylic acid derivatives)
-
Positive control antagonist (e.g., MK-801)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the NMDA receptor-expressing HEK293 cells into 384-well plates at a density of 20,000-40,000 cells per well and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 60-90 minutes at 37°C.
-
Compound Addition: Wash the cells again to remove excess dye. Add the test compounds at various concentrations to the wells. Incubate for 15-30 minutes.
-
Agonist Stimulation and Data Acquisition: Place the plate in the fluorescent reader. Establish a baseline fluorescence reading. Inject a solution of NMDA and glycine into the wells to stimulate the receptors. Immediately begin kinetic measurement of fluorescence intensity over a period of 2-5 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the influx of calcium. Calculate the area under the curve (AUC) or the peak fluorescence intensity for each well. Determine the IC₅₀ value for each test compound by plotting the percentage of inhibition against the compound concentration.
Section 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH) in Pyrimidine Synthesis
The de novo synthesis of pyrimidines is a critical pathway for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme in this pathway, making it an attractive target for anticancer and immunosuppressive therapies.
Mechanism of Action: Competitive Inhibition of DHODH
Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of human DHODH.[8][9] These compounds act as competitive inhibitors, binding to the ubiquinone binding site of the enzyme. This binding event prevents the oxidation of dihydroorotate to orotate, the fourth and rate-limiting step in de novo pyrimidine biosynthesis.[10] The depletion of the pyrimidine pool ultimately leads to cell cycle arrest and inhibition of proliferation.[11]
Experimental Protocol: DHODH Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of quinoline-4-carboxylic acid derivatives against purified DHODH.
Materials:
-
Purified human DHODH enzyme
-
Assay buffer: 100 mM HEPES, 150 mM KCl, 0.1% Triton X-100, pH 8.0
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone (CoQD) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Test compounds
-
Positive control inhibitor (e.g., Brequinar)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, DHODH enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of DHO, CoQD, and DCIP to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The reduction of DCIP by the enzymatic reaction leads to a loss of color.
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Section 3: Epigenetic Modulation through Inhibition of Histone Deacetylases (HDACs) and Sirtuins (SIRTs)
Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression. Histone deacetylases (HDACs) and sirtuins (SIRTs) are two major classes of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Their dysregulation is implicated in various cancers and other diseases.
Mechanism of Action: Targeting the Catalytic Machinery of Deacetylases
Quinoline-4-carboxylic acid derivatives have emerged as potent inhibitors of both classical zinc-dependent HDACs and NAD⁺-dependent SIRTs (specifically SIRT3).[3] These inhibitors typically chelate the zinc ion in the active site of HDACs or interfere with the NAD⁺ binding and catalytic mechanism of SIRTs.[12] By inhibiting these deacetylases, quinoline-4-carboxylic acids promote histone hyperacetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes.
Experimental Protocol: Fluorometric HDAC/SIRT Activity Assay
This protocol provides a general framework for a fluorometric assay to measure the inhibitory activity of quinoline-4-carboxylic acid derivatives against HDACs or SIRTs.[13][14]
Materials:
-
Purified HDAC or SIRT enzyme (e.g., HDAC1, SIRT3)
-
Assay buffer (specific to the enzyme)
-
Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC for HDACs)
-
For SIRT assays: NAD⁺
-
Developer solution (contains a protease that cleaves the deacetylated substrate to release the fluorophore)
-
Test compounds
-
Positive control inhibitor (e.g., Trichostatin A for HDACs, EX-527 for SIRT1)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, add the assay buffer, the enzyme, and the test compound at various concentrations. For SIRT assays, also add NAD⁺.
-
Pre-incubation: Incubate for 10-15 minutes at 37°C.
-
Substrate Addition: Add the fluorogenic substrate to initiate the reaction.
-
Enzymatic Reaction: Incubate for 30-60 minutes at 37°C.
-
Development: Add the developer solution and incubate for an additional 15-30 minutes at 37°C. This step stops the deacetylase reaction and allows for the generation of the fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Section 4: Anti-inflammatory Activity
Quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating a range of inflammatory diseases.[15]
Mechanism of Action: A Multi-pronged Approach
The anti-inflammatory effects of these compounds are multifaceted. Some derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[14][16] Additionally, kynurenic acid and its analogs can modulate inflammatory signaling pathways by interacting with G-protein coupled receptors like GPR35 and the aryl hydrocarbon receptor (AhR), leading to the downregulation of pro-inflammatory transcription factors such as NF-κB.[7][10] This results in a decreased production of inflammatory cytokines like TNF-α and IL-6.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This protocol assesses the ability of quinoline-4-carboxylic acid derivatives to suppress the production of pro-inflammatory cytokines in cultured macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Positive control (e.g., Dexamethasone)
-
24-well cell culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to induce an inflammatory response.
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of each cytokine's production by the test compounds.
Quantitative Data Summary
| Compound Class | Target | Assay Type | Representative IC₅₀ Values | References |
| Kynurenic Acid Analogs | NMDA Receptor (Glycine Site) | Radioligand Binding | 0.5 - 10 µM | [3][4] |
| Quinoline-4-carboxylic Acids | DHODH | Enzyme Inhibition | 10 - 100 nM | [8][9] |
| 2-phenylquinoline-4-carboxylic acid derivatives | HDAC3 | Fluorometric Enzyme Assay | ~24 µM | [17] |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | SIRT3 | Fluorometric Enzyme Assay | ~7 µM | [3] |
| Quinoline-4-carboxylic Acids | COX-2 | Enzyme Inhibition | 0.1 - 1 µM | [16][18] |
Conclusion and Future Directions
The quinoline-4-carboxylic acid scaffold continues to be a highly valuable starting point for the design and development of novel therapeutic agents. Its ability to interact with a diverse range of biological targets, from ion channels and enzymes to epigenetic modulators, highlights its versatility. Future research in this area will likely focus on the development of more potent and selective derivatives, the exploration of novel therapeutic targets, and the use of advanced drug delivery systems to enhance their pharmacokinetic and pharmacodynamic properties. The detailed mechanistic understanding and robust experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further unlock the therapeutic potential of this remarkable chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Kynurenic Acid/AhR Signaling at the Junction of Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Structures, Functions, and Roles of Class III HDACs (Sirtuins) in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fig. 1, [The kynurenine pathway of tryptophan...]. - Hormones, Metabolism and the Benefits of Exercise - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synth… [ouci.dntb.gov.ua]
- 10. Kynurenic acid ameliorates lipopolysaccharide-induced endometritis by regulating the GRP35/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Analysis of HDAC‐ and Sirtuin‐Mediated Deacylation on Chemically Defined Histones and Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid: Synonyms, Identifiers, and Properties
For Immediate Release
This technical guide serves as a centralized resource for researchers, scientists, and professionals in drug development, providing in-depth information on the chemical compound 2-(4-methoxyphenyl)quinoline-4-carboxylic acid. This document outlines its various synonyms and structural identifiers, crucial for accurate documentation and database searches. Furthermore, it details the compound's physicochemical properties and presents a foundational synthesis protocol, offering a comprehensive overview for laboratory applications.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is paramount in research and development to ensure clarity and avoid ambiguity. This compound is known by several names and is cataloged across numerous chemical databases.
While the systematic IUPAC name is precise, a variety of synonyms are used in literature and commercial listings. These include:
-
2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid[1]
-
2-(4-methoxyphenyl)-4-quinolinecarboxylic acid[1]
-
4'-Methoxycinchophen[1]
-
2-p-Anisylcinchoninic acid
For unambiguous identification, a range of chemical identifiers are used. These are essential for database searches, procurement, and regulatory submissions. The key identifiers for this compound are summarized in the table below.
| Identifier Type | Value | Source |
| CAS Number | 4364-02-7 | PubChem[1] |
| PubChem CID | 676325 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C17H13NO3 | PubChem[1] |
| InChI | InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16/h2-10H,1H3,(H,19,20) | PubChem[1] |
| InChIKey | ZCNPYYVKVXSLQF-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | PubChem[1] |
| ChEMBL ID | CHEMBL149961 | PubChem[1] |
| DTXSID | DTXSID80350277 | PubChem[1] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings.
| Property | Value | Unit | Source |
| Molecular Weight | 279.29 | g/mol | PubChem[1] |
| Monoisotopic Mass | 279.08954328 | Da | PubChem[1] |
| Melting Point | 210 | °C | ChemBK[2] |
| XLogP3 | 3.3 | PubChem[3] | |
| Hydrogen Bond Donor Count | 1 | PubChem | |
| Hydrogen Bond Acceptor Count | 4 | PubChem | |
| Rotatable Bond Count | 2 | PubChem |
Synthesis and Experimental Protocols
The synthesis of 2-aryl-quinoline-4-carboxylic acids, such as the title compound, is of significant interest due to their diverse biological activities, including potential use as immunosuppressive agents and neurokinin receptor antagonists[4]. A common and effective method for their preparation is the Doebner reaction.
The Doebner reaction provides a straightforward pathway to synthesize quinoline-4-carboxylic acids. The general workflow involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, the reactants would be aniline, 4-methoxybenzaldehyde, and pyruvic acid.
Step-by-Step Protocol:
-
Reactant Preparation: Aniline, 4-methoxybenzaldehyde, and pyruvic acid are typically used in equimolar amounts. Ethanol is a common solvent for this reaction.
-
Reaction Mixture: The aniline and 4-methoxybenzaldehyde are dissolved in ethanol. Pyruvic acid is then added to this solution.
-
Reflux: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate (EtOAc), to yield the final product as a solid[5][6].
The causality behind this one-pot synthesis lies in the initial formation of an imine from aniline and the aldehyde, followed by a Michael addition of the enolate of pyruvic acid. Subsequent cyclization and dehydration lead to the formation of the quinoline ring system.
Caption: Workflow for the Doebner synthesis of this compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
-
PubChemLite. (n.d.). This compound (C17H13NO3). Retrieved from [Link][3]
-
ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. American Chemical Society. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link][5][6]
Sources
- 1. This compound | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
An In-Depth Technical Guide: 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid as a Core Scaffold for Histone Deacetylase (HDAC) Inhibitors
Executive Summary
The reversible acetylation of histone proteins is a critical epigenetic control mechanism for gene expression. Histone deacetylases (HDACs), enzymes that remove these acetyl groups, are frequently dysregulated in various cancers, leading to the silencing of tumor suppressor genes and promoting oncogenesis.[1][2] This has established HDACs as a validated and compelling target for anticancer drug development.[1][2][3] A common pharmacophore for HDAC inhibitors (HDACis) comprises a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group.[4][5][6] The quinoline scaffold has emerged as a highly versatile and effective cap group.[7][8][9][10] This guide focuses on 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, a key derivative that serves as a privileged structural core for the design and synthesis of novel, potent, and potentially isoform-selective HDAC inhibitors. We will explore its synthesis, its role within the HDACi pharmacophore, and the critical methodologies for evaluating its biological activity as part of a larger inhibitor construct.
Section 1: The Central Role of Histone Deacetylases (HDACs) in Oncology
Mechanism of Epigenetic Regulation by HDACs
In the eukaryotic cell nucleus, DNA is tightly wound around histone proteins to form chromatin. The accessibility of this DNA for transcription is largely governed by post-translational modifications of the histone tails. Histone acetyltransferases (HATs) add acetyl groups to lysine residues, neutralizing their positive charge. This leads to a more relaxed chromatin structure (euchromatin), permitting gene transcription. Conversely, HDACs remove these acetyl groups, restoring the positive charge on lysine, which promotes a condensed chromatin structure (heterochromatin) and silences gene expression.[1][11] This dynamic balance is essential for normal cellular function.
Dysregulation of HDACs in Cancer
A hallmark of many cancers is the aberrant expression and activity of HDACs.[1] Overactive HDACs lead to the widespread deacetylation of histones at the promoter regions of critical genes, including tumor suppressors, effectively switching them off.[3][12] Beyond histones, HDACs also deacetylate numerous non-histone proteins that are crucial for cellular homeostasis, such as the p53 tumor suppressor.[1][12] Deacetylation of p53 can mark it for degradation, thereby compromising cell-cycle checkpoints and apoptosis.[1][12] This dual role in silencing protective genes and destabilizing key regulatory proteins makes HDACs powerful drivers of tumor initiation and progression.[1]
The Pharmacophore Model of HDAC Inhibitors
The development of HDACis has been guided by a well-established pharmacophore model derived from the enzyme's active site structure. This model consists of three essential components:
-
Zinc-Binding Group (ZBG): This moiety chelates the catalytic Zn²⁺ ion located at the bottom of the active site pocket, which is essential for the deacetylation reaction. Common ZBGs include hydroxamic acids, hydrazides, and benzamides.[4][5][6]
-
Linker: An aliphatic or aromatic chain that connects the ZBG to the cap group, positioning the ZBG correctly within the catalytic pocket.
-
Cap Group: A larger, often aromatic or heterocyclic, moiety that interacts with the hydrophobic amino acid residues at the rim of the active site. This interaction provides affinity and can confer selectivity for different HDAC isoforms.[4][5][6]
Section 2: The Quinoline Scaffold in HDAC Inhibitor Design
Rationale for Quinoline as a "Cap" Group
The quinoline ring system is a privileged scaffold in medicinal chemistry due to its rigid, planar structure and its capacity for diverse chemical modifications.[13] As a cap group in HDACis, it offers several advantages:
-
Extensive Hydrophobic Interactions: The bicyclic aromatic system can form strong hydrophobic and π-π stacking interactions with residues at the entrance of the HDAC active site.[4][5][6]
-
Structural Versatility: The quinoline core can be readily substituted at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize potency and, crucially, to achieve selectivity among the 11 zinc-dependent HDAC isoforms.[7][9]
-
Proven Efficacy: Numerous studies have successfully incorporated quinoline-based structures as cap groups, leading to the discovery of potent HDAC inhibitors with significant anti-proliferative activity.[8][9][10]
The Emergence of 2-Arylquinoline-4-carboxylic Acids as a Privileged Scaffold
Within the broader class of quinoline-based HDACis, the 2-arylquinoline-4-carboxylic acid motif has garnered significant interest. The aryl group at the 2-position can be modified to further explore the hydrophobic pocket of the enzyme, while the carboxylic acid at the 4-position serves as a key handle for attaching the linker and ZBG. The title compound, this compound, is a prime example of this scaffold, serving as a foundational building block for potent inhibitors.[4][5][6]
Section 3: Synthesis and Characterization of this compound
Synthetic Strategy: The Pfitzinger Reaction
The most direct and widely cited method for synthesizing 2-arylquinoline-4-carboxylic acids is the Pfitzinger reaction.[4][5][14] This classical name reaction is exceptionally well-suited for this purpose because it directly constructs the desired scaffold from readily available starting materials. The causality behind this choice is clear: the reaction condenses isatin (or a derivative) with a carbonyl compound containing an α-methylene group (in this case, 4-methoxyacetophenone) under basic conditions to directly yield the target quinoline-4-carboxylic acid.[4][5][15] This avoids multi-step, protecting-group-laden sequences, making it an efficient and logical choice for library synthesis and lead generation.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from methodologies reported for the synthesis of this compound (designated as compound B6 in the cited literature).[4][5][6] The inclusion of specific equivalents, reaction times, and workup procedures provides a self-validating system for reproducibility.
Materials:
-
Isatin
-
4-Methoxyacetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc) for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask suitable for reflux, dissolve isatin (1.0 eq) in a 33% aqueous solution of KOH.
-
Addition of Carbonyl: To this solution, add a solution of 4-methoxyacetophenone (1.1 eq) in ethanol.
-
Reaction: Heat the resulting mixture to reflux (approximately 85-90 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with glacial acetic acid until a precipitate forms (typically pH ~5-6).
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate, to yield the pure this compound as a white solid.[4][5][6]
Characterization Data
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Based on reported data, the following characterization results are expected:[4][5][6]
| Analysis Type | Expected Result |
| Appearance | White solid |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₇H₁₃NO₃: 280.0929; found: ~280.0959 |
| ¹H NMR | Characteristic peaks corresponding to the quinoline and methoxyphenyl protons. A key singlet for the methoxy group (~3.85 ppm) and aromatic protons in the expected regions (~7.1-8.7 ppm). A broad singlet for the carboxylic acid proton at the downfield end of the spectrum (>13 ppm). |
Section 4: Mechanism of Action and Biological Evaluation
The title compound is primarily a scaffold; its biological activity is realized upon derivatization into a complete HDAC inhibitor. The evaluation workflow, therefore, assesses the final compounds derived from this core.
From Scaffold to Inhibitor: Elucidating the Mechanism
The this compound core functions as the cap group. In a typical design, the carboxylic acid is converted to an amide by coupling it with a linker fragment, which in turn is attached to a ZBG like hydroxamic acid.[16] This final molecule inhibits HDACs by simultaneously engaging the surface rim (via the quinoline cap) and the catalytic zinc ion (via the ZBG). This inhibition leads to the accumulation of acetylated histones and non-histone proteins, triggering downstream anticancer effects such as cell cycle arrest and apoptosis.[17][18]
In Vitro Evaluation Workflow
A logical, tiered approach is essential for efficiently evaluating newly synthesized inhibitors. The process begins with broad enzymatic screening, progresses to isoform selectivity, and culminates in cell-based assays to confirm on-target effects and therapeutic potential.
Protocol: In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol describes a common method for measuring the enzymatic inhibition of HDACs. The rationale is to use a substrate that becomes fluorescent only after it has been deacetylated by an HDAC enzyme, providing a direct readout of enzyme activity.
Materials:
-
Purified human HDAC isoforms or HeLa nuclear extract (as a source of multiple HDACs).[5]
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).
-
Assay Buffer.
-
Developer solution (containing a protease to cleave the deacetylated substrate).
-
Test compounds (dissolved in DMSO).
-
Reference inhibitor (e.g., SAHA/Vorinostat).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.
-
Enzyme Incubation: To the wells of a 96-well plate, add the HDAC enzyme solution followed by the test compound dilutions (or DMSO for control wells). Incubate for 15 minutes at 37 °C to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Reaction Incubation: Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).
-
Development: Stop the reaction and generate the fluorescent signal by adding the developer solution. Incubate for 15 minutes at room temperature.
-
Measurement: Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).
-
Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Protocol: Cellular Activity Assessment (Antiproliferation and Target Engagement)
A. Antiproliferative (MTT) Assay: This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., K562, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells.
-
Analysis: Calculate the IC₅₀ value for cell growth inhibition.
B. Western Blot for Target Engagement: This experiment provides direct evidence that the compound is inhibiting HDACs within the cell.
-
Treatment: Treat cancer cells with the test compound at various concentrations (e.g., 0.5x, 1x, 2x IC₅₀) for 12-24 hours.
-
Lysis: Harvest the cells and lyse them to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probing: Block the membrane and probe with primary antibodies against acetylated Histone H3 (Ac-H3) and a loading control (e.g., total Histone H3 or β-actin).
-
Detection: Use a corresponding HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: An increase in the Ac-H3 signal with increasing compound concentration confirms intracellular HDAC inhibition.
Section 5: Structure-Activity Relationship (SAR) and Future Directions
Insights from Derivatives
Studies utilizing the 2-phenylquinoline-4-carboxylic acid scaffold have generated valuable SAR data. For instance, research has shown that the choice of ZBG dramatically impacts potency and selectivity.[4][5][6] In one study, converting a hydroxamic acid derivative to a hydrazide (compound D29) significantly improved inhibitory activity against HDAC1 and HDAC3, boosting HDAC3 inhibition into the sub-micromolar range and demonstrating that the ZBG is a critical determinant of isoform selectivity.[4][6]
Quantitative Data Summary
The following table summarizes IC₅₀ data for representative compounds from the literature that use the 2-phenylquinoline-4-carboxylic acid core, highlighting the impact of the ZBG on isoform selectivity.[4][6]
| Compound | ZBG Type | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |
| D28 | Hydroxamic Acid | >1000 | >1000 | 24.45 | >1000 |
| D29 | Hydrazide | 32.59 | 183.5 | 0.477 | >1000 |
| SAHA | Hydroxamic Acid | 0.027 | 0.039 | 0.019 | 0.013 |
Data extracted from Hui, Q. et al. (2022).[4][6]
Future Outlook: Optimizing for Isoform Selectivity
While pan-HDAC inhibitors have shown clinical success, they are often associated with off-target effects. The future of HDACi development lies in creating isoform-selective inhibitors to achieve better therapeutic windows. The this compound scaffold is an excellent starting point for this endeavor. Future work should focus on:
-
Systematic Cap Group Modification: Exploring a wider range of substituents on both the phenyl and quinoline rings to probe isoform-specific pockets.
-
Linker Optimization: Varying the length and rigidity of the linker to optimally position the ZBG for specific isoforms.
-
Novel ZBG Exploration: Investigating alternative zinc-chelating moieties to further tune selectivity profiles.
Section 6: Conclusion
This compound stands out as a highly valuable and synthetically accessible core scaffold for the development of next-generation HDAC inhibitors. Its robust chemical properties and ideal positioning as a "cap" group allow for extensive SAR exploration. By leveraging established synthetic protocols like the Pfitzinger reaction and a systematic biological evaluation workflow, researchers can effectively utilize this scaffold to design novel anticancer agents with improved potency and, critically, enhanced isoform selectivity, paving the way for more targeted and effective epigenetic therapies.
Section 7: References
-
Ropero, S., & Esteller, M. (2007). The role of histone deacetylases (HDACs) in human cancer. Molecular Oncology, 1(1), 19-25. [Link]
-
Li, J. J. (Ed.). (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Gupta, A., & Kumar, R. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Yang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Quinoline-Based Hydroxamic Acid Derivatives as Dual DNMT and HDAC Inhibitors with Potent Anti-Breast Cancer Activity. ACS Publications. [Link]
-
Li, G., & Zhu, W. (2021). The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. Frontiers in Cell and Developmental Biology, 9, 792077. [Link]
-
Reddy, T. S., et al. (2016). Quinolone-based HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3589-3593. [Link]
-
Ropero, S., & Esteller, M. (2007). The role of histone deacetylases (HDACs) in human cancer. Molecular Oncology, 1(1), 19–25. [Link]
-
Wang, Y., et al. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 136, 425-434. [Link]
-
Slideshare. (2023). synthesis of quinoline derivatives and its applications. [Link]
-
Peerzada, A., et al. (2024). Histone Deacetylase Inhibitors in Cancer Treatment. Cureus, 5(4). [Link]
-
Zhang, Y., et al. (2024). Mechanisms of HDACs in cancer development. Frontiers in Oncology, 14, 1368021. [Link]
-
Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Fang, H., et al. (2015). Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4559-4567. [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
-
Al-Ostoot, F. H., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2225. [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. [Link]
-
Slideshare. (2021). Doebner-Miller reaction and applications. [Link]
-
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]
-
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
-
ResearchGate. (2022). Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. [Link]
-
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers Media S.A.[Link]
-
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. [Link]
-
El-Sayed, N. N. E., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(11), o2892. [Link]
-
ResearchGate. (n.d.). Mechanism of action of HDAC inhibitors. [Link]
-
Sancineto, L., et al. (2021). Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs). IRIS Unimore. [Link]
-
PubChemLite. (2025). This compound (C17H13NO3). [Link]
-
Patel, V. D., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676325, this compound. [Link]
-
Deady, L. W., et al. (2011). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-74. [Link]
Sources
- 1. The role of histone deacetylases (HDACs) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of histone deacetylases (HDACs) in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jebms.org [jebms.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinolone-based HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 12. Frontiers | The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy [frontiersin.org]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 14. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Enduring Scaffold: A Review of Quinoline-4-Carboxylic Acid Derivatives in Medicinal Chemistry
An In-Depth Technical Guide for Researchers
Abstract
The quinoline-4-carboxylic acid scaffold is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1] First isolated from coal tar in the 19th century, the quinoline ring system has since become the foundation for a multitude of therapeutic agents, tackling diseases from malaria to cancer.[1] This technical guide provides a comprehensive review of the synthesis, mechanisms of action, and structure-activity relationships of quinoline-4-carboxylic acid derivatives. It is intended as a vital resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind therapeutic efficacy.
Foundational Synthesis: Accessing the Core Scaffold
The therapeutic journey of any derivative begins with its synthesis. The construction of the quinoline-4-carboxylic acid core has historically been dominated by two classical name reactions: the Pfitzinger and Doebner reactions.[1] These methods, while foundational, have been supplemented by modern approaches aimed at improving yield, shortening reaction times, and expanding substrate scope.[2]
The Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group, under basic conditions, to yield substituted quinoline-4-carboxylic acids.[1][3] This method has been a reliable workhorse for generating diverse analogs. The reaction's causality lies in the base-catalyzed opening of the isatin ring to form an intermediate that subsequently undergoes cyclization with the enolate of the carbonyl compound.
The Doebner Reaction
Alternatively, the Doebner reaction synthesizes quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[4][5] While effective, this three-component reaction can result in low yields when using anilines bearing electron-withdrawing groups.[4][6] Recent advancements have focused on developing hydrogen-transfer variations to overcome this limitation, thereby expanding its utility.[4]
Caption: Foundational synthetic routes to the quinoline-4-carboxylic acid core.
A Spectrum of Therapeutic Potential
The versatility of the quinoline-4-carboxylic acid scaffold is evident in its broad range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[7] The specific therapeutic effect is largely dictated by the nature and position of substituents on the quinoline ring system.[8]
Anticancer Activity: Targeting Cellular Proliferation
Quinoline-4-carboxylic acid derivatives have emerged as potent anticancer agents that act through diverse mechanisms to halt the uncontrolled proliferation of cancer cells.[7][9]
Mechanism of Action: DHODH Inhibition A primary mechanism is the inhibition of human dihydroorotate dehydrogenase (hDHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[10][11] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway for the synthesis of DNA and RNA precursors.[11] By blocking hDHODH, these compounds effectively starve cancer cells of essential pyrimidines, leading to cell cycle arrest and inhibition of growth.[11] The drug Brequinar Sodium is a well-studied example of a quinoline-4-carboxylic acid derivative that functions through this mechanism.[10]
Caption: Anticancer MOA: Inhibition of hDHODH in pyrimidine synthesis.
Other Anticancer Mechanisms:
-
HDAC/Sirtuin Inhibition: Certain derivatives function as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), epigenetic modulators often dysregulated in cancer.[5][7] For instance, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, inducing cell cycle arrest in leukemic cell lines.[12][13]
-
Tubulin Polymerization Disruption: Some compounds interfere with the dynamics of microtubules by disrupting tubulin polymerization, a validated anticancer strategy.[7]
Structure-Activity Relationship (SAR) for Anticancer Activity: The potency of these derivatives is highly dependent on their substitution pattern.
-
C-2 Position: For DHODH inhibitors, bulky, hydrophobic substituents at the C-2 position, such as a biphenyl group, are necessary for potent activity.[5][10]
-
C-4 Position: There is a strict requirement for the carboxylic acid group at the C-4 position, which is believed to form critical interactions, such as a salt bridge, within the enzyme's active site.[5][10]
-
C-6 Position: The addition of a fluorine atom at the C-6 position, as seen in many fluoroquinolones, often enhances activity.[10]
| Compound ID | C-2 Substituent | Target | IC₅₀ | Cancer Cell Line | Reference |
| Brequinar Analog | 2'-Fluoro-1,1'-biphenyl-4-yl | DHODH | 0.250 µM | - | [5] |
| Compound 41 | Substituted Pyridine | DHODH | 9.7 nM | - | [5][7] |
| Compound P6 | 4-Acrylamidophenyl | SIRT3 | 7.2 µM | MLLr leukemia | [7][12] |
| Compound 3j | 4-hydroxy-3-methoxyphenyl | Unknown | Potent | MCF-7 (Breast) | [14] |
Table 1: Anticancer activity of selected quinoline-4-carboxylic acid derivatives.
Antibacterial Activity: Disrupting DNA Replication
The quinoline-4-carboxylic acid core is central to the quinolone class of antibiotics. The addition of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolones.[15] These agents exhibit potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria.[16][17]
Mechanism of Action: Topoisomerase Inhibition Quinolones function by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[11][15] These enzymes are crucial for managing DNA topology (supercoiling, tangling) during replication, transcription, and repair.[11] The drug molecule stabilizes the enzyme-DNA complex after the DNA has been cleaved but before it is resealed. This interruption leads to the accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterium.[15]
Caption: Antibacterial MOA: Inhibition of DNA Gyrase and Topoisomerase IV.
SAR for Antibacterial Activity: A literature review reveals that the presence of an aryl ring at the second position of quinoline-4-carboxylic acid derivatives often results in good antibacterial activity.[16] For instance, compounds 5a₄ and 5a₇ showed significant inhibition against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL), respectively.[16] The MTT assay also confirmed the low cytotoxicity of compound 5a₄, highlighting its potential selectivity for bacterial targets.[16]
Antiviral Activity: A Host-Targeting Approach
A significant advantage of some quinoline-4-carboxylic acid derivatives in antiviral therapy is their ability to target host factors rather than viral proteins.[18] This approach is less susceptible to the development of drug resistance, a major challenge with rapidly mutating viruses.[18]
Mechanism of Action: Similar to their anticancer effect, the antiviral activity of many of these compounds stems from the inhibition of human DHODH.[18][19] Viruses are obligate intracellular parasites and rely on the host cell's machinery and metabolic pools for replication. By depleting the intracellular pyrimidine pool through DHODH inhibition, these compounds create an environment where viral replication cannot be sustained.[18] This mechanism has shown broad-spectrum activity against various RNA and DNA viruses.[20] An extensive SAR study led to the identification of compound C44, which inhibits human DHODH with an IC₅₀ of 1 nM and the replication of vesicular stomatitis virus (VSV) with an EC₅₀ of 2 nM.[18][19]
Anti-inflammatory Activity
Derivatives of quinoline-4-carboxylic acid have also demonstrated significant anti-inflammatory properties.[21][22] Studies have shown that selected quinolines exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in macrophages, comparable to the classical NSAID indomethacin, but without associated cytotoxicity.[21][23] The proposed mechanism involves the inhibition of inflammatory pathways such as NF-κB.[23] The pharmacological activity is highly dependent on the substituents, with quinolines bearing a carboxylic acid moiety showing cyclooxygenase (COX) inhibition.[8]
Experimental Protocols: A Practical Guide
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Synthesis Protocol: Pfitzinger Reaction
This protocol describes the synthesis of a 2-substituted-quinoline-4-carboxylic acid derivative from isatin, adapted from established methods.[3]
Objective: To synthesize 2-methylquinoline-4-carboxylic acid.
Materials:
-
Potassium hydroxide (KOH)
-
Deionized water
-
Absolute ethanol
-
Isatin
-
Acetone (ketone)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
TLC plates, eluent (n-hexane:ethyl acetate = 1:2)
Procedure:
-
Base Preparation: In a 100 mL round-bottom flask, dissolve 0.02 mol of KOH in 1 mL of water and 40 mL of absolute ethanol.
-
Isatin Addition: Add 0.0075 mol of isatin to the basic solution. Stir the mixture continuously at room temperature for 1 hour. A color change from purple to brown should be observed, indicating the opening of the isatin ring.
-
Ketone Addition: Gradually add 0.015 mol of acetone to the solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 79°C) using a heating mantle. Maintain stirring for 24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an eluent system of n-hexane:ethyl acetate (1:2).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Acidify with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the structure of the synthesized 2-methylquinoline-4-carboxylic acid using FTIR, UV-Vis, and Mass Spectrometry. The presence of C=O and O-H stretching in the FTIR spectrum (approx. 1700-1725 cm⁻¹ and 3200-3450 cm⁻¹, respectively) confirms the carboxylic acid group.[3]
Biological Assay Protocol: Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of a synthesized compound against a bacterial strain using the broth microdilution method.[7]
Objective: To determine the lowest concentration of a quinoline-4-carboxylic acid derivative that inhibits the visible growth of a target bacterium.
Materials:
-
Synthesized quinoline derivative (stock solution in DMSO)
-
Bacterial strain (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Perspectives
The quinoline-4-carboxylic acid scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutics.[1] Its synthetic accessibility and the potential for diverse functionalization at multiple positions allow for the creation of vast compound libraries for screening against a wide range of diseases.[7] The dual cytotoxicity and anti-inflammatory properties observed in some derivatives suggest their potential for complex diseases where both proliferation and inflammation are key factors.[21]
Future research should focus on several key areas:
-
Target Selectivity: Enhancing selectivity for specific enzyme isoforms (e.g., SIRT3 over SIRT1/2) or bacterial topoisomerases over human ones to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Designing novel derivatives that can evade existing resistance mechanisms, particularly for antibacterial and antiviral applications.
-
Advanced Drug Delivery: Exploring novel formulations and drug delivery systems to improve the bioavailability and pharmacokinetic properties of promising lead compounds.[17]
The protocols, mechanisms, and data presented in this guide provide a solid foundation for researchers to continue exploring the full therapeutic potential of this remarkable class of molecules. The journey of the quinoline-4-carboxylic acid scaffold is far from over, and its continued investigation promises to yield the next generation of innovative medicines.
References
-
Al-Ostath, A. et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
-
Takahashi, K. et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]
-
Lasne, M. et al. (2006). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Fajriah, S. et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]
-
ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available at: [Link]
-
Wang, Y. et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed Central. Available at: [Link]
-
Vyas, V. et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Sharma, A. et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available at: [Link]
-
Al-dujaili, L. & H. Abed, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. Available at: [Link]
-
Jampilek, J. et al. (2005). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]
-
Yang, Z. et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. National Institutes of Health. Available at: [Link]
-
Khan, I. et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]
-
Chen, S. F. et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available at: [Link]
-
Yang, Z. et al. (2013). SAR-Based Optimization of a 4‑Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. Figshare. Available at: [Link]
-
Zhang, P. et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and antiviral activity of 4-quinolinecarboxylic acid hydrazides. ResearchGate. Available at: [Link]
-
Zhang, P. et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia. Available at: [Link]
-
Singh, R. et al. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available at: [Link]
-
Kumagai, Y. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed. Available at: [Link]
-
ACS Publications. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Madrid, P. et al. (2008). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PubMed Central. Available at: [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. Available at: [Link]
-
Al-Bishari, S. et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 16. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. figshare.com [figshare.com]
- 20. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid via the Doebner Reaction
Introduction: The Significance of the Quinoline Scaffold
The quinoline-4-carboxylic acid framework is a highly valued "privileged structure" in medicinal chemistry and drug development.[1] First identified in coal tar in the 19th century, this heterocyclic system is a cornerstone in a multitude of therapeutic agents, demonstrating a wide range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The versatility of the quinoline core allows for extensive functionalization, enabling chemists to meticulously fine-tune the pharmacological profiles of derivative compounds to achieve desired therapeutic effects.[3]
One of the most direct and effective methods for constructing this vital scaffold is the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[4] This one-pot synthesis provides an efficient route to 2-substituted quinoline-4-carboxylic acids.[5] This guide provides a detailed protocol and in-depth scientific rationale for the synthesis of a specific, high-value derivative, 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid, a compound with known applications in the development of novel therapeutics, including histone deacetylase (HDAC) inhibitors.[6]
This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the reaction mechanism, a step-by-step experimental protocol, characterization data, and troubleshooting advice to ensure successful synthesis.
Reaction Mechanism: A Stepwise Look at the Doebner Reaction
The Doebner reaction's mechanism, while not definitively established in all its nuances, is understood to proceed through a sequence of well-reasoned organic transformations.[4] The reaction's success hinges on the careful orchestration of these steps. Two primary mechanistic pathways are proposed, with the initial step being the key differentiator.
A plausible and widely accepted mechanism involves the initial formation of an N-arylimine (Schiff base) from the condensation of the aniline (p-anisidine) and the aldehyde (4-methoxybenzaldehyde).[2] Concurrently, pyruvic acid tautomerizes to its enol form. This is followed by a Michael-type addition of the pyruvic acid enol to the imine. The subsequent intramolecular electrophilic cyclization onto the aromatic ring of the aniline, followed by dehydration and oxidation, yields the final aromatic quinoline product.[2][7] The oxidizing agent in the final step is often another molecule of the Schiff base, which is reduced in the process.[2]
To enhance reaction rates and yields, particularly when dealing with less reactive anilines (e.g., those with electron-withdrawing groups), a Lewis or Brønsted acid catalyst is often employed.[8][9]
Diagram 1: Proposed Reaction Mechanism
Caption: Proposed mechanism of the Doebner reaction.
Experimental Protocol
This protocol is optimized for the synthesis of this compound. It is crucial to adhere to all laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.[10][11][12]
Reagent & Solvent Specifications
For optimal results and reproducibility, it is recommended to use reagents and solvents of high purity (≥98%).
| Reagent/Solvent | Formula | MW ( g/mol ) | Molarity/Equiv. | Amount |
| p-Anisidine | C₇H₉NO | 123.15 | 1.0 equiv | (To be calculated) |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.1 equiv | (To be calculated) |
| Pyruvic Acid | C₃H₄O₃ | 88.06 | 1.0 equiv | (To be calculated) |
| Boron trifluoride etherate (BF₃·OEt₂) | (C₂H₅)₂O·BF₃ | 141.93 | 0.5 equiv | (To be calculated) |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Solvent | (To be calculated) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction | (As needed) |
| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | Work-up | (As needed) |
| Brine | NaCl (aq) | 58.44 | Work-up | (As needed) |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | Drying | (As needed) |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-anisidine (1.0 equiv) and 4-methoxybenzaldehyde (1.1 equiv) in acetonitrile.[13]
-
Catalyst Addition: To the stirring solution, add boron trifluoride etherate (BF₃·OEt₂) (0.5 equiv) dropwise at room temperature. An exotherm may be observed.
-
Initial Heating: Heat the reaction mixture to 65°C and stir for 1 hour.[14] This period allows for the formation of the Schiff base intermediate.
-
Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (1.0 equiv) in acetonitrile. Add this solution dropwise to the reaction mixture over a period of approximately 3 hours while maintaining the temperature at 65°C.[14] Slow addition is critical to control the reaction rate and minimize side-product formation.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 65°C for an additional 20-21 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).[14]
Work-up and Purification
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and the carboxylic acid product for extraction.[13][15] The product will deprotonate and move to the aqueous layer.
-
Separation: Separate the aqueous layer. Wash the organic layer with additional saturated NaHCO₃ solution to ensure complete extraction of the product. Combine all aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify with 2M HCl until the pH is approximately 2-3. The product, this compound, will precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for the Doebner synthesis.
Product Characterization
Confirming the identity and purity of the synthesized this compound is essential. The following data, based on literature values, can be used for verification.[6][16]
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.97 (s, 1H, COOH), ~8.62 (d, 1H), ~8.41 (s, 1H), ~8.28 (d, 2H), ~8.12 (d, 1H), ~7.83 (t, 1H), ~7.66 (t, 1H), ~7.13 (d, 2H), ~3.85 (s, 3H, OCH₃).[6] |
| IR (KBr, cm⁻¹) | ν: ~3447 (O-H stretch), ~1705 (C=O stretch, carboxylic acid), ~1583, ~1267 (C-O stretch).[16] |
| Mass Spec (HRMS) | [M+H]⁺ calculated for C₁₇H₁₃NO₃: 280.09290; Found: ~280.09592.[6] |
| Molecular Formula | C₁₇H₁₃NO₃[17] |
| Molecular Weight | 279.29 g/mol [17] |
| Appearance | White to off-white solid. |
Troubleshooting and Field-Proven Insights
While the Doebner reaction is robust, challenges can arise. Below are common issues and their solutions based on practical experience.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Substrate Reactivity: While p-anisidine is electron-rich, impurities can hinder reactivity.[14]- Incomplete Reaction: Insufficient reaction time or temperature.[14]- Product Loss during Work-up: Incomplete extraction or premature precipitation. | - Ensure high purity of starting materials.- Monitor the reaction by TLC to ensure full consumption of the limiting reagent. Consider extending the reaction time if necessary.- During work-up, ensure the pH is sufficiently basic (>9) for complete deprotonation and extraction into the aqueous layer. Perform multiple extractions. |
| Formation of By-products | - Self-condensation of Pyruvic Acid: Can occur if addition is too fast or local concentration is high.- Formation of 2-methylquinoline-4-carboxylic acid: Can be a side product if the aldehyde is not present in sufficient excess or reacts sluggishly.[18] | - Adhere strictly to the slow, dropwise addition of pyruvic acid.[14]- Ensure the aldehyde is pure and used in the correct stoichiometric ratio (slight excess). |
| Difficult Purification | - Tarry/Oily Product: Presence of polymeric by-products.- Persistent Impurities: Incomplete removal of starting materials or by-products. | - If the product oils out upon acidification, try adding the aqueous solution to a vigorously stirred solution of the acid. Seeding with a small crystal of pure product can also induce crystallization.- Recrystallization from a suitable solvent like ethanol is highly effective for removing most impurities. If issues persist, column chromatography on silica gel may be necessary. |
Conclusion
The Doebner reaction remains a highly effective and versatile method for the synthesis of quinoline-4-carboxylic acids, a scaffold of immense importance in modern drug discovery. By understanding the underlying mechanism and adhering to a carefully optimized protocol, researchers can reliably synthesize this compound and its analogs. This guide provides the necessary framework, from theoretical underpinnings to practical laboratory execution, to empower scientists in their pursuit of novel therapeutic agents.
References
- Benchchem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Benchchem.
-
Wikipedia. (n.d.). Doebner reaction. Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
Organic Chemistry. (2021, November 3). Doebner Quinoline Synthesis Mechanism [Video]. YouTube. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Doebner Reaction. Retrieved from [Link]
-
PubMed Central (PMC). (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. National Center for Biotechnology Information. Retrieved from [Link]
-
Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
-
Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
-
ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyruvic acid. Retrieved from [Link]
-
Loba Chemie. (n.d.). p-ANISIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C17H13NO3). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]
-
Cherry. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
University of Rochester. (2025). How To Run A Reaction: The Workup. Retrieved from [Link]
-
University of York. (2024-2025). Theory of Aqueous Workup. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Doebner reaction - Wikipedia [en.wikipedia.org]
- 5. iipseries.org [iipseries.org]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.fr [fishersci.fr]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com [carlroth.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction
Introduction: The Strategic Importance of the Pfitzinger Reaction in Medicinal Chemistry
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, stands as a cornerstone transformation in heterocyclic chemistry for the synthesis of substituted quinoline-4-carboxylic acids.[1][2][3] First reported by Wilhelm Pfitzinger in 1886, this robust reaction involves the condensation of isatin or its derivatives with a carbonyl compound possessing an α-methylene group in the presence of a strong base.[4][5] The resulting quinoline-4-carboxylic acid core is a privileged scaffold, frequently encountered in a multitude of biologically active compounds.[1][3] This structural motif is of paramount interest to researchers in drug discovery and development due to its prevalence in compounds exhibiting a wide array of medicinal properties, including antitumor, antiviral, antibacterial, and anti-inflammatory activities.[1][3][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, offering a detailed exploration of the Pfitzinger reaction. We will delve into the reaction mechanism, present detailed and validated experimental protocols, and discuss the versatility of this reaction for accessing a diverse library of valuable compounds for screening and lead optimization in drug discovery programs.[1]
Reaction Mechanism: A Stepwise Annulation
The Pfitzinger reaction proceeds through a well-elucidated, sequential mechanism. The causality behind each step is critical for understanding how to optimize the reaction for specific substrates and desired outcomes.
-
Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond within the isatin ring, catalyzed by a strong base like potassium hydroxide (KOH).[2][3] This irreversible step opens the five-membered ring to form a water-soluble keto-acid intermediate, a potassium isatinate.[3] While this intermediate can be isolated, it is typically generated in situ.[2] The color change from the characteristic orange or purple of isatin to a pale yellow or brown often indicates the successful formation of this intermediate.[1][3]
-
Imine Formation: The aniline moiety of the keto-acid intermediate then undergoes a condensation reaction with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine, also known as a Schiff base.[2][3][4]
-
Tautomerization: The newly formed imine tautomerizes to the more thermodynamically stable enamine isomer.[1][2][3]
-
Intramolecular Cyclization and Dehydration: The crucial ring-closing step involves an intramolecular cyclization, akin to a Claisen-like condensation, where the enamine attacks the keto group.[4][7] This is followed by a dehydration step, which results in the formation of the aromatic quinoline ring system, yielding the final substituted quinoline-4-carboxylic acid product.[2][3]
Mechanistic Pathway Diagram
Caption: Stepwise mechanism of the Pfitzinger reaction.
Experimental Protocols
This section provides detailed, representative protocols for the synthesis of quinoline-4-carboxylic acids using both conventional heating and microwave-assisted methods. Adherence to safety precautions is paramount; the use of strong bases and heating requires appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, and all procedures should be performed in a well-ventilated fume hood.[5]
Protocol 1: Conventional Synthesis of 2-Phenylquinoline-4-carboxylic acid
This protocol details the synthesis from isatin and acetophenone.
Materials:
-
Isatin (5.0 g)
-
Potassium hydroxide (KOH) pellets (10 g)
-
95% Ethanol
-
Acetophenone (approx. 4.1 mL)
-
Dilute hydrochloric acid (HCl) or acetic acid
-
Diethyl ether
-
Deionized water
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is highly exothermic; cool the flask in an ice bath if necessary.[3]
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow or brown, indicating the formation of the potassium isatinate intermediate.[3] Continue stirring at room temperature for 30-45 minutes to ensure complete ring opening.[3]
-
Addition of the Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture using a dropping funnel.[3]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 12-13 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the solvent using a rotary evaporator.[1] c. Dissolve the residue in approximately 100 mL of water. d. Extract the aqueous solution with diethyl ether to remove any unreacted acetophenone and other neutral impurities.[1] e. Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid until the precipitation of the product is complete (typically pH 4-5).[1][8] f. Collect the solid product by vacuum filtration using a Büchner funnel, wash thoroughly with cold water, and dry in a vacuum oven.[1]
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-phenylquinoline-4-carboxylic acid.[3]
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a more rapid and efficient alternative to conventional heating.
Materials:
-
Isatin (10.0 mmol)
-
Appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol) or other suitable carbonyl compound
-
33% aqueous potassium hydroxide (15 mL)
-
Acetic acid
-
Ice-water mixture
Equipment:
-
Microwave-safe reaction vessel
-
Microwave reactor
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]
-
Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (10.0 mmol).[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for a specified time (e.g., 9 minutes, optimization may be required).[1]
-
Work-up and Isolation: a. After irradiation, cool the vessel to room temperature. b. Filter the dark solution and pour the filtrate into an ice-water mixture (100 mL).[1] c. Acidify with acetic acid to precipitate the product.[1] d. Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[1]
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of quinoline-4-carboxylic acids via the Pfitzinger reaction.
Caption: General workflow for the Pfitzinger condensation.
Data Presentation: Substrate Scope and Yields
The yield of the Pfitzinger reaction is highly dependent on the specific substrates and reaction conditions employed. The following table summarizes representative yields for various quinoline-4-carboxylic acids synthesized via this method.
| Isatin Derivative | Carbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |
| Isatin | Acetone | KOH, Ethanol, Reflux 24h | 2-Methylquinoline-4-carboxylic acid | ~60% | [9] |
| Isatin | Acetophenone | KOH, Ethanol, Reflux 12-13h | 2-Phenylquinoline-4-carboxylic acid | Variable | [3] |
| 5-Methylisatin | Phenoxyacetone | KOH | 2,6-Dimethyl-3-phenoxy-quinoline-4-carboxylic acid | Not specified | [4][7] |
| Isatin | Cyclohexanone | KOH | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | Not specified | [9] |
| 5-Chloroisatin | 5,6-Dimethoxyindanone | KOH, Ethanol, 16h | 5,6-Dimethoxyindano[2,3-b]-6-chloro-4-quinolinic acid | 36% | [7] |
Note: Yields are highly dependent on reaction scale, reagent purity, and work-up procedures.[3]
Variations and Considerations
-
Halberkann Variant: A notable variation is the Halberkann reaction, where N-acyl isatins react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[2]
-
Solvent Choice: The reaction is typically carried out in protic solvents like ethanol, which facilitates the dissolution of the potassium hydroxide and the isatinate intermediate.[2]
-
Limitations: While versatile, the Pfitzinger reaction can be sensitive to the nature of the carbonyl compound. Aldehydes can sometimes undergo self-condensation under the strongly basic conditions. Additionally, some ketones may not react efficiently.[9] A modified procedure where the isatin is first allowed to fully react with the base before the addition of the carbonyl compound can often prevent the formation of tars and improve yields.[9]
Conclusion
The Pfitzinger reaction remains a highly relevant and powerful tool for the synthesis of quinoline-4-carboxylic acids. Its operational simplicity, use of readily available starting materials, and the biological significance of its products ensure its continued application in academic and industrial research. By understanding the underlying mechanism and optimizing the reaction conditions as detailed in these notes, researchers can efficiently generate a wide range of substituted quinolines for further investigation in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. jocpr.com [jocpr.com]
- 9. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note and Protocol: 1H NMR Spectroscopic Analysis of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the ¹H NMR (Proton Nuclear Magnetic Resonance) analysis of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. It includes a comprehensive methodology for sample preparation and data acquisition, along with a thorough interpretation of the resulting spectrum. The quantitative NMR data, including chemical shifts, coupling constants, and signal multiplicities, are summarized in a structured table. Additionally, visualizations for the molecular structure with proton assignments and the experimental workflow are provided to facilitate understanding. This application note serves as a practical guide for the structural elucidation and purity assessment of this and structurally related quinoline derivatives, which are of significant interest in medicinal chemistry.
Introduction
Quinoline-4-carboxylic acids and their derivatives are a class of heterocyclic compounds that hold a prominent position in medicinal chemistry and drug discovery.[1] These scaffolds are key components in molecules with a wide range of biological activities, including antiviral, antimicrobial, and immunosuppressive properties.[2] this compound, in particular, is a subject of interest in the development of novel therapeutic agents.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation of such organic molecules. ¹H NMR, specifically, provides detailed information about the chemical environment of protons within a molecule, enabling the verification of its structure and the assessment of its purity. This note outlines the complete process for acquiring and interpreting the ¹H NMR spectrum of this compound.
Experimental Protocols
A standardized protocol for the NMR analysis of this compound is provided below.
1. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. DMSO-d₆ is highly effective for dissolving polar compounds like carboxylic acids and allows for the observation of the exchangeable carboxylic acid proton.
-
Dissolution: In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆. Gentle vortexing or sonication can be used to aid dissolution if necessary.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any undissolved particulates, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.
2. NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Nucleus | ¹H |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Spectral Width | 16 ppm |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Pulse Width | 30° |
| Acquisition Time | 4 s |
Data Presentation and Interpretation
The ¹H NMR spectrum of this compound, recorded in DMSO-d₆ at 400 MHz, exhibits several distinct signals corresponding to the different protons in the molecule. The detailed assignments are summarized in the table below.[3]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Proton Assignment |
| 1 | 13.97 | Singlet | - | 1H | -COOH |
| 2 | 8.62 | Doublet | 8.5 | 1H | H-5 |
| 3 | 8.41 | Singlet | - | 1H | H-3 |
| 4 | 8.28 | Doublet | 8.5 | 2H | H-2', H-6' |
| 5 | 8.12 | Doublet | 8.4 | 1H | H-8 |
| 6 | 7.83 | Triplet | 7.6 | 1H | H-7 |
| 7 | 7.66 | Triplet | 7.6 | 1H | H-6 |
| 8 | 7.13 | Doublet | 8.5 | 2H | H-3', H-5' |
| 9 | 3.85 | Singlet* | - | 3H | -OCH₃ |
*Note: The original source describes the methoxy signal as a doublet with J = 7.7 Hz, which is atypical for a methoxy group. It is represented here as a singlet, which is the expected multiplicity.
Interpretation of the Spectrum:
-
Carboxylic Acid Proton: The most downfield signal at 13.97 ppm is a broad singlet, characteristic of a carboxylic acid proton.[4] Its deshielded nature is due to the acidic character and hydrogen bonding.
-
Quinoline Protons: The signals corresponding to the protons on the quinoline ring system appear in the aromatic region. The singlet at 8.41 ppm is assigned to H-3. The doublets at 8.62 ppm and 8.12 ppm are assigned to H-5 and H-8, respectively, while the triplets at 7.83 ppm and 7.66 ppm correspond to H-7 and H-6.
-
Methoxyphenyl Protons: The protons on the 4-methoxyphenyl ring also resonate in the aromatic region. The doublet at 8.28 ppm is assigned to the ortho-protons (H-2' and H-6'), which are deshielded due to their proximity to the quinoline ring. The doublet at 7.13 ppm corresponds to the meta-protons (H-3' and H-5'), which are shielded by the electron-donating methoxy group.
-
Methoxy Protons: The sharp singlet at 3.85 ppm, integrating to three protons, is characteristic of the methyl protons of the methoxy group.
Mandatory Visualization
The following diagrams illustrate the molecular structure with proton assignments and the experimental workflow.
Caption: Molecular structure of this compound with proton assignments.
Caption: Experimental workflow for ¹H NMR analysis.
Conclusion
This application note provides a comprehensive guide for the ¹H NMR analysis of this compound. The detailed experimental protocol ensures reproducible and high-quality data acquisition. The presented ¹H NMR data and its interpretation confirm the chemical structure of the title compound. The methodologies and data presented herein are valuable for researchers in the fields of medicinal chemistry and drug development for the structural characterization and quality control of this and related compounds.
References
Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with significant interest in medicinal chemistry and drug discovery due to the wide medical applications of quinoline-4-carboxylic acids.[1] Accurate mass determination is a critical step in the structural confirmation and purity assessment of such novel compounds. High-Resolution Mass Spectrometry (HRMS) provides unambiguous molecular formula confirmation through highly accurate mass measurements, offering superior precision to nominal mass instruments. This document outlines the protocols for the HRMS analysis of this compound, including sample preparation, instrument parameters, and data interpretation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₃NO₃[2][3] |
| Average Molecular Weight | 279.29 g/mol [2][3] |
| Monoisotopic Mass | 279.08954 Da[2] |
Experimental Protocols
1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality HRMS data. The following protocol is recommended for the analysis of this compound:
-
Solvent Selection: Dissolve the sample in a high-purity (LC-MS grade) solvent. A mixture of 50-80% methanol or acetonitrile in water is recommended.[4]
-
Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL. From the stock solution, prepare a working solution with a final concentration between 1 and 50 μM.[4]
-
Blank Sample: A blank sample consisting of the exact solvent mixture used to dissolve the analyte should be prepared and analyzed to identify background ions.[4]
-
Filtration: If any particulate matter is visible, filter the sample solution through a 0.22 µm syringe filter to prevent clogging of the infusion line or chromatography system.
2. High-Resolution Mass Spectrometry Analysis
The following parameters are recommended for HRMS analysis using an Orbitrap mass spectrometer, which is capable of high resolving power (up to 120,000 FWHM) and sub-ppm mass accuracy.[4][5]
| Parameter | Recommended Setting |
| Instrument | Orbitrap-based High-Resolution Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Sample Introduction | Direct infusion or via Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Sheath Gas Flow Rate | 30 - 40 (arbitrary units) |
| Auxiliary Gas Flow Rate | 5 - 10 (arbitrary units) |
| Capillary Temperature | 275 - 325 °C |
| Mass Range | m/z 100 - 1000 |
| Resolution | ≥ 60,000 @ m/z 200 |
| Calibration | External calibration should be performed prior to analysis. For highest accuracy, an internal calibrant can be used.[6] |
Data Presentation and Interpretation
1. Expected HRMS Data
The primary goal of HRMS is to obtain a highly accurate mass measurement of the molecular ion. For this compound, the protonated molecule [M+H]⁺ is the most commonly observed species in positive ion ESI.
| Analyte | Molecular Formula | Adduct | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
| This compound | C₁₇H₁₃NO₃ | [M+H]⁺ | 280.09172 | 280.09592[7] | < 5 ppm |
Note: The theoretical m/z is calculated based on the monoisotopic masses of the most abundant isotopes. A study has previously reported the calculated [M+H]⁺ as 280.09290 and the found value as 280.09592.[7]
2. Predicted Adducts and Collision Cross Section (CCS)
In addition to the protonated molecule, other adducts may be observed. The predicted CCS values can aid in compound identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 280.09682 | 162.4 |
| [M+Na]⁺ | 302.07876 | 171.1 |
| [M-H]⁻ | 278.08226 | 167.8 |
| [M+NH₄]⁺ | 297.12336 | 177.1 |
| [M+K]⁺ | 318.05270 | 166.5 |
| Data sourced from PubChemLite, calculated using CCSbase.[8] |
3. Fragmentation Pattern
Tandem mass spectrometry (MS/MS) experiments can be performed to elucidate the structure of the molecule. The fragmentation of quinoline-4-carboxylic acids typically involves characteristic losses.[1]
-
Loss of Carboxylic Acid Group: A primary fragmentation pathway is the neutral loss of the carboxylic acid group (-COOH), resulting in a fragment ion [M - COOH]⁺ with a mass difference of 45 Da.[1]
-
Loss of Carbon Dioxide: The loss of CO₂ (44 Da) can also be a significant fragmentation pathway.[1]
-
Loss of Methoxyl Group: Fragmentation of the methoxyphenyl moiety may involve the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).
Visualizations
Caption: Experimental workflow for HRMS analysis.
Caption: Proposed fragmentation pathway.
References
- 1. chempap.org [chempap.org]
- 2. This compound | C17H13NO3 | CID 676325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-METHOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID | 4364-02-7 [chemicalbook.com]
- 4. HRMS Analysis [utmb.edu]
- 5. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 8. PubChemLite - this compound (C17H13NO3) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. Within this class, 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid serves as a crucial scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols based on research into derivatives of this core structure, focusing on their application in anticancer research. The primary mechanism of action for derivatives of this compound has been identified as the inhibition of histone deacetylases (HDACs), with a notable selectivity for HDAC3.[1][2][3] Inhibition of HDACs is a well-established therapeutic strategy in oncology, leading to changes in chromatin structure and the regulation of gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3]
While direct anticancer data on this compound is limited in the reviewed literature, a closely related derivative, herein referred to as Molecule D28 , which incorporates the this compound moiety as a "cap" structure, has been extensively studied.[1][3] These application notes will, therefore, focus on the experimental data and protocols associated with this representative derivative to provide a practical guide for researchers.
Mechanism of Action: HDAC Inhibition
Derivatives of this compound have been shown to function as selective inhibitors of HDAC3.[1][2][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[1] In many cancers, HDACs are overexpressed, leading to the deacetylation of histones, chromatin condensation, and the repression of tumor suppressor genes.
By inhibiting HDAC3, these compounds prevent the removal of acetyl groups, leading to histone hyperacetylation. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The downstream effects of HDAC inhibition by these quinoline derivatives include the induction of cell cycle arrest, primarily at the G2/M phase, and the activation of the apoptotic cell death pathway.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of Molecule D28 , a representative derivative of this compound.
Table 1: In Vitro Antiproliferative Activity of Molecule D28 (IC50 Values) [1]
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Leukemia | 1.02 |
| U266 | Myeloma | 1.08 |
| U937 | Lymphoma | 1.11 |
| MCF-7 | Breast Cancer | 5.66 |
| Fadu | Head and Neck Cancer | 3.22 |
| MDA-MB-231 | Breast Cancer | 4.15 |
| MDA-MB-468 | Breast Cancer | 2.89 |
| A549 | Lung Cancer | 2.83 |
| A2780 | Ovarian Cancer | 3.86 |
| HepG2 | Liver Cancer | 2.16 |
Table 2: Induction of Apoptosis by Molecule D28 in K562 Cells [1][3]
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 1.14 |
| 1 | 10.10 |
| 2 | 15.53 |
| 4 | 27.92 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the studies of derivatives of this compound and can be adapted for screening and characterization of similar compounds.
Cell Viability Assay (CCK-8/MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on various cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound or its derivative, dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.1%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
CCK-8/MTT Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C. For the MTT assay, a purple formazan precipitate will form in viable cells.
-
Solubilization (for MTT assay only): Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm for the CCK-8 assay or 570 nm for the MTT assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by the test compound.
Materials:
-
Cancer cell line (e.g., K562)
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the test compound (e.g., 1, 2, and 4 µM) for 24 to 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
HDAC Enzymatic Inhibition Assay
This protocol is for determining the inhibitory activity of the compound against HDAC enzymes.
Materials:
-
Fluorometric HDAC Assay Kit
-
HeLa nuclear extract (as a source of HDACs) or purified recombinant HDAC enzymes
-
Test compound
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 96-well black plate, add the HDAC substrate, HeLa nuclear extract or purified HDAC enzyme, and the test compound in the assay buffer provided with the kit. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Developer Addition: Add the developer solution, which contains a protease that digests the deacetylated substrate, leading to the release of a fluorophore.
-
Second Incubation: Incubate at room temperature for 15-20 minutes.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value. For selectivity, perform the assay with different purified HDAC isoforms (HDAC1, 2, 3, 6, etc.).[1]
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols for Evaluating Quinoline Derivatives as EGFR-TK Inhibitors
Introduction: The Rationale for Targeting EGFR with Quinoline Derivatives
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][3] Quinoline and its related quinazoline scaffolds have emerged as privileged structures in the development of EGFR tyrosine kinase inhibitors (TKIs).[4][5] Several FDA-approved drugs, such as gefitinib and lapatinib, are based on a quinazoline core and have demonstrated clinical efficacy, validating this chemical class as a promising foundation for novel anti-cancer agents.[4][6]
This comprehensive guide provides a detailed protocol for researchers, scientists, and drug development professionals to rigorously test the inhibitory activity of novel quinoline derivatives against EGFR. The methodologies outlined herein are designed to provide a robust and self-validating framework for characterizing these compounds, from initial enzymatic screening to cellular pathway analysis.
The EGFR Signaling Cascade: A Target for Quinoline-Based Inhibition
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[2][7] This phosphorylation cascade creates docking sites for various adaptor proteins, which in turn activate downstream signaling pathways, principally the RAS-RAF-MEK-MAPK and PI3K-AKT pathways.[2][8] These pathways are crucial for normal cell function but are often constitutively active in cancer cells, driving tumor growth and survival.[2][8] Quinoline-based TKIs are designed to competitively bind to the ATP-binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of these oncogenic signaling cascades.[2][7]
Caption: EGFR signaling pathway and the point of inhibition by quinoline derivatives.
Experimental Workflow: A Multi-tiered Approach to Inhibitor Characterization
A robust evaluation of EGFR-TKIs requires a multi-faceted approach, progressing from in vitro enzymatic assays to cell-based assessments of proliferation and signaling pathway modulation. This tiered strategy allows for a comprehensive understanding of a compound's potency, selectivity, and cellular efficacy.
Caption: A tiered experimental workflow for the evaluation of quinoline derivatives as EGFR inhibitors.
Part 1: In Vitro EGFR Kinase Inhibition Assay
The initial step in characterizing a potential EGFR-TKI is to determine its direct inhibitory effect on the enzymatic activity of the EGFR kinase domain in a cell-free system. This is typically achieved using a luminescent kinase assay that measures ATP consumption.
Principle of the Assay
The EGFR kinase assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in the luminescent signal, which is proportional to the amount of ATP, indicates higher kinase activity. Conversely, potent inhibitors will result in a stronger luminescent signal, signifying reduced ATP consumption.[9][10][11]
Detailed Protocol
-
Reagent Preparation:
-
Prepare a 5x Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA, and 250 µM DTT).[12]
-
Dilute the recombinant human EGFR enzyme and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in the kinase buffer to the desired concentrations.[9][10]
-
Prepare a serial dilution of the quinoline derivative test compounds in DMSO, and then dilute further in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[11]
-
Prepare a stock solution of ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the diluted test compounds.
-
Add the EGFR enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Include controls: a "no enzyme" control (100% inhibition) and a "DMSO vehicle" control (0% inhibition).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[12]
-
-
Signal Detection:
-
Add a kinase detection reagent (e.g., ADP-Glo™ or Kinase-Glo®) to each well. This reagent will stop the kinase reaction and initiate a luminescent signal.[10][11]
-
Incubate at room temperature for the time recommended by the manufacturer (typically 10-40 minutes) to allow the luminescent signal to stabilize.[12][13]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO and no-enzyme controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: In Vitro Kinase Inhibition
| Compound ID | Quinoline Scaffold | IC50 (nM) vs. EGFR (wild-type) | IC50 (nM) vs. EGFR (mutant) |
| Q-Derivative 1 | 4-Anilinoquinoline | 15.2 | 8.7 |
| Q-Derivative 2 | 6,7-Disubstituted quinoline | 5.8 | 2.1 |
| Gefitinib (Control) | Quinazoline | 25.5 | 10.3 |
| Lapatinib (Control) | Quinazoline | 10.8 | 4.5 |
Part 2: Cell-Based Proliferation and Viability Assays
Following the confirmation of direct enzymatic inhibition, the next critical step is to assess the effect of the quinoline derivatives on the proliferation and viability of cancer cells that are dependent on EGFR signaling.
Rationale for Cell Line Selection
The choice of cell lines is paramount for a meaningful assessment of inhibitor efficacy. It is recommended to use cell lines with varying EGFR status:
-
High EGFR expression: A431 (human epidermoid carcinoma) cells endogenously overexpress wild-type EGFR.[14]
-
EGFR-activating mutations: Cell lines such as HCC827 or PC9, which harbor activating mutations in the EGFR kinase domain, are highly dependent on EGFR signaling for their survival and are particularly sensitive to EGFR-TKIs.[14]
-
EGFR resistance mutations: To assess the potential for overcoming acquired resistance, cell lines harboring the T790M mutation (e.g., NCI-H1975) should be included.[15]
MTT Cell Viability Assay Protocol
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16]
-
Cell Seeding:
-
Seed the selected cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline derivatives and control inhibitors (e.g., gefitinib) in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).[18]
-
-
MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[16] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).
-
Data Presentation: Cell Proliferation Inhibition
| Compound ID | GI50 (µM) on A431 (EGFR wt) | GI50 (µM) on HCC827 (EGFR mutant) | GI50 (µM) on NCI-H1975 (EGFR T790M) |
| Q-Derivative 1 | 1.2 | 0.05 | 5.8 |
| Q-Derivative 2 | 0.8 | 0.02 | 2.1 |
| Gefitinib (Control) | 2.5 | 0.08 | >10 |
| Osimertinib (Control) | 1.5 | 0.015 | 0.05 |
Part 3: Western Blot Analysis of EGFR Phosphorylation
To confirm that the observed anti-proliferative effects are due to the inhibition of EGFR signaling, it is essential to directly measure the phosphorylation status of EGFR in treated cells. Western blotting is the gold-standard technique for this purpose.[1]
Principle of the Assay
This protocol uses specific antibodies to detect the total amount of EGFR protein and the amount of phosphorylated EGFR (p-EGFR) at key tyrosine residues (e.g., Y1068, Y1173).[7][19] A reduction in the p-EGFR/total EGFR ratio upon treatment with a quinoline derivative provides direct evidence of target engagement and inhibition in a cellular context.
Detailed Protocol
-
Cell Treatment and Lysis:
-
Seed EGFR-dependent cells (e.g., A431 or HCC827) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the quinoline derivative for a short period (e.g., 2-4 hours). Include a positive control (e.g., EGF stimulation) and a negative control (DMSO vehicle).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.[2]
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. Avoid using milk for blocking when detecting phospho-proteins.[1]
-
Incubate the membrane with a primary antibody specific for p-EGFR (e.g., anti-p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add an ECL chemiluminescent substrate.[2]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize the p-EGFR signal to the total amount of EGFR, the membrane can be stripped of the first set of antibodies using a mild stripping buffer.[1][2]
-
Re-block the membrane and reprobe with a primary antibody against total EGFR.
-
Repeat the detection steps.
-
For a loading control, the membrane can be stripped again and reprobed for a housekeeping protein such as β-actin or GAPDH.[2]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-EGFR to total EGFR for each treatment condition to determine the extent of inhibition.
-
Conclusion: Synthesizing the Data for Lead Candidate Selection
The comprehensive evaluation of quinoline derivatives using the protocols outlined in this guide will generate a robust dataset for identifying promising lead candidates. An ideal candidate will exhibit:
-
Potent inhibition of EGFR kinase activity in enzymatic assays.
-
Significant anti-proliferative effects in EGFR-dependent cancer cell lines, preferably with selectivity for mutant EGFR.
-
Demonstrable inhibition of EGFR phosphorylation in a cellular context, confirming on-target activity.
By following this structured and self-validating workflow, researchers can confidently advance the most promising quinoline-based EGFR-TKIs into further preclinical and clinical development.
References
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment.
- Skovronsky, D. M., Lee, V. M., & Trojanowski, J. Q. (2006). Neurodegenerative diseases: new concepts of pathogenesis and their therapeutic implications.
- BenchChem. (2025). Application Note: Western Blot Protocol for Detecting Phospho-EGFR Inhibition by Egfr-IN-46.
- Mendelsohn, J., & Baselga, J. (2000). The EGF receptor family as targets for cancer therapy. Oncogene, 19(56), 6550–6565.
- BenchChem. (2025). Application Note: A Cell-Based Assay for Screening EGFR Inhibitor Egfr-IN-93.
- BenchChem. (2025). Determining the IC50 of EGFR Inhibitors Using Cell-Based Assays: Application Notes and Protocols.
- Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England journal of medicine, 358(11), 1160–1174.
-
National Center for Biotechnology Information. (n.d.). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Retrieved from [Link]
- A comprehensive pathway map of epidermal growth factor receptor signaling. (2006).
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]
-
American Association for Cancer Research. (2007). Identification potent kinase inhibitors against EGFR and its signaling pathways using a label-free cell based assay. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with Mutated EGFR Inhibitors.
-
My Cancer Genome. (n.d.). Lapatinib. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR.
-
BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]
-
PubMed. (2005). Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors. Retrieved from [Link]
- Sci-Hub. (n.d.). Comparison of Elisa-Based Tyrosine Kinase Assays for Screening EGFR Inhibitors.
- ResearchGate. (n.d.). FDA-approved EGFR kinase inhibitors and the mechanism of action of Lapatinib.
-
National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Retrieved from [Link]
-
PubMed. (2006). Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. Retrieved from [Link]
-
PubMed. (2006). Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Retrieved from [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Retrieved from [Link]
- ResearchGate. (n.d.). MTT viability assay for each cell line to increasing concentrations of....
- ResearchGate. (n.d.). MTT assay in parental HCC827 cells and HCC827 GR cells with different....
-
National Center for Biotechnology Information. (n.d.). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Retrieved from [Link]
-
National Academy of Sciences. (2004). Gefitinib-sensitizing EGFR mutations in lung cancer activate anti-apoptotic pathways. Retrieved from [Link]
-
PubMed. (2010). Gefitinib as First-Line Treatment for Patients With Advanced Non-Small-Cell Lung Cancer With Activating Epidermal Growth Factor Receptor Mutation: Implications for Clinical Practice and Open Issues. Retrieved from [Link]
-
PubMed. (2005). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Retrieved from [Link]
-
ACS Publications. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (2022). Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A useful EGFR-TK ligand for tumor diagnosis with SPECT: development of radioiodinated 6-(3-morpholinopropoxy)-7-ethoxy-4-(3′-iodophenoxy)quinazoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. EGFR Kinase Enzyme System [promega.jp]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Assays for 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard cell culture assays to evaluate the cytotoxicity of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. This document includes detailed experimental protocols and data presentation guidelines for assessing the compound's impact on cell viability, proliferation, and mechanisms of cell death.
Introduction
This compound is a synthetic compound belonging to the quinoline carboxylic acid class of molecules. Derivatives of this class have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, including roles as Histone Deacetylase (HDAC) and Sirtuin (SIRT) inhibitors, which are crucial targets in cancer therapy. The evaluation of the cytotoxic properties of this compound is a critical first step in determining its potential as an anticancer agent.
Data Presentation
While specific experimental IC50 values for this compound are not extensively available in the public domain, the following table presents cytotoxicity data for structurally related quinoline-4-carboxylic acid derivatives to provide a contextual reference for its potential potency.
Table 1: Cytotoxicity of Structurally Related Quinoline-4-Carboxylic Acid Derivatives
| Compound/Derivative Name | Cell Line | Assay Type | IC50 (µM) |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MLLr leukemic cell lines | Antiproliferative | 7.2[1][2] |
| 2-Phenylquinoline-4-carboxylic acid hydrazide derivative (D28) | K562 (Leukemia) | Antiproliferative | 24.45[3] |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1 (Pancreatic) | Cell Viability | 2-16[4] |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | MIA PaCa-2 (Pancreatic) | Cell Viability | 2-16[4] |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells. Carefully transfer the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant and incubate in the dark at room temperature for 10-30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualization of Methodologies and Signaling Pathways
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for in vitro cytotoxicity testing.
While the precise signaling pathway for this compound is yet to be fully elucidated, based on the activity of related quinoline derivatives, a potential mechanism involves the induction of apoptosis through inhibition of survival pathways like Akt/mTOR and potentially through HDAC inhibition leading to changes in gene expression.
Caption: Putative signaling pathway for cytotoxicity.
References
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIRT3 Inhibition Assays
Introduction
Sirtuin 3 (SIRT3), a member of the class III histone deacetylases (HDACs), is a primary mitochondrial NAD+-dependent deacetylase.[1][2] It is highly expressed in metabolically active tissues such as the heart, liver, and brown adipose tissue.[1] SIRT3 plays a critical role in maintaining mitochondrial homeostasis and regulating cellular metabolism by deacetylating and modulating the activity of numerous mitochondrial proteins.[1][2][3] Its functions include involvement in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, oxidative phosphorylation, and antioxidant defense systems.[1][2] Given its significant role in cellular energy and stress responses, SIRT3 has emerged as a promising therapeutic target for a range of diseases, including metabolic syndrome, cancer, and neurodegenerative disorders.[1][3] These application notes provide detailed protocols for in vitro and cell-based assays to screen and characterize SIRT3 inhibitors.
SIRT3 Signaling Pathways
SIRT3 is a key regulator of mitochondrial function and cellular metabolism. It deacetylates and activates a wide range of enzymes involved in major metabolic pathways. For instance, SIRT3 activates enzymes in the TCA cycle and fatty acid oxidation, promoting efficient energy production.[1][3] It also reduces oxidative stress by deacetylating and activating antioxidant enzymes like manganese superoxide dismutase (MnSOD) and by regulating pathways involving FOXO3A.[3][4] A decrease in SIRT3 activity is associated with mitochondrial dysfunction and is implicated in various pathologies.
Experimental Protocols
In Vitro Fluorogenic SIRT3 Inhibition Assay
This biochemical assay is designed for the rapid and sensitive screening of SIRT3 inhibitors using purified recombinant SIRT3 enzyme. The principle is based on the deacetylation of a fluorogenic peptide substrate. Subsequent development releases a fluorophore, and the signal is inversely proportional to SIRT3 inhibition.[1][5][6]
-
Reagent Preparation:
-
SIRT3 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[7] Prepare by diluting a concentrated stock with HPLC-grade water. Store at 4°C.
-
Recombinant Human SIRT3: Thaw the enzyme on ice and dilute to the desired concentration (e.g., 2-5 ng/µL) with cold SIRT3 Assay Buffer just before use. Keep on ice.
-
Fluorogenic Substrate: Use a commercially available acetylated peptide substrate, such as one derived from p53 (e.g., Gln-Pro-Lys-Lys(ε-acetyl)-AMC).[7] Prepare a stock solution and dilute it in the assay buffer.
-
NAD+ Solution: Prepare a concentrated stock solution of NAD+ in assay buffer. The final concentration in the assay is typically between 50 µM and 500 µM.[8][9]
-
Test Inhibitors: Prepare a stock solution of the test compound in DMSO. Create a serial dilution in SIRT3 Assay Buffer. The final DMSO concentration should be ≤1%.
-
Developer Solution: Use the developer provided with a commercial kit or a solution containing trichostatin A and a lysine developer.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: Add reagents to wells in the following order:
-
Test Wells: 25 µL Assay Buffer, 5 µL diluted SIRT3, 5 µL test inhibitor.
-
100% Activity Control: 25 µL Assay Buffer, 5 µL diluted SIRT3, 5 µL vehicle (e.g., 1% DMSO).
-
Background Control (No Enzyme): 30 µL Assay Buffer, 5 µL vehicle.
-
-
Reaction Initiation: Add 15 µL of a pre-mixed Substrate/NAD+ solution to all wells to start the reaction.[7] The final volume will be 50 µL.
-
Incubation: Cover the plate and incubate at 37°C for 45-60 minutes.[7]
-
Signal Development: Add 50 µL of Developer/Stop Solution to each well. Incubate at 37°C for 15-30 minutes, protected from light.[10]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[7][11]
-
-
Data Analysis:
-
Subtract the average fluorescence of the Background Control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_100%_Activity)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based SIRT3 Inhibition Assay (Western Blot)
This method assesses the efficacy of a SIRT3 inhibitor within a cellular context by measuring the acetylation level of a known mitochondrial SIRT3 target, such as Manganese Superoxide Dismutase (MnSOD).[12] Inhibition of SIRT3 will lead to hyperacetylation of its substrates.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, HeLa) in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the SIRT3 inhibitor or vehicle (DMSO) for a specified time (e.g., 12-24 hours).
-
-
Mitochondrial Fractionation (Optional, but recommended):
-
Harvest cells and perform mitochondrial isolation using a commercial kit or a standard dounce homogenization protocol to enrich for the target protein.
-
-
Protein Extraction and Quantification:
-
Lyse the cells or mitochondrial pellets in RIPA buffer supplemented with protease and deacetylase inhibitors (including nicotinamide and trichostatin A to inhibit other sirtuins and HDACs).
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated MnSOD (e.g., Ac-MnSOD K68).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total MnSOD and a loading control (e.g., β-actin for whole-cell lysates or COX IV for mitochondrial fractions) to ensure equal protein loading.[12]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the acetylated MnSOD signal to the total MnSOD signal.
-
Compare the normalized values across different treatment groups to determine the dose-dependent effect of the inhibitor on MnSOD acetylation. A significant increase in the ratio of acetylated to total MnSOD indicates successful SIRT3 inhibition.[12][13]
-
Data Presentation: Inhibitory Activity of SIRT3 Modulators
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for several known SIRT3 inhibitors against SIRT1, SIRT2, and SIRT3, highlighting their potency and selectivity.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity Profile |
| Nicotinamide | 68.1 | - | 36.7 | Pan-sirtuin inhibitor[8][14] |
| 3-TYP | - | - | 38 | SIRT3 inhibitor[15] |
| AGK2 | 30 | 3.5 | 91 | Selective for SIRT2[15] |
| Tenovin-6 | 21 | 10 | 67 | Inhibitor of SIRT1 and SIRT2[15] |
| SIRT3-IN-1 | - | - | 0.043 | Potent SIRT3 inhibitor[15] |
| LC-0296 | ~68.4 | ~32.4 | 3.6 | ~9-19 fold selective for SIRT3 over SIRT1/2[16] |
| SJ-106C | - | - | 0.49 | Potent SIRT3 inhibitor[17] |
References
- 1. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
- 2. Frontiers | The role of SIRT3 in homeostasis and cellular health [frontiersin.org]
- 3. Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. vincibiochem.it [vincibiochem.it]
- 7. SIRT3 Screening Assay Kit (ab133129) is not available | Abcam [abcam.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. benchchem.com [benchchem.com]
- 11. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
- 12. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aryl-Quinoline-4-Carboxylic Acids as Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-aryl-quinoline-4-carboxylic acids as potent antiviral agents. The primary mechanism of action for this class of compounds is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway. By targeting a host factor, these compounds present a promising strategy for broad-spectrum antiviral therapy with a potentially higher barrier to the development of viral resistance.[1][2][3]
Mechanism of Action
2-Aryl-quinoline-4-carboxylic acids exert their antiviral effects by inhibiting the host cell enzyme Dihydroorotate Dehydrogenase (DHODH).[1][2] DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, where it catalyzes the oxidation of dihydroorotate to orotate.[2] Pyrimidines are essential building blocks for the synthesis of DNA and RNA.[1] Viruses, being obligate intracellular parasites, rely on the host cell's machinery for replication, including the supply of nucleotides. Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn hampers viral nucleic acid synthesis and, consequently, viral replication.[2][4] This host-targeting mechanism provides a broad-spectrum activity against a variety of RNA and DNA viruses.[1]
Caption: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway.
Antiviral Activity Data
The following tables summarize the quantitative data on the antiviral and inhibitory activity of representative 2-aryl-quinoline-4-carboxylic acid derivatives.
Table 1: In Vitro Antiviral Efficacy
| Compound | Virus | Cell Line | EC50 (nM) | Reference |
| C44 | Vesicular Stomatitis Virus (VSV) | Not Specified | 2 | [1] |
| C44 | Influenza A (WSN) | Not Specified | 41 | [1] |
| Brequinar | Vesicular Stomatitis Virus (VSV) | Not Specified | >100x less potent than C44 | [1] |
*C44: 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid
Table 2: DHODH Enzyme Inhibition and Cytotoxicity
| Compound | Enzyme | IC50 (nM) | Cell Line | CC50 (µM) | Reference |
| C44 * | Human DHODH | 1 | Human Bronchial Epithelial, Caco-2 | ≥ 10 | [1] |
| Compound 3 | Human DHODH | 250 | Not Specified | Not Specified | [5] |
| Compound 41 | Human DHODH | 9.71 ± 1.4 | Not Specified | Not Specified | [5] |
| Compound 43 | Human DHODH | 26.2 ± 1.8 | Not Specified | Not Specified | [5] |
*C44: 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Viral Replication Assay (Plaque Assay)
This assay is used to determine the concentration of an antiviral compound that inhibits viral replication by 50% (EC50).
Protocol:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well or 12-well plates and incubate until they reach 95-100% confluency.
-
Compound Preparation: Prepare serial dilutions of the 2-aryl-quinoline-4-carboxylic acid compound in a serum-free medium.
-
Infection: Aspirate the growth medium from the cells and infect with a known titer of the virus (e.g., multiplicity of infection (MOI) of 0.01) for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add the serially diluted compound to the respective wells. Include a "no drug" control.
-
Overlay: Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread and allow for the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days, virus-dependent).
-
Plaque Visualization: After incubation, fix the cells with a solution such as 4% formaldehyde and stain with a crystal violet solution.
-
Quantification: Count the number of plaques in each well. The EC50 value is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that reduces cell viability by 50% (CC50) to ensure that the observed antiviral activity is not due to general cell death.
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the 2-aryl-quinoline-4-carboxylic acid compound to the wells. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculation: The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and calculating the concentration that results in 50% cell viability compared to the untreated control.
DHODH Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of the compounds on the activity of the DHODH enzyme (IC50).
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a detergent (e.g., Triton X-100), decylubiquinone as an electron acceptor, and dihydroorotate as the substrate.
-
Compound Addition: Add varying concentrations of the 2-aryl-quinoline-4-carboxylic acid inhibitor to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding a purified recombinant human DHODH enzyme.
-
Kinetic Measurement: Monitor the reduction of a chromogenic electron acceptor (e.g., 2,6-dichloroindophenol) spectrophotometrically over time. The rate of the reaction is proportional to the DHODH activity.
-
IC50 Determination: Plot the enzyme activity against the inhibitor concentration. The IC50 value is the concentration of the compound that inhibits enzyme activity by 50%.
Caption: Workflow for Antiviral Evaluation.
Structure-Activity Relationship (SAR) Insights
SAR studies have been crucial in optimizing the antiviral potency of 2-aryl-quinoline-4-carboxylic acids. Key findings include:
-
Free Carboxylic Acid: The presence of a free carboxylic acid group at the C-4 position of the quinoline ring is essential for activity.
-
Hydrophobic Moiety at C-2: A hydrophobic group at the C-2 position is critical. The development from simpler alkyl ethers to more complex diaryl ethers, such as in compound C44, led to a significant increase in potency.[2]
-
Electron-Withdrawing Group at C-6/C-7: An electron-withdrawing group, such as fluorine, at the C-6 or C-7 position enhances antiviral activity. For instance, replacing a chlorine at C-7 with a fluorine resulted in a significant increase in activity.[2]
Caption: Key Structure-Activity Relationships.
These notes provide a foundation for researchers to explore the potential of 2-aryl-quinoline-4-carboxylic acids as a valuable class of antiviral agents. The provided protocols can be adapted for specific viruses and cell systems to further investigate their therapeutic potential.
References
- 1. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purifying 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed procedure for the purification of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid via recrystallization. This method is designed to remove impurities from the crude product, resulting in a higher purity final compound suitable for further research and development.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor. For quinoline-4-carboxylic acid derivatives, alcohols such as ethanol are commonly effective solvents for recrystallization.[1][2][3]
Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound. The optimal solvent and conditions should be determined on a small scale before proceeding with the bulk material.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, Acetonitrile, or a binary solvent mixture)[1][4][5]
-
Erlenmeyer flask
-
Heating source (hot plate with stirring capabilities)
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add the chosen solvent dropwise at room temperature and observe the solubility. A suitable solvent will not dissolve the compound at room temperature. Heat the test tube gently; the compound should dissolve completely. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals. Ethanol is a commonly used and effective solvent for this class of compounds.[1][3]
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. For every 1 gram of crude product, start with approximately 10-20 mL of the selected solvent (e.g., ethanol). Add a stir bar to the flask.
-
Heating and Dissolution: Place the flask on a hot plate and, with gentle stirring, heat the mixture to a gentle boil. If the compound does not fully dissolve, add small portions of the solvent until a clear solution is obtained. Avoid adding an excessive amount of solvent to ensure a good yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a crystalline solid.
Data Presentation
The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the product before and after the procedure.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellow powder | White crystalline solid |
| Yield (%) | - | Typically 80-95% |
| Purity (by HPLC/NMR) | e.g., 90-95% | >99% |
| Melting Point (°C) | Lower, broader range | Sharp, defined range |
Note: The values in this table are representative and will vary depending on the initial purity of the crude product and the specific conditions of the recrystallization.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure for this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Thin-Layer Chromatography (TLC) Monitoring of Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. The synthesis of these compounds often requires careful monitoring to ensure reaction completion, identify intermediates, and assess the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for real-time monitoring of quinoline synthesis reactions.[1][2][3] This application note provides detailed protocols for utilizing TLC to monitor the progress of quinoline synthesis, along with data on typical solvent systems and Retention Factor (Rf) values.
Principle of TLC Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (a solvent or mixture of solvents).[4] As the mobile phase moves up the plate by capillary action, compounds travel at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Rf value, while more polar compounds have a stronger interaction with the silica gel and travel shorter distances, leading to a lower Rf value.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the quinoline product can be visually tracked over time.[1][5][6] The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[7]
Experimental Protocols
This section details the materials and methodology for effective TLC monitoring of quinoline synthesis.
Materials
-
TLC plates (Silica gel 60 F254)[8]
-
Developing chamber with a lid[8]
-
Capillary tubes for spotting[8]
-
Pencil
-
Ruler
-
UV lamp (254 nm and/or 365 nm)[7]
-
Staining solution (e.g., potassium permanganate, iodine)[7][9]
-
Volatile solvents for sample preparation (e.g., dichloromethane, ethyl acetate)[7]
-
Mobile phase solvents (e.g., hexane, ethyl acetate, methanol, dichloromethane)[7][10]
-
Triethylamine (optional, to reduce tailing of basic compounds)[10]
General TLC Protocol
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[7][10] Mark the lanes for spotting the starting material(s), the reaction mixture, and a co-spot.[10][11]
-
Sample Preparation: Dissolve a small amount of the starting material(s) and an aliquot of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[7]
-
Spotting: Using a capillary tube, apply small spots of the prepared samples onto the designated lanes on the baseline.[6][7] The co-spot lane is where both the starting material and the reaction mixture are spotted on top of each other to aid in identification.[11]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[7][10] Cover the chamber to allow the atmosphere to become saturated with solvent vapors, which ensures better separation.[10] Let the solvent front move up the plate until it is about 1 cm from the top.[7]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[7] Allow the plate to dry. Visualize the separated spots under a UV lamp.[7][10] Quinolines, being aromatic, are often UV-active.[10] If the spots are not visible under UV light, use a suitable staining agent like iodine vapor or a potassium permanganate dip.[7][9][12]
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the following formula:[10][13] Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[10] An ideal Rf value for separation is typically between 0.3 and 0.7.[10]
Data Presentation: Solvent Systems and Rf Values
The choice of the mobile phase is crucial for achieving good separation. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7] The polarity can be adjusted by changing the ratio of the solvents. For more polar quinolines, a more polar system such as dichloromethane/methanol may be necessary.[7] If tailing is observed, which is common for basic compounds like quinolines on acidic silica gel, adding a small amount of triethylamine (0.1–2.0%) to the eluent can help to obtain sharper spots.[10][14]
Table 1: Example Solvent Systems for TLC of Quinolines
| Compound Type | Mobile Phase (Solvent System) | Approximate Rf Value |
| Unsubstituted Quinoline | Hexane:Ethyl Acetate (7:3) | 0.4 - 0.6 |
| Hydroxyquinoline | Dichloromethane:Methanol (9.5:0.5) | 0.3 - 0.5 |
| Aminoquinoline | Ethyl Acetate with 1% Triethylamine | 0.2 - 0.4 |
| Quinolone | Acetonitrile:Water:Acetic Acid (6:40:4) | Varies |
Table 2: TLC Monitoring of a Hypothetical Friedländer Quinoline Synthesis
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[15][16]
| Compound | Structure (Example) | Mobile Phase: Hexane:Ethyl Acetate (8:2) | Rf Value |
| Starting Material 1: 2-Aminobenzaldehyde | 0.5 | ||
| Starting Material 2: Acetone | Volatile, not observed | ||
| Product: Quinoline | 0.3 |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Home Page [chem.ualberta.ca]
- 5. youtube.com [youtube.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. benchchem.com [benchchem.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. benchchem.com [benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. silicycle.com [silicycle.com]
- 13. Khan Academy [khanacademy.org]
- 14. benchchem.com [benchchem.com]
- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Molecular Docking Studies of 2-Aryl Quinoline-4-Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
These notes provide an overview of the applications and methodologies for the molecular docking of 2-aryl quinoline-4-carboxylic acids, a class of compounds recognized for their broad therapeutic potential.[1]
Introduction and Applications
2-Aryl quinoline-4-carboxylic acids are versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] These compounds have been investigated for their potential as antimalarial, antitubercular, anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][2][3] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of these molecules to their protein targets, providing insights into their mechanism of action and guiding further drug design and optimization. For instance, docking studies have been instrumental in evaluating their potential as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), N-myristoyltransferase (NMT), and sirtuins (SIRTs).[4][5][6]
Key Therapeutic Areas Explored via Molecular Docking:
-
Anticancer: Targeting proteins such as EGFR kinase and carbonic anhydrases IX and XII.[7][8]
-
Antimalarial: Investigating binding interactions with malarial proteins like plasmepsin.[2]
-
Antitubercular: Docking against key enzymes in Mycobacterium tuberculosis.[2]
-
Antibacterial: Studying interactions with bacterial proteins like DNA gyrase.[3]
-
Antileishmanial: Identifying Leishmania major N-myristoyltransferase (LmNMT) as a primary molecular target.[4]
Data Presentation: Molecular Docking and ADMET Profile
The following tables summarize quantitative data from various molecular docking studies on 2-aryl quinoline-4-carboxylic acid derivatives.
Table 1: Summary of Molecular Docking Results
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions | Potential Application |
| 3d | Malarial Protein (1CET) | -8.29 | 5 Hydrogen Bonds | Antimalarial |
| 3b | Malarial Protein (1CET) | -8.03 | 5 Hydrogen Bonds | Antimalarial |
| 3g | Tuberculosis Protein (2X22) | -8.36 | 5 Hydrogen Bonds | Antitubercular |
| 3b | Tuberculosis Protein (2X22) | -7.90 | 3 Hydrogen Bonds | Antitubercular |
| 3e | Cancer Protein (1S63) | -8.57 | 4 Hydrogen Bonds | Anticancer |
| 3b | Cancer Protein (1S63) | -7.82 | 3 Hydrogen Bonds | Anticancer |
| 41 | Dihydroorotate Dehydrogenase (DHODH) | IC50 = 9.71 ± 1.4 nM | Salt bridge with R136, H-bond with Q47 | Anticancer, Anti-inflammatory |
| 43 | Dihydroorotate Dehydrogenase (DHODH) | IC50 = 26.2 ± 1.8 nM | Water-mediated H-bond with T63 | Anticancer, Anti-inflammatory |
| P6 | SIRT3 | IC50 = 7.2 µM | Specific binding in active site | Leukemia Therapy |
Data sourced from multiple studies.[2][5][6]
Table 2: Predicted ADMET Properties of Selected Derivatives (3a-j)
| Property | Predicted Range/Value | Implication |
| Absorption (%) | 82 - 91% | Good intestinal absorption |
| Blood-Brain Barrier (BBB) | Within expected range | Potential for CNS activity |
| TPSA (Ų) | 50.191 - 77.893 | Good oral bioavailability |
| Plasma Protein Binding | > 95% | High binding to plasma proteins |
| Toxicity Profile | Safe for mutagenicity, tumorigenicity, irritative, and reproductive effects | Low potential for toxicity |
Data is based on in-silico preliminary studies.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl Quinoline-4-Carboxylic Acids (Doebner Reaction)
This protocol describes a general one-step procedure for synthesizing the title compounds.[9]
Materials:
-
Substituted Aniline (e.g., 2- or 4-aminobenzophenone)
-
Substituted Benzaldehyde
-
Pyruvic Acid
-
Ethanol or Acetic Acid (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1 mmol), the corresponding aryl aldehyde (1 mmol), and pyruvic acid (1 mmol) in a suitable solvent like ethanol or acetic acid.[9][10]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time can vary from 3 to 12 hours, depending on the specific reactants.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2]
-
Precipitation and Filtration: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Collection: Collect the precipitate by filtration and wash it thoroughly with water to remove any unreacted starting materials and solvent.[2]
-
Drying: Dry the crude product under vacuum.[2]
-
Purification: Purify the crude product by column chromatography using silica gel. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 7:3 v/v).[2]
-
Characterization: Confirm the structure and purity of the final compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[2][9]
Protocol 2: Molecular Docking Workflow
This protocol outlines the general steps for performing a molecular docking study of a 2-aryl quinoline-4-carboxylic acid derivative against a target protein.
Software/Tools:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)
-
Protein Data Bank (PDB) for protein structures
-
Ligand structure drawing software (e.g., ChemDraw, MarvinSketch)
Procedure:
-
Protein Preparation: a. Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. c. If the PDB structure contains a co-crystallized ligand, it can be used to define the binding site.
-
Ligand Preparation: a. Draw the 2D structure of the 2-aryl quinoline-4-carboxylic acid derivative. b. Convert the 2D structure to a 3D conformation. c. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). d. Assign appropriate charges to the ligand atoms.
-
Grid Generation: a. Define the active site (binding pocket) on the protein. This is typically done by creating a grid box centered around the co-crystallized ligand or key active site residues identified from literature. b. The grid box should be large enough to allow the ligand to move and rotate freely within the binding site.
-
Docking Simulation: a. Set the docking parameters, such as the number of docking runs, the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock), and the number of evaluations. b. Run the docking simulation. The software will generate multiple possible binding poses of the ligand within the protein's active site and calculate a docking score for each pose.
-
Analysis of Results: a. Analyze the docking results, focusing on the pose with the best score (lowest binding energy). b. Visualize the binding mode of the top-ranked pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein residues. c. Compare the docking score and interactions with known inhibitors or reference compounds, if available.
Mandatory Visualizations
Caption: General workflow for the synthesis and purification of 2-aryl quinoline-4-carboxylic acids.
Caption: Step-by-step workflow for a typical molecular docking study.
Caption: Inhibition of the DHODH enzyme by a quinoline derivative, disrupting DNA synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijcps.org [ijcps.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Doebner-von Miller Quinoline Synthesis: A Technical Support Guide for Yield Enhancement
Welcome to the Technical Support Center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of quinoline derivatives. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven strategies.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses the most frequent obstacles encountered during the Doebner-von Miller synthesis, providing insights into their root causes and actionable solutions.
Problem 1: Low to No Yield of the Desired Quinoline Product
Symptoms: Your reaction yields a minimal amount of the expected product, or in the worst-case scenario, no product is isolated at all.
Root Cause Analysis: Low or no yield can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions that fail to drive the reaction to completion.
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
Aniline Derivative: Ensure the aniline is pure and free from oxidation byproducts. If necessary, purify the aniline by distillation or chromatography before use.[1]
-
α,β-Unsaturated Carbonyl Compound: These compounds, particularly aldehydes, are prone to polymerization.[1] Use freshly distilled or high-purity commercial reagents. Consider preparing the α,β-unsaturated carbonyl compound in situ via an aldol condensation, a technique known as the Beyer method.[1][2][3]
-
-
Catalyst Selection and Concentration:
-
The choice and concentration of the acid catalyst are critical. The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂).[1][2][3][4] The optimal catalyst can vary significantly depending on the specific substrates.[1] If one type of acid is yielding poor results, consider screening a panel of alternatives.
-
-
Reaction Conditions:
-
Temperature: While heating is often necessary, excessively high temperatures can promote tar formation and degradation of the product.[1][4] Monitor the reaction temperature closely and optimize it for your specific substrates. A vigorous, exothermic reaction may even require initial cooling.[1]
-
Reaction Time: The optimal reaction time can vary. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid product degradation from prolonged heating.[1]
-
-
Workup Procedure:
-
Neutralization: Incomplete neutralization of the acidic reaction mixture can lead to the loss of the quinoline product, which may remain protonated and water-soluble.[1]
-
Extraction: Ensure you are using an appropriate organic solvent for the extraction of your quinoline derivative and perform multiple extractions to maximize recovery.[1]
-
Problem 2: Significant Tar and Polymeric Byproduct Formation
Symptoms: The reaction mixture becomes a thick, dark, intractable tar, which complicates product isolation and drastically reduces the yield.[5]
Root Cause Analysis: This is one of the most common issues in the Doebner-von Miller synthesis and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5][6]
Troubleshooting Steps:
-
Control Reactant Concentration:
-
Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline. This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction over self-polymerization.[1][5][7]
-
In Situ Generation: As mentioned previously, generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation (Beyer method) can also effectively control its concentration.[1][2][3]
-
-
Employ a Biphasic Solvent System:
-
Optimize Acid Catalyst and Temperature:
Problem 3: Formation of Unexpected Isomers or Byproducts
Symptoms: You isolate a product, but its characterization (e.g., via NMR, MS) does not match the expected quinoline derivative.
Root Cause Analysis: The formation of unexpected products can arise from alternative reaction pathways, side reactions of intermediates, or even a reversal of the expected regiochemistry.
Troubleshooting Steps:
-
Investigate Regiochemistry:
-
While the Doebner-von Miller synthesis typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyl compounds, a reversal of this regioselectivity has been observed under certain conditions, particularly with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA), leading to 4-substituted quinolines.[1][8]
-
-
Consider Side Reactions of Intermediates:
-
Evaluate Substrate-Specific Effects:
-
The electronic properties of the aniline can influence the reaction outcome. Electron-rich anilines, for example, may be prone to unexpected cyclization pathways.[1]
-
A thorough characterization of the unexpected product is crucial for diagnosing the issue. Techniques such as NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography can provide valuable insights.[1]
Frequently Asked Questions (FAQs)
Q1: What is the currently accepted mechanism for the Doebner-von Miller reaction?
A1: The exact mechanism has been a topic of debate, but a fragmentation-recombination mechanism is now widely proposed, supported by carbon isotope scrambling experiments.[2][3] This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation into an imine and a saturated ketone. These fragments then recombine to form a new conjugated imine, which undergoes further reaction with another aniline molecule, cyclization, and eventual aromatization to the quinoline product.[2][10]
Q2: How do electron-donating or electron-withdrawing groups on the aniline affect the reaction?
A2: The electronic nature of the aniline substituent can significantly impact reactivity. Anilines with strong electron-withdrawing groups are generally less reactive and may lead to lower yields.[11][12] Conversely, anilines with strong electron-donating groups may be overly reactive and more susceptible to side reactions.[5] Careful optimization of reaction conditions is crucial when working with substituted anilines.
Q3: Can I use α,β-unsaturated ketones instead of aldehydes?
A3: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes.[5] Ketones, especially those with significant steric bulk, may result in lower yields or the formation of complex product mixtures due to steric hindrance disfavoring the desired cyclization pathway.[5]
Q4: My final product is contaminated with partially hydrogenated quinolines. How can I resolve this?
A4: The final step of the synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[5] If you are isolating dihydro- or tetrahydroquinoline byproducts, it indicates incomplete oxidation. Ensure you are using a sufficient amount of an appropriate oxidizing agent. Common oxidizing agents in this reaction include nitrobenzene, arsenic acid, or even an imine intermediate acting as a hydrogen acceptor.[8][13]
Experimental Protocols and Data
Protocol: Synthesis of 2-Methylquinoline (Quinaldine) with Minimized Tar Formation
This protocol incorporates strategies to mitigate the common issue of polymerization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare a solution of aniline (1.0 eq.) in aqueous hydrochloric acid (e.g., 6 M).[5]
-
Reactant Addition: Heat the aniline hydrochloride solution to reflux. In the dropping funnel, prepare a solution of crotonaldehyde (1.2 eq.) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline solution over 1-2 hours.[5]
-
Reaction Monitoring: After the addition is complete, continue refluxing for an additional 4-6 hours. Monitor the reaction's progress by TLC.[5]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[5]
-
Transfer the mixture to a separatory funnel. Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Table 1: Impact of Acid Catalyst on Yield
The choice of acid catalyst can significantly influence the reaction outcome. The following table provides illustrative data on how different catalysts can affect the yield in a Doebner-von Miller type reaction.
| Entry | Catalyst (mol %) | Solvent | Yield (%) |
| 1 | Hf(OTf)₄ (10) | Dichloromethane | 18 |
| 2 | HCl (20) | Dichloromethane | No Reaction |
| 3 | H₂SO₄ (20) | Dichloromethane | No Reaction |
| 4 | TFA (100) | Trifluoroacetic Acid | 61 |
| 5 | Formic Acid (100) | Formic Acid | 55 |
Note: Data is illustrative and based on the reaction of 2,3-dimethylaniline with methyl (3E)-2-oxo-4-phenylbut-3-enoate. Yields are for the 2-carboxy-4-phenylquinoline product and highlight the dramatic effect of the acid choice. Actual yields will vary based on substrates and conditions.[8]
Visualizing the Process
Diagram 1: The Doebner-von Miller Reaction Mechanism
Caption: The fragmentation-recombination mechanism of the Doebner-von Miller synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Doebner-von Miller reactions.
References
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Doebner–Miller reaction. Wikipedia. [Link]
-
Advance organic chemistry 1 ; Doebner Miller reaction. Slideshare. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]
-
Doebner-Miller Reaction. SynArchive. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. [Link]
-
What is the complete procedure for Doebner-von miller reaction ? ResearchGate. [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. [Link]
-
Doebner-Miller reaction and applications. Slideshare. [Link]
-
An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]
-
Doebner-von Miller reaction. Semantic Scholar. [Link]
-
Doebner-Miller reaction. chemeurope.com. [Link]
-
The Formation of Inherently Chiral Calix[5]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. MDPI. [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Doebner-Miller_reaction [chemeurope.com]
- 4. Advance organic chemistry 1 ; Doebner Miller reaction | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Acid-Catalyzed Quinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tar formation in acid-catalyzed quinoline synthesis.
Troubleshooting Guides
This section addresses specific issues encountered during experiments, offering potential causes and recommended solutions to minimize tar formation and improve product yield.
Issue 1: The reaction mixture becomes a dark, viscous tar shortly after initiation.
-
Potential Cause: The reaction is proceeding too rapidly and uncontrollably, leading to the polymerization of reactants and intermediates. This is a common issue in highly exothermic reactions like the Skraup synthesis.[1][2]
-
Recommended Solutions:
-
Lower the reaction temperature: Ensure efficient cooling, especially during the addition of the acid catalyst.[1]
-
Control reagent addition: Add the acid catalyst or other reactive species slowly and portion-wise to manage the reaction rate.[3]
-
Use a moderator: For Skraup synthesis, the addition of ferrous sulfate (FeSO₄) can help control the exothermic nature of the reaction.[1][2][4]
-
Ensure efficient stirring: Good agitation helps to dissipate heat and prevent localized hotspots.[1]
-
Issue 2: Low yield of the desired quinoline product with significant tar byproducts.
-
Potential Cause: Sub-optimal reaction conditions are favoring side reactions, such as the polymerization of α,β-unsaturated carbonyl compounds in the Doebner-von Miller reaction or intermolecular aldol condensations in the Friedländer synthesis.[1][3][5]
-
Recommended Solutions:
-
Optimize the catalyst: The choice and concentration of the acid catalyst are critical. Strong acids at high temperatures can promote tarring.[3][5] Consider screening milder Lewis acids or modern catalysts.
-
Adjust the temperature: Excessively high temperatures often accelerate the formation of tar.[3][5] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Vary the solvent: The solvent can influence reaction kinetics and the solubility of intermediates. In some cases, solvent-free conditions or using ionic liquids as both solvent and catalyst can be effective.[5]
-
Issue 3: Difficulty in isolating the product from the tarry residue during work-up.
-
Potential Cause: The desired product is entrapped within the polymeric byproduct matrix, making extraction and purification challenging.[2][4]
-
Recommended Solutions:
-
Steam Distillation: For volatile quinoline derivatives, steam distillation is a highly effective method to separate them from non-volatile tar.[4]
-
Solvent Extraction and Precipitation: Before the main extraction, try adding a non-polar solvent like hexane to precipitate the product from the tarry mixture.[5]
-
Chromatography: Column chromatography with a step-gradient elution can be used to carefully separate the product from the complex mixture.[5]
-
Activated Carbon Treatment: To remove colored impurities, treating a solution of the crude product with activated carbon can be effective.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in acid-catalyzed quinoline synthesis?
Tar formation is generally caused by acid-catalyzed polymerization of reactants and reactive intermediates.[1][3] In specific syntheses:
-
Skraup Synthesis: The harsh acidic and oxidizing conditions cause polymerization.[1]
-
Doebner-von Miller Reaction: The primary cause is the polymerization of the α,β-unsaturated aldehyde or ketone.[1][3]
-
Friedländer Synthesis: Uncontrolled side reactions, particularly intermolecular aldol condensations of the carbonyl starting materials, lead to polymeric byproducts.[5]
Q2: How does the choice of acid catalyst influence tar formation?
The catalyst plays a crucial role in managing reaction pathways.[5]
-
Strong Brønsted Acids (e.g., H₂SO₄, HCl): While effective, they often require high temperatures, which can promote side reactions leading to tar.[3][5]
-
Lewis Acids (e.g., SnCl₄, ZnCl₂, Sc(OTf)₃): These can offer milder reaction conditions and may reduce tar formation depending on the specific substrates.[3][6]
-
Modern and Heterogeneous Catalysts: Recent advancements include the use of ionic liquids, nanoparticles (e.g., NiO, SiO₂), and heteropolyacids, which can provide a more controlled reaction environment and lead to higher yields with less tar.[5]
Q3: Can reaction temperature be optimized to minimize tarring?
Yes, temperature is a critical parameter. While higher temperatures can increase the reaction rate, they disproportionately accelerate the side reactions that lead to tar.[3][5] It is recommended to identify the lowest temperature at which the reaction proceeds at a reasonable rate. Microwave-assisted synthesis can sometimes offer rapid and uniform heating, potentially leading to higher yields and fewer byproducts in shorter reaction times.[7]
Q4: What is the role of a moderator like ferrous sulfate (FeSO₄) in the Skraup synthesis?
Ferrous sulfate is added to the Skraup synthesis to control the otherwise violent and highly exothermic reaction.[1][2] It is believed to act as an oxygen carrier, allowing the oxidation step to occur more smoothly over a longer period, thus preventing overheating and reducing charring and tar formation.[2]
Data Presentation
Table 1: Effect of Catalyst on Friedländer Quinoline Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | 100 | 6 | 19 | [8] |
| MIL-53(Al) | 100 | 6 | >95 | [8] |
| MIL-101(Cr) | 100 | 6 | ~60 | [8] |
| MOF-5(Zn) | 100 | 6 | ~45 | [8] |
| Yb(OTf)₃ | RT | 0.5-2 | 85-95 | [9] |
| Iodine | 120 | 1-2 | 82-94 | [10] |
| p-TsOH | 100 | 0.5-1 | 85-97 | [10] |
This table summarizes data from various sources to show the impact of different catalysts on product yield, which is often inversely proportional to tar formation.
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline with Reduced Tar Formation
This protocol incorporates measures to control the reaction's exothermicity.
-
Charging Reactants: In a fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate (FeSO₄·7H₂O) as a moderator.[1]
-
Acid Addition: Begin vigorous stirring and start cooling the flask in an ice-water bath. Slowly add concentrated sulfuric acid through the dropping funnel, ensuring the temperature of the reaction mixture is carefully controlled.[1]
-
Initiation and Reflux: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, immediately remove the heat source. If the reaction becomes too vigorous, use the ice bath to cool it down.[1]
-
Completion: After the initial vigorous phase subsides, heat the mixture to a gentle reflux for several hours to ensure the reaction goes to completion.[4]
-
Work-up and Purification:
-
Allow the mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution.[4]
-
Set up for steam distillation. Pass steam through the mixture to distill the volatile quinoline, leaving the non-volatile tar behind in the flask.[4]
-
Extract the quinoline from the aqueous distillate using an organic solvent (e.g., dichloromethane).[4]
-
Protocol 2: Doebner-von Miller Synthesis with Minimized Polymerization
This protocol focuses on controlling the concentration of the reactive α,β-unsaturated carbonyl species.
-
In Situ Carbonyl Formation: In a flask equipped with a stirrer and a dropping funnel, prepare an acidic solution of the aniline (e.g., aniline hydrochloride). Cool the flask in an ice bath.[3]
-
Slow Addition: Slowly add the aldehyde (e.g., acetaldehyde) to the stirred acidic aniline solution. The aldehyde will undergo an in-situ aldol condensation to form the α,β-unsaturated carbonyl (e.g., crotonaldehyde). This slow addition at low temperature helps to control the exotherm and minimize polymerization.[3]
-
Cyclization: After the addition is complete, add a Lewis acid catalyst (e.g., anhydrous zinc chloride).[3]
-
Reaction and Work-up: Gently heat the reaction mixture to reflux for the specified time, monitoring by TLC. After completion, cool the mixture and carefully neutralize it.[3]
-
Isolation: Isolate the quinoline derivative, often via steam distillation or solvent extraction.[3]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting tar formation.
Caption: Key steps in the Skraup synthesis and points of tar formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Friedlaender Synthesis [organic-chemistry.org]
Troubleshooting low yield in Pfitzinger reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the Pfitzinger reaction and why is it important?
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical process that synthesizes substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] The resulting quinoline-4-carboxylic acid core is a significant structural motif in many biologically active compounds, exhibiting a wide range of medicinal properties including antitumor, antiviral, and antibacterial activities, making it highly valuable in drug discovery and development.[1][3]
Q2: What is the underlying mechanism of the Pfitzinger reaction?
The reaction proceeds through several key steps:
-
Base-catalyzed hydrolysis: The amide bond of isatin is hydrolyzed by a base, such as potassium hydroxide (KOH), to form a keto-acid intermediate.[2][4]
-
Imine formation: The carbonyl compound reacts with the aniline derivative to form an imine.[2]
-
Tautomerization: The imine then tautomerizes to a more stable enamine.[2]
-
Intramolecular cyclization and dehydration: The enamine intermediate undergoes intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[1][2]
Q3: What are some common side reactions in the Pfitzinger reaction?
Common side reactions that can lead to low yields or purification challenges include:
-
Tar formation: This is often caused by the self-condensation of isatin or the carbonyl compound under strongly basic conditions, or the polymerization of reaction intermediates.[5][6]
-
Decarboxylation of the product: The desired quinoline-4-carboxylic acid product can decarboxylate at high temperatures, leading to the formation of the corresponding quinoline.[7]
-
Self-condensation of the carbonyl compound: Under strongly basic conditions, carbonyl compounds like pyruvate can undergo self-condensation.[7]
-
Reduction of the intermediate imine: This can occur, particularly with anilines bearing electron-withdrawing groups, resulting in a benzylamine byproduct.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Quinoline-4-Carboxylic Acid
A consistently low yield of the target product is a frequent challenge. The following steps can help diagnose and resolve this issue.
Possible Causes and Solutions:
-
Incomplete Isatin Ring Opening: The initial hydrolysis of isatin is a critical step.
-
Solution: Ensure the isatin is completely dissolved in the base before adding the carbonyl compound. A distinct color change, often from purple/orange to brown/pale yellow, indicates the formation of the potassium salt of isatinic acid.[5][6] Using a sufficient excess of a strong base like potassium hydroxide is crucial.[7]
-
-
Suboptimal Reactant Stoichiometry: The ratio of reactants can significantly impact the reaction outcome.
-
Solution: An excess of the carbonyl compound is often employed to drive the reaction to completion and minimize residual isatin, which can be difficult to remove during purification.[5] Experiment with varying the molar ratio of the carbonyl compound to isatin.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Inappropriate Reaction Temperature: Temperature plays a critical role in the Pfitzinger reaction.
-
Solution: If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to the decomposition of reactants and products, resulting in tar formation.[7] Maintain the recommended reaction temperature and avoid excessive heating. For some substrates, running the reaction at a lower temperature for a longer duration may be beneficial.[5]
-
Issue 2: Significant Tar Formation
The formation of a dark, tarry substance is a common problem that complicates product isolation and reduces yield.
Possible Causes and Solutions:
-
Simultaneous Mixing of Reactants: Adding all reactants at once can promote side reactions.
-
High Reaction Temperature: Excessive heat can lead to the polymerization of reaction intermediates.
-
Inappropriate Solvent: The solvent can influence the solubility of intermediates and byproducts.
-
Solution: While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might reduce tar formation for specific substrates.[5]
-
-
pH Control During Workup: Localized high acidity during product precipitation can contribute to degradation.
-
Solution: During the acidification step of the workup, add the acid slowly and with vigorous stirring to ensure gradual precipitation and avoid the formation of tarry impurities.[5]
-
Issue 3: Incomplete Conversion of Isatin
Residual starting material (isatin) in the final product is a common purification challenge.
Possible Causes and Solutions:
-
Insufficient Carbonyl Compound: Not enough of the carbonyl reactant to drive the reaction to completion.
-
Solution: Increase the excess of the ketone or aldehyde to help consume all of the isatin.[5]
-
-
Suboptimal Base Concentration: The concentration of the base can affect the rate of both isatin ring opening and the subsequent condensation.
-
Solution: Optimize the concentration of the base (e.g., KOH or NaOH) for your specific substrates.[5]
-
-
Inadequate Reaction Time: The reaction may need more time to complete.
-
Solution: As with low yields, extend the reaction time and monitor the progress by TLC to ensure the reaction has proceeded to completion.[5]
-
Data Presentation
Table 1: Effect of Reaction Parameters on Yield in a Pfitzinger-related Reaction
| Entry | Isatin (equiv.) | Carbonyl (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | K₂CO₃ (10) | MeCN | 65 | 24 | 78 |
| 2 | 1.0 | 1.1 | p-TsOH (20) | EtOH | Reflux | 24 | 65 |
| 3 | 1.0 | 1.1 | - | MeCN | 65 | 24 | <10 |
Data synthesized from principles described in cited literature.[5]
Table 2: Influence of Solvent on the Yield of a Michael Adduct in a Doebner-related Reaction
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Water | 24 | 60 |
| 2 | Ethanol | 12 | 85 |
| 3 | Acetonitrile | 24 | 55 |
| 4 | Dichloromethane | 18 | 75 |
| 5 | Toluene | 24 | 40 |
Data adapted from principles discussed in the context of related reactions.[5]
Experimental Protocols
General Protocol for the Pfitzinger Reaction (Conventional Heating)
This protocol is a generalized method based on several reported procedures.[1][3]
-
Base Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).
-
Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[1]
-
Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (0.07-0.15 mol).
-
Reaction: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until precipitation of the product is complete (typically pH 4-5).[1]
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
-
Microwave-Assisted Pfitzinger Reaction Protocol
This protocol demonstrates a rapid and efficient synthesis using microwave irradiation.[1]
-
Reactant Preparation: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
Addition of Carbonyl Compound: To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.
-
Work-up:
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
-
Isolation: Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in the Pfitzinger reaction.
Caption: Simplified reaction mechanism of the Pfitzinger reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
Optimizing reaction conditions for 2-aryl-quinoline-4-carboxylic acid synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aryl-quinoline-4-carboxylic acids. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of 2-aryl-quinoline-4-carboxylic acids, with a focus on the widely used Doebner and Pfitzinger reactions.
Issue 1: Low Yield of the Desired 2-Aryl-Quinoline-4-Carboxylic Acid in Doebner Reaction
-
Question: My Doebner reaction is resulting in a low yield of the target product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, are a common issue.[1] Several factors can contribute to this, including the reactivity of the aniline, side reactions, and incomplete conversion.
-
Anilines with Electron-Withdrawing Groups: Anilines containing electron-withdrawing groups are known to produce low yields in the conventional Doebner reaction.[2] A modified approach, the Doebner hydrogen-transfer reaction, has been developed to address this limitation and can be applied to anilines with both electron-withdrawing and electron-donating groups.[2]
-
Side Reactions: The primary side reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone formed in situ.[3] This leads to the formation of tar and resinous materials, which complicates product isolation and reduces the overall yield.[3][4]
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress using thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.
Troubleshooting Steps:
-
Optimize Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids are necessary, overly harsh conditions can promote tar formation.[3] Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and byproduct formation.[3]
-
Control Reagent Addition: Slowly adding the pyruvic acid solution dropwise to the mixture of the aniline and aldehyde can help control the reaction rate and minimize the formation of side products.[5]
-
Solvent System: For the related Doebner-von Miller reaction, employing a biphasic solvent system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing acid-catalyzed polymerization.[3][6]
-
Reaction Temperature: Excessive heat can accelerate polymerization.[3] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Issue 2: Significant Tar and Polymer Formation
-
Question: My reaction mixture is turning into a thick, dark tar, making it difficult to isolate the product. What causes this and how can I prevent it?
-
Answer: Tar formation is a frequent problem in quinoline synthesis, particularly in reactions like the Doebner, Doebner-von Miller, and Skraup syntheses, which are often conducted under strongly acidic and high-temperature conditions.[4][6] The primary cause is the polymerization of α,β-unsaturated carbonyl compounds.[3][4]
Troubleshooting Steps:
-
Use a Moderator (Skraup Synthesis): In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can make the notoriously exothermic reaction less violent and reduce charring.[6]
-
Biphasic Medium: As mentioned previously, using a biphasic reaction medium can effectively reduce polymerization by sequestering the reactive carbonyl species.[6]
-
Control Temperature: Avoid excessively high temperatures, as this promotes polymerization.[3][6] Gentle heating to initiate the reaction followed by careful control of any exothermic processes is recommended.[6]
-
Slow Addition of Reactants: A slow, controlled addition of the carbonyl compound can help to keep its concentration low and thus minimize self-condensation and polymerization.[6]
-
Issue 3: Incomplete Conversion of Isatin in Pfitzinger Reaction
-
Question: I am observing a significant amount of unreacted isatin in my final product after performing a Pfitzinger reaction. How can I improve the conversion rate?
-
Answer: The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[7] Incomplete conversion of isatin is a common hurdle.[5]
Troubleshooting Steps:
-
Ensure Complete Isatin Ring Opening: The initial hydrolysis of the amide bond in isatin by a strong base is a critical step.[5][7] Ensure the isatin is fully dissolved and has reacted with the base before adding the carbonyl compound.[5]
-
Optimize Reactant Stoichiometry: Using an excess of the carbonyl compound can help drive the reaction to completion and consume the isatin.[5] It is advisable to experiment with the molar ratio of the carbonyl compound to isatin.[5]
-
Base Concentration: The concentration of the base (e.g., KOH or NaOH) can influence the rate of both the isatin ring opening and the subsequent condensation. Optimization of the base concentration for your specific substrates may be necessary.[5]
-
Increase Reaction Time: The reaction may require a longer duration to go to completion. Monitor the progress by TLC to determine the optimal reaction time.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common side products in classical quinoline synthesis reactions?
-
A1: In the Skraup and Doebner-von Miller reactions, tar and polymer formation are major issues due to the polymerization of α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions.[4] For the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a common side reaction, especially under basic conditions.[4] In the Combes synthesis, the formation of undesired regioisomers can be a challenge when using unsymmetrical β-diketones.[4]
-
-
Q2: How can I improve the overall yield and purity of my quinoline synthesis?
-
A2: Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent.[4] Using milder catalysts can often prevent the harsh conditions that lead to byproducts.[4] Ensuring the purity of starting materials is also crucial to prevent impurities from participating in side reactions.[4] Effective purification techniques such as recrystallization, column chromatography, and in some cases, steam distillation are essential for isolating the desired product.[4][6]
-
-
Q3: My Pfitzinger reaction is producing a lot of tar. What is the cause and how can I minimize it?
-
A3: Tar formation in the Pfitzinger reaction is often due to the self-condensation of isatin or the carbonyl compound under the strongly basic conditions, or the polymerization of reaction intermediates.[5] To minimize this, consider the slow, dropwise addition of the carbonyl compound to the solution of the pre-formed, ring-opened isatin.[8] Also, avoiding excessively high temperatures can help reduce the formation of tarry byproducts.[8]
-
-
Q4: Are there any modern, more efficient methods for synthesizing 2-aryl-quinoline-4-carboxylic acids?
-
A4: Yes, research is ongoing to develop more efficient and environmentally friendly methods. For instance, the use of novel catalysts, such as ionically tagged magnetic nanoparticles, has been reported to facilitate the synthesis under solvent-free conditions.[9] Microwave-assisted synthesis has also been shown to rapidly produce quinoline-4-carboxylic acid derivatives, with reactions sometimes completing within minutes.[10]
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Doebner Hydrogen-Transfer Reaction. [2]
| Entry | Aniline (1 equiv.) | Benzaldehyde (equiv.) | Pyruvic Acid (equiv.) | Solvent | Additive (equiv.) | Time (h) | Yield (%) |
| 1 | 4-Trifluoromethylaniline | 1.2 | 1.2 | EtOH | — | 24 | 12 |
| 2 | 4-Trifluoromethylaniline | 1.2 | 1.2 | Toluene | — | 24 | 20 |
| 3 | 4-Trifluoromethylaniline | 1.2 | 1.2 | MeCN | — | 24 | 24 |
| 4 | 4-Trifluoromethylaniline | 1.2 | 1.2 | 1,4-Dioxane | — | 24 | 24 |
| 5 | 4-Trifluoromethylaniline | 1.2 | 1.2 | EtOH | Hantzsch Ester (1.2) | 24 | 80 |
| 6 | 4-Trifluoromethylaniline | 1.2 | 1.2 | EtOH | NaBH₄ (1.2) | 24 | 42 |
Table 2: Yields of 2-Aryl-quinoline-4-carboxylic Acids via Pfitzinger Reaction. [11]
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetone | KOH | Ethanol/Water | 8 | 80 |
| Acetophenone | KOH | Ethanol | 24 | 94 |
| 4-Methylacetophenone | KOH | Ethanol/Water | 24 | 40.43 |
| Benzophenone | KOH | Ethanol | - | 94 |
| Acetylacetone | KOH | Ethanol | - | 87 |
Experimental Protocols
Protocol 1: General Procedure for the Doebner Synthesis of 2-Aryl-quinoline-4-carboxylic Acids
This protocol is a generalized method and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aniline (1 equivalent), the aromatic aldehyde (1.2 equivalents), and a suitable solvent (e.g., ethanol).
-
Reagent Addition: While stirring, slowly add pyruvic acid (1.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for the required time (typically several hours). Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a cold solvent (e.g., ethanol or water) to remove impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Protocol 2: General Procedure for the Pfitzinger Synthesis of 2-Aryl-quinoline-4-carboxylic Acids [11]
This protocol is a generalized method based on several reported procedures.[11]
-
Preparation of the Isatin Salt: In a round-bottom flask, dissolve potassium hydroxide (sufficient excess) in ethanol or an ethanol/water mixture. Add isatin (1 equivalent) to the basic solution and stir at room temperature until the isatin has completely dissolved and the color has changed, indicating the formation of the potassium salt of the ring-opened isatinic acid.[8]
-
Condensation: To this solution, add the aryl ketone (e.g., acetophenone, 1.5 equivalents).
-
Reaction: Heat the mixture to reflux for several hours (e.g., 8-24 hours).[8][11] Monitor the reaction progress by TLC.[8]
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the bulk of the solvent by rotary evaporation.[11]
-
Purification of the Salt: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Extract the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[11]
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[11]
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven.[11]
Visualizations
Caption: Experimental workflow for Doebner synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Purification of Quinoline-4-Carboxylic Acid Derivatives
Welcome to the technical support center dedicated to the unique and often complex challenges associated with the purification of quinoline-4-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds. The inherent structural features of these molecules—a rigid, aromatic quinoline core, a basic nitrogen atom, and an acidic carboxylic acid group—create a unique physicochemical profile that can complicate standard purification workflows. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific experimental issues in a direct question-and-answer format. We delve into the root causes of these problems and provide actionable, step-by-step solutions.
Q1: My quinoline-4-carboxylic acid derivative has extremely poor solubility in common organic solvents, making purification difficult. What's causing this, and how can I improve it?
A1: The Challenge of Solubility
The poor solubility of many quinoline-4-carboxylic acid derivatives stems from two primary factors: strong crystal lattice energy and their amphoteric nature. The planar, rigid quinoline system promotes efficient molecular packing, leading to a highly stable crystal lattice that requires significant energy to disrupt. Furthermore, the presence of both a basic nitrogen on the quinoline ring and an acidic carboxylic acid group allows for the formation of zwitterions, which can lead to strong intermolecular ionic interactions, further reducing solubility in non-polar organic solvents.
The solubility is also highly dependent on pH.[1][2] In acidic conditions, the quinoline nitrogen is protonated, forming a cation, while in basic conditions, the carboxylic acid is deprotonated, forming an anion. Near the isoelectric point, the molecule is neutral or zwitterionic, often resulting in minimal solubility.
Systematic Approach to Improving Solubility:
-
pH Adjustment: The most powerful tool at your disposal is pH manipulation. If your goal is to dissolve the compound for chromatography or extraction, converting it into its salt form will dramatically increase its aqueous solubility.
-
Acidification: Add a dilute acid (e.g., 1M HCl) to protonate the quinoline nitrogen.
-
Basification: Add a dilute base (e.g., 1M NaOH or NaHCO₃) to deprotonate the carboxylic acid.[3]
-
-
Solvent Screening: A systematic solvent screening is crucial for finding a suitable system for recrystallization or chromatography.[4] Highly polar, aprotic solvents are often a good starting point.
Data Presentation: Solvent Screening Template
Solvent Category Solvent Observation at RT Observation when Heated Observation upon Cooling Amides DMF, DMAc Soluble / Partially Soluble / Insoluble Soluble / Partially Soluble / Insoluble Crystals / Oil / Precipitate / None Alcohols Methanol, Ethanol Soluble / Partially Soluble / Insoluble Soluble / Partially Soluble / Insoluble Crystals / Oil / Precipitate / None Ethers THF, Dioxane Soluble / Partially Soluble / Insoluble Soluble / Partially Soluble / Insoluble Crystals / Oil / Precipitate / None Esters Ethyl Acetate Soluble / Partially Soluble / Insoluble Soluble / Partially Soluble / Insoluble Crystals / Oil / Precipitate / None | Aromatics | Toluene | Soluble / Partially Soluble / Insoluble | Soluble / Partially Soluble / Insoluble | Crystals / Oil / Precipitate / None |
Note: High-boiling point solvents like DMF and DMAc can be difficult to remove completely.[4]
Q2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A2: Overcoming "Oiling Out"
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This is common when a solution is supersaturated and cooled too quickly, or when the melting point of the solute is lower than the temperature of the solution.
Troubleshooting Strategies:
-
Reduce the Cooling Rate: This is the most critical factor. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, transfer it to a refrigerator and then to a freezer to maximize yield. Rapid cooling in an ice bath is a common cause of oiling out.[4][5]
-
Use a More Dilute Solution: The concentration of your compound may be too high. Add a small amount (5-10%) of additional hot solvent to the dissolved sample before allowing it to cool.[4]
-
Change the Solvent System: The chosen solvent may be too "good." A perfect recrystallization solvent dissolves the compound when hot but poorly when cold.[4] Try a solvent in which the compound is less soluble, or use a binary solvent system.
-
Binary Solvent Method: Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol, DMF). At an elevated temperature, add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[4]
-
Q3: My compound streaks severely on my silica gel column, leading to poor separation. How can I fix this?
A3: Taming Silica Gel Chromatography
Streaking is a common problem when purifying basic compounds like quinolines on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and irreversibly bind to the basic nitrogen of your quinoline derivative, causing the compound to streak down the column instead of eluting as a tight band.[6][7]
Solutions for Improved Chromatography:
-
Eluent Modification: The most common solution is to add a small amount of a basic or acidic modifier to your mobile phase to neutralize the active sites on the silica.
-
For Basic Compounds: Add 0.5-2% triethylamine (Et₃N) or ammonia solution (e.g., 2% of a 25% NH₄OH solution in water added to the methanol portion of a DCM/MeOH eluent) to the eluent system.[7] This competitively binds to the acidic silanol groups, allowing your compound to elute properly.
-
For Acidic/Zwitterionic Compounds: If your compound is primarily acidic, adding 0.5-1% acetic acid or formic acid can improve peak shape by ensuring the carboxylic acid remains protonated.[8]
-
-
Use a Different Stationary Phase: If modifiers are ineffective or incompatible with your molecule, consider an alternative stationary phase.
-
Alumina (Al₂O₃): Alumina is available in neutral, acidic, and basic forms. Basic alumina is often an excellent choice for purifying basic compounds.[6]
-
Reversed-Phase (C18) Silica: For many quinoline derivatives, especially those with lipophilic substituents, reversed-phase HPLC is the method of choice.[8] This technique separates compounds based on hydrophobicity rather than polarity.
-
Q4: How can I remove a neutral synthetic byproduct that has a similar polarity to my desired quinoline-4-carboxylic acid?
A4: Leveraging Acidity with Acid-Base Extraction
This is a classic purification challenge perfectly suited for acid-base extraction. This technique manipulates the solubility of your acidic product by converting it into its water-soluble salt form, allowing it to be separated from neutral organic impurities.[3][9][10]
Experimental Protocols: Step-by-Step Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture (containing your acidic product and the neutral impurity) in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.[10]
-
First Extraction (Base Wash): Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure that builds up. Allow the layers to separate. The carboxylate salt of your desired product will be in the top aqueous layer, while the neutral impurity remains in the bottom organic layer.[3][11]
-
Separation: Drain the lower organic layer into a clean flask. Drain the upper aqueous layer (containing your product salt) into a separate flask.
-
Back-Extraction (Optional but Recommended): Return the organic layer to the separatory funnel and repeat the extraction with fresh NaHCO₃ solution to maximize recovery. Combine the aqueous extracts.
-
Re-acidification and Isolation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6M HCl) dropwise while stirring until the solution is acidic (test with pH paper). Your purified quinoline-4-carboxylic acid will precipitate out of the aqueous solution as a solid.
-
Collection: Collect the solid product by vacuum filtration, wash with cold deionized water to remove residual salts, and dry under vacuum.[9]
Mandatory Visualization: Acid-Base Extraction Workflow
Caption: Workflow for purifying an acidic product from a neutral impurity.
Frequently Asked Questions (FAQs)
Q: I am starting the purification of a completely novel quinoline-4-carboxylic acid derivative. What should be my overall strategy?
A: A logical, stepwise approach is best. Start with the simplest, least material-intensive methods first. The following decision tree can guide your strategy.
Mandatory Visualization: Purification Strategy Decision Tree
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is poorly soluble in aqueous solutions. What are the general factors influencing its solubility?
A1: The solubility of this compound is influenced by several factors:
-
pH: As a carboxylic acid, its solubility is highly pH-dependent. In acidic conditions, the carboxylic acid group is protonated, leading to lower aqueous solubility. In neutral to basic conditions, the more soluble carboxylate anion is formed.[1]
-
Crystalline Structure: The arrangement of molecules in the solid state significantly impacts solubility. A more stable crystal lattice requires more energy to break, resulting in lower solubility.
-
Substituents on the Quinoline Ring: The methoxy group on the phenyl ring can influence the molecule's polarity and crystal packing, thereby affecting solubility.
-
Temperature: For many organic compounds, solubility tends to increase with temperature.
Q2: What is the recommended first step for dissolving this compound for an in vitro assay?
A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing capacity for many nonpolar compounds and its general acceptance in cell culture systems at low final concentrations.
Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: This phenomenon, often called "crashing out," is a common issue. Here are several strategies to address this:
-
Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically well below 1%, as higher concentrations can be cytotoxic.
-
Use a co-solvent system: In some cases, a mixture of solvents can maintain solubility better than a single solvent.
-
Employ surfactants or cyclodextrins: These agents can help to create micelles or inclusion complexes that keep the compound dispersed in the aqueous phase.
-
Gentle warming and mixing: Briefly warming the solution and ensuring thorough mixing during dilution can help maintain solubility.
Q4: How can I visually assess if my compound is fully dissolved?
A4: A simple visual inspection can often reveal solubility issues. A properly dissolved compound will result in a clear, transparent solution with no visible particles, cloudiness, or precipitate. For a more rigorous check, you can perform a filtration test by passing your solution through a 0.22 µm syringe filter. If the concentration of the compound in the filtrate is the same as the initial concentration, it is fully dissolved.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Stock Solution in DMSO
Possible Cause: The concentration of the compound exceeds its solubility limit in DMSO.
Solutions:
-
Gentle Heating: Gently warm the solution to 30-40°C while stirring or vortexing. Be cautious, as excessive heat may degrade the compound.[1]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. Sonication can help break up aggregates and increase the interaction between the solvent and the compound.[1]
-
Alternative Organic Solvents: If solubility in DMSO remains an issue, consider other organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Always check for solvent compatibility with your experimental setup.[1]
Issue 2: Compound Precipitation in Aqueous Buffer During Serial Dilutions
Possible Cause: The compound's solubility in the aqueous buffer is much lower than in the organic stock solution.
Solutions:
-
pH Modification: Since the compound is a carboxylic acid, increasing the pH of the aqueous buffer will increase its solubility. By converting the carboxylic acid to its more soluble carboxylate salt, the aqueous solubility can be significantly enhanced.[1]
-
Use of Co-solvents: Prepare your dilutions in a buffer containing a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG).
-
Inclusion of Solubilizing Agents: Add surfactants (e.g., Tween® 80) or cyclodextrins to your aqueous buffer to improve the solubility of the compound.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [2] |
| Water | Poorly Soluble |
Table 2: Quantitative Solubility of a Structurally Similar Compound (2-Phenyl-4-quinolinecarboxylic acid)
Note: The following data is for a close structural analog and should be used as an estimation.
| Solvent | Solubility | Reference |
| Alcohol (Ethanol) | ~8.3 mg/mL (1 g in 120 mL) | |
| Diethyl Ether | ~10 mg/mL (1 g in 100 mL) | |
| Chloroform | ~2.5 mg/mL (1 g in 400 mL) | |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Accurately weigh a desired amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes, followed by vortexing.
-
Alternatively, place the vial in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization in Aqueous Buffer using pH Adjustment
-
Prepare a suspension of this compound in the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
-
While stirring, slowly add a small amount of a base solution (e.g., 1 M NaOH) dropwise.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Continue adding the base until the compound is fully dissolved. Note the pH at which complete dissolution occurs.
-
It is recommended to adjust the final pH to be slightly above the dissolution pH to ensure the compound remains in solution.
-
Filter the final solution through a 0.22 µm filter to remove any remaining particulates.
Visualizations
Caption: Experimental workflow for solubilizing this compound for in vitro assays.
Caption: Simplified signaling pathway of HDAC inhibition by this compound.
References
How to separate byproducts from 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
Technical Support Center: 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
This guide provides troubleshooting and purification protocols for researchers working with this compound, addressing common issues related to byproduct separation after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods are the Doebner reaction and the Pfitzinger reaction.[1][2]
-
Doebner Reaction: This is a three-component reaction involving an aniline (e.g., aniline), an aldehyde (4-methoxybenzaldehyde), and pyruvic acid.[1][3][4]
-
Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group (e.g., 4-methoxyacetophenone) in the presence of a strong base.[5][6][7]
Q2: What are the typical byproducts I might encounter from a Doebner reaction?
A2: Byproducts from a Doebner reaction primarily consist of unreacted starting materials and intermediates. Although the desired product often precipitates with high purity, the overall yield can be lowered by the formation of side products.[8] Common impurities include:
-
Unreacted aniline
-
Unreacted 4-methoxybenzaldehyde
-
Unreacted pyruvic acid
-
Schiff base (formed from the condensation of aniline and 4-methoxybenzaldehyde)
-
2-methylquinoline-4-carboxylic acid derivatives, which can form as a new byproduct under certain conditions.[8]
Q3: What byproducts are common in the Pfitzinger synthesis?
A3: The Pfitzinger reaction is conducted under strong basic conditions, which can lead to specific byproducts.[6] You may encounter:
-
Unreacted isatin
-
Unreacted 4-methoxyacetophenone
-
Isatinic acid (from the base-catalyzed hydrolysis of isatin's amide bond).[5]
-
Neutral impurities from side-reactions or condensation of the ketone.
Q4: What is the most effective general strategy for purifying the crude product?
A4: Acid-base extraction is a highly effective initial purification step.[9][10][11][12] Because the target compound is a carboxylic acid, it can be selectively deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[13] Neutral organic byproducts (e.g., unreacted aldehyde, ketone, Schiff base) will remain in the organic layer, while basic impurities (e.g., aniline) can be removed with an acidic wash. The product is then recovered by acidifying the aqueous layer to cause precipitation.
Q5: My product still seems impure after acid-base extraction. What should I do next?
A5: Recrystallization is the ideal second step to achieve high purity. Ethanol or a mixture of ethanol and water is commonly used for quinoline-4-carboxylic acid derivatives.[14] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which enables the formation of pure crystals while impurities remain in the solvent.
Q6: How can I confirm the purity of my final product?
A6: Purity should be assessed using a combination of methods. A sharp, un-depressed melting point is a good indicator. For definitive confirmation, use analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (¹H NMR, ¹³C NMR).
Troubleshooting Guides
| Problem / Observation | Potential Cause | Recommended Solution |
| Oily residue or dark coloration in crude product. | Unreacted aniline or aldehyde, or formation of tar-like side products. Aniline is known to darken upon exposure to air and light.[15][16] | Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with 1M HCl to remove basic aniline.[10] Then, extract the product with aqueous NaHCO₃. |
| Product is contaminated with a neutral, non-acidic compound (e.g., unreacted aldehyde/ketone). | Incomplete reaction or incorrect stoichiometry. | Use acid-base extraction. The neutral byproduct will remain in the organic layer while your acidic product moves to the aqueous basic layer.[9][11][12] |
| Low yield after purification. | Product loss during extraction or recrystallization. The product might be partially soluble in the recrystallization mother liquor. | Ensure pH is sufficiently acidic (~pH 2-3) during precipitation to minimize water solubility. When recrystallizing, use the minimum amount of hot solvent and cool the solution slowly, possibly in an ice bath, to maximize crystal recovery. |
| Product fails to crystallize from the recrystallization solvent. | The chosen solvent is too good at dissolving the compound, even when cold. Or, the presence of significant impurities is inhibiting crystallization. | Try a two-solvent recrystallization system (e.g., dissolve in hot ethanol, then slowly add water until cloudy, then reheat to clarify and cool). Alternatively, try a different solvent system like methanol/water or acetone/hexane. |
| Melting point of the purified product is broad or lower than the literature value. | Presence of residual impurities (solvent or byproducts). | Repeat the recrystallization process. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Data Presentation: Physicochemical Properties
This table summarizes the properties of the target compound and common starting materials, which is crucial for designing separation protocols.
| Compound | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Solubility Characteristics |
| This compound | C₁₇H₁₃NO₃ | 279.29 | ~215-220 (Varies) | - | Insoluble in water. Soluble in bases (NaOH, NaHCO₃) and hot ethanol. |
| Aniline (Starting Material - Doebner) | C₆H₅NH₂ | 93.13 | -6 | 184 | Weak base. Slightly soluble in water; soluble in most organic solvents and aqueous acid.[15][16][17][18] |
| 4-Methoxybenzaldehyde (Starting Material - Doebner) | C₈H₈O₂ | 136.15 | -1 to 2 | 248-249 | Neutral. Slightly soluble in water; soluble in organic solvents like ethanol and ether.[19][20][21] |
| Pyruvic Acid (Starting Material - Doebner) | C₃H₄O₄ | 88.06 | 12-13 | 165 | Strong acid. Miscible with water, ethanol, and ether.[22][23][24][25][26] |
| Isatin (Starting Material - Pfitzinger) | C₈H₅NO₂ | 147.13 | 203-205 | - | Slightly soluble in water; soluble in hot ethanol, acetone, and aqueous alkali.[27][28][29] |
| 4-Methoxyacetophenone (Starting Material - Pfitzinger) | C₉H₁₀O₂ | 150.17 | 36-38 | 248 | Neutral. Slightly soluble in water; soluble in ethanol and ether.[30][31][32][33] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for the initial cleanup of the crude product from either the Doebner or Pfitzinger reaction.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acid Wash (for Doebner crude): If aniline was used as a starting material, wash the organic layer with 1M HCl (2 x 20 mL). This will protonate the basic aniline, moving it into the aqueous layer. Discard the aqueous layer.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. 20-30 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer into a clean beaker or flask. This layer now contains the sodium salt of your desired product. Repeat the extraction of the organic layer with another portion of NaHCO₃ solution to ensure complete transfer.
-
Wash Organic Layer: The remaining organic layer contains neutral byproducts (e.g., unreacted aldehyde/ketone). This layer can be discarded or processed to recover other materials.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly acidify the solution by adding 3M HCl dropwise while stirring. The this compound will precipitate out as a solid. Continue adding acid until the solution is acidic to litmus paper (pH ~2-3) and no more precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, then with a small amount of cold ethanol or ether to aid drying.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Purification by Recrystallization
This protocol is used to achieve high purity after an initial workup like acid-base extraction.
-
Solvent Selection: Place a small amount of the crude acid in a test tube and add a few drops of a potential solvent (e.g., 95% ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is unsuitable. A good solvent will dissolve the compound when hot but not when cold. Ethanol or an ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude, dried product from Protocol 1 into an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent (e.g., 95% ethanol) needed to fully dissolve the solid. Add the solvent in small portions and keep the solution at or near its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or tar), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Transfer the pure crystals to a watch glass and dry them in a vacuum oven to remove all traces of solvent.
Visualizations
Caption: Logical diagram of byproduct formation in the Doebner reaction.
Caption: General experimental workflow for byproduct separation.
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. vernier.com [vernier.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. byjus.com [byjus.com]
- 16. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Aniline - Wikipedia [en.wikipedia.org]
- 18. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 19. volochem.com [volochem.com]
- 20. Page loading... [wap.guidechem.com]
- 21. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Pyruvic Acid: Structure, Properties & Its Role in Metabolism [vedantu.com]
- 23. metabolon.com [metabolon.com]
- 24. Pyruvic acid - Sciencemadness Wiki [sciencemadness.org]
- 25. 127-17-3 CAS MSDS (Pyruvic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 26. Pyruvic Acid | C3H4O3 | CID 1060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Isatin | C8H5NO2 | CID 7054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. xisdxjxsu.asia [xisdxjxsu.asia]
- 29. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 30. 4-Methoxy Acetophenone (CAS 100-06-1) | Vinati Organics [vinatiorganics.com]
- 31. 4'-Methoxyacetophenone | C9H10O2 | CID 7476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. chemimpex.com [chemimpex.com]
- 33. 4'-Methoxyacetophenone CAS#: 100-06-1 [m.chemicalbook.com]
Avoiding polymerization in Doebner-Miller reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the Doebner-Miller quinoline synthesis, with a specific focus on preventing polymerization.
Troubleshooting Guides
Problem: Significant Polymerization and Tar Formation
Symptoms:
-
The reaction mixture becomes a thick, dark, and intractable tar.
-
Difficulty in isolating the desired quinoline product.
-
Low to negligible yield of the quinoline.
Root Cause: The acidic conditions required for the Doebner-Miller reaction can catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material. This is a prevalent side reaction that consumes starting materials and leads to the formation of high-molecular-weight polymers.[1][2]
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline and acid catalyst are in an aqueous phase can significantly reduce its self-polymerization.[1][2]
-
Optimize Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are critical. Harsh acidic conditions can accelerate tar formation.[2] Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) to find an optimal balance between reaction rate and byproduct formation.[3][4] Milder conditions are often preferable.
-
Control Reaction Temperature: While heating is often necessary, excessive temperatures can promote polymerization. It is advisable to maintain the lowest effective temperature to favor the desired reaction pathway.[2][3]
-
Slow Addition of Carbonyl Compound: Adding the α,β-unsaturated carbonyl compound dropwise or in portions to the heated acidic solution of the aniline helps to maintain a low concentration of the reactive carbonyl species, thereby minimizing polymerization.[3][5]
-
Use an Acetal Protecting Group: Employing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent polymerization. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde at a controlled rate.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the Doebner-Miller reaction?
A1: Low yields are frequently a consequence of the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to the formation of tar and consumes the reactants.[1][5] Other factors include harsh reaction conditions (high temperature and strong acid concentration) leading to degradation of starting materials and products, and the reactivity of the aniline substrate.[5]
Q2: How can I improve the yield when using an electron-deficient aniline?
A2: Anilines with electron-withdrawing groups are generally less reactive and may lead to lower yields under standard conditions.[5] For such substrates, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times, or switch to a more effective catalytic system. A systematic optimization of the reaction conditions is highly recommended.
Q3: Can ketones be used instead of aldehydes as the α,β-unsaturated carbonyl compound?
A3: Yes, α,β-unsaturated ketones can be used in the Doebner-Miller reaction. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, particularly those with significant steric hindrance, may result in lower yields or the formation of complex product mixtures.[2]
Q4: Is an oxidizing agent always necessary?
A4: The final step of the Doebner-Miller reaction is the aromatization of a dihydroquinoline intermediate to form the quinoline. While some reaction conditions can lead to spontaneous oxidation (aerobic conditions), in many cases, an oxidizing agent is included to ensure complete conversion. Common oxidizing agents include nitrobenzene or arsenic acid. If the final product is a dihydroquinoline, a post-reaction oxidation step may be required.
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of a Quinoline Derivative
The choice of acid catalyst can significantly influence the yield of the Doebner-Miller reaction. The following table summarizes the effect of different catalysts on the yield of 2-carboxy-4-phenylquinoline from the reaction of aniline and γ-phenyl-β,γ-unsaturated α-ketoester.
| Entry | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Hf(OTf)₄ (0.1) | CH₂Cl₂ | 48 | 18 |
| 2 | HCl (1.0) | Dioxane | 48 | 0 |
| 3 | H₂SO₄ (1.0) | CH₃NO₂ | 48 | 0 |
| 4 | TFA (solvent) | - | 12 | 85 |
Data is illustrative and extracted from a study on the reversal of regiochemistry; yields may not be representative for all Doebner-Miller reactions.[6]
Experimental Protocols
General Procedure for the Synthesis of 2-Methylquinoline Minimizing Polymerization
This protocol incorporates a two-phase system and slow addition of the carbonyl compound to mitigate polymerization.
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
Sodium Bicarbonate (saturated solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aniline (1.0 equiv.) and concentrated hydrochloric acid in water.
-
Heating: Heat the acidic aniline solution to reflux.
-
Reagent Addition: In a dropping funnel, dissolve crotonaldehyde (1.2-1.5 equiv.) in toluene. Add the crotonaldehyde solution dropwise to the refluxing reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid with a saturated solution of sodium bicarbonate until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for polymerization in the Doebner-Miller reaction.
References
Technical Support Center: Scaling Up the Synthesis of 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. This valuable heterocyclic compound is a key building block in pharmaceutical development, and its efficient synthesis at scale is crucial for advancing research and development programs.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for the large-scale synthesis of this compound?
A1: The most common and scalable methods for the synthesis of 2-aryl-quinoline-4-carboxylic acids are the Doebner and Pfitzinger reactions.[1]
-
Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde (in this case, 4-methoxybenzaldehyde), and pyruvic acid.[2] It is often favored for its operational simplicity and the ready availability of starting materials. Recent modifications have been developed to improve yields, even with anilines bearing electron-withdrawing groups, making it a versatile option for scale-up.[3][4]
-
Pfitzinger Reaction: This route utilizes isatin and a carbonyl compound (4'-methoxyacetophenone) in the presence of a strong base.[5] It is a reliable method, though the stability of isatin derivatives under strongly basic conditions can sometimes be a limitation.[1]
-
Combes Quinoline Synthesis: While also a viable method for quinoline synthesis, the Combes reaction, which uses an aniline and a β-diketone, can present challenges with regioselectivity when using unsymmetrical diketones.[6][7]
The choice of route will depend on factors such as raw material cost and availability, impurity profile, and the specific capabilities of the manufacturing facility.
Q2: We are observing a significant drop in yield when scaling up our synthesis from lab to pilot scale. What are the primary causes?
A2: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced in larger reactors:
-
Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and impurities.[8] Inadequate heat removal can also lead to thermal runaway, degrading both reactants and products.[9]
-
Changes in Reaction Kinetics: The surface-area-to-volume ratio decreases as the scale increases. This can affect reaction kinetics, especially in heterogeneous reactions or reactions where phase transfer is a limiting step.
-
Extended Reaction Times: Longer processing times at a larger scale can lead to the degradation of sensitive intermediates or products.
Q3: What are the most common side reactions to be aware of during the synthesis of this compound?
A3: The most prevalent side reactions depend on the chosen synthetic route:
-
Doebner Reaction:
-
Tar and Polymer Formation: Acid-catalyzed self-condensation of the aldehyde and pyruvic acid is a major issue, leading to the formation of intractable tars.[10]
-
Incomplete Oxidation: The final step of the Doebner reaction is the oxidation of a dihydroquinoline intermediate. Incomplete oxidation can result in tetrahydroquinoline impurities.
-
-
Pfitzinger Reaction:
-
Aldol Condensation: The ketone reactant can undergo self-condensation under basic conditions, leading to a complex mixture of side products.
-
Cannizzaro-type Reactions: Aldehydes without α-hydrogens can undergo disproportionation in the presence of a strong base.
-
-
Combes Synthesis:
-
Formation of Regioisomers: The use of unsymmetrical β-diketones can lead to the formation of a mixture of regioisomers, which can be difficult to separate.[7]
-
Troubleshooting Guides
Problem 1: Low Yield and Significant Tar/Polymer Formation in the Doebner Reaction
Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly lowering the yield.
Root Cause: The strongly acidic conditions typically used in the Doebner reaction can catalyze the polymerization of the aldehyde and pyruvic acid starting materials.
| Troubleshooting Strategy | Detailed Action | Expected Outcome |
| Optimize Reagent Addition | Add the pyruvic acid dropwise to the reaction mixture at an elevated temperature.[4] | Suppresses the decomposition of pyruvic acid and the formation of impurities. |
| Employ a Biphasic Solvent System | Sequester the aldehyde in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase.[11] | Reduces the self-polymerization of the aldehyde in the acidic aqueous phase. |
| Control Reaction Temperature | Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Avoid excessive heating. | Minimizes polymerization and other temperature-induced side reactions. |
| Optimize Acid Catalyst | Perform a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and side product formation.[11] | A milder Lewis acid may be preferable to reduce tar formation. |
Problem 2: Incomplete Reaction or Low Conversion in the Pfitzinger Reaction
Symptoms: Significant amounts of unreacted isatin or 4'-methoxyacetophenone are recovered after the reaction.
Root Cause: Incomplete hydrolysis of the isatin amide bond, insufficient reaction time, or suboptimal temperature.
| Troubleshooting Strategy | Detailed Action | Expected Outcome |
| Modified Reagent Addition | First, dissolve the isatin in a strong base (e.g., aqueous KOH) and stir until the ring opens, often indicated by a color change. Then, add the 4'-methoxyacetophenone to this solution. | Ensures complete formation of the keto-acid intermediate before the condensation step. |
| Increase Reaction Time and/or Temperature | Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Some Pfitzinger reactions require prolonged reflux to go to completion. | Drives the reaction to completion. |
| Use an Excess of the Carbonyl Compound | Employ a slight molar excess of the 4'-methoxyacetophenone. | Ensures complete consumption of the isatin. |
Problem 3: Difficult Purification of the Final Product
Symptoms: The crude product is difficult to purify by standard crystallization, and multiple impurities are observed by analytical techniques.
Root Cause: The presence of closely related side products, unreacted starting materials, and polymeric material.
| Troubleshooting Strategy | Detailed Action | Expected Outcome |
| pH Adjustment and Extraction | After the reaction, adjust the pH of the aqueous solution to precipitate the carboxylic acid product. Perform extractions with appropriate organic solvents to remove neutral impurities. | Isolates the acidic product from neutral and basic impurities. |
| Recrystallization from a Suitable Solvent | Screen a variety of solvents or solvent mixtures for recrystallization. Common solvents for quinoline-4-carboxylic acids include ethanol, acetic acid, or DMF/water mixtures.[12] | Yields a crystalline product with high purity. |
| Slurry Wash | If the product precipitates from the reaction mixture, perform a slurry wash with a suitable solvent to remove soluble impurities. | Improves the purity of the crude product before final purification. |
| Chromatographic Purification | For challenging separations, column chromatography on silica gel may be necessary, although this is less ideal for large-scale production. | Provides high-purity material, but may not be economically viable at scale. |
Experimental Protocols
Doebner Reaction for this compound
This protocol is a general guideline and may require optimization for scale-up.
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge aniline (1.0 eq) and ethanol.
-
Initial Condensation: Add 4-methoxybenzaldehyde (1.0 eq) to the mixture and reflux for 1-2 hours.
-
Pyruvic Acid Addition: Slowly add pyruvic acid (1.2 eq) to the refluxing mixture over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture and pour it into ice water with vigorous stirring.
-
Isolation: Adjust the pH of the solution with a base (e.g., K₂CO₃) to dissolve the product, then filter to remove insoluble impurities. Acidify the filtrate with an acid (e.g., acetic acid) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Pfitzinger Reaction for this compound
This protocol is a general guideline and may require optimization for scale-up.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer and reflux condenser, dissolve isatin (1.0 eq) in an aqueous solution of potassium hydroxide (e.g., 33% w/v).
-
Ring Opening: Stir the mixture until the initial deep purple color changes to a light straw brown, indicating the opening of the isatin ring.
-
Carbonyl Addition: Add 4'-methoxyacetophenone (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 8-12 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture and dilute with water. Extract with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.
-
Isolation: Cool the aqueous layer in an ice bath and acidify with an acid (e.g., dilute HCl or acetic acid) to a pH of 4-5 to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. helgroup.com [helgroup.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid stability and degradation issues
Answering the urgent need for a reliable framework on the handling and stability of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, this Technical Support Center guide has been developed. As a Senior Application Scientist, my goal is to provide researchers, scientists, and drug development professionals with a comprehensive, field-tested resource. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring that you can not only identify and troubleshoot stability issues but also proactively design more robust experiments.
Frequently Asked Questions (FAQs): Core Stability Concerns
This section addresses the most common initial questions regarding the stability of this compound.
Question 1: My solution of this compound is turning yellow or brown. What does this indicate?
Discoloration is a common and immediate indicator of chemical degradation for many quinoline compounds.[1] This color change is often the result of photodegradation (exposure to UV or ambient light) or oxidation, leading to the formation of complex, colored byproducts.[1][2] It is a clear sign that the integrity of your compound is compromised, and you should prepare fresh solutions, ensuring they are protected from light.[1]
Question 2: I am observing a loss of potency and inconsistent results in my biological assays. Could this be related to compound stability?
Yes, a loss of potency and poor reproducibility are classic signs of compound degradation.[1] Quinoline derivatives can be unstable in aqueous solutions, with their stability heavily influenced by factors such as pH, temperature, and light exposure.[1][3][4] It is crucial to either prepare fresh solutions for each experiment or to conduct a stability study to validate your specific storage and handling conditions.[1]
Question 3: What are the primary environmental factors that influence the stability of this compound?
The key factors affecting the stability of quinoline-based compounds like this compound are:
-
pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution.[1][3][4] Degradation can be accelerated in both strongly acidic and basic conditions.
-
Light: Many quinoline compounds are photosensitive and degrade upon exposure to UV or ambient light, which can lead to byproducts like hydroxyquinolines.[1][5]
-
Temperature: Elevated temperatures increase the rate of chemical degradation.[1] Storing solutions at lower temperatures (e.g., refrigerated or frozen) is generally recommended to slow these processes.[1]
-
Oxidation: The quinoline ring is susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents in the solution.[1][5][6]
Question 4: What are the best practices for storing the solid compound and its stock solutions?
-
Solid Compound: Store the solid powder in a tightly sealed container, protected from light (e.g., in an amber vial), and in a cool, dry place. A desiccator can be used to minimize exposure to moisture.
-
Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent like DMSO. For storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Since DMSO is hygroscopic, use fresh, anhydrous grade solvent to prevent introducing water, which can affect compound solubility and stability.[7]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides a problem-and-solution framework for issues that may arise during your experiments.
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Precipitation in Aqueous Buffer | Poor aqueous solubility; pH change. | The carboxylic acid moiety makes solubility pH-dependent.[7] Solubility is generally low in neutral or acidic aqueous media but increases significantly at pH > 7 as the more soluble carboxylate salt is formed.[7] Consider adjusting the pH of your final assay buffer or using a co-solvent system, but be mindful that high co-solvent concentrations can cause precipitation upon dilution.[7] |
| Multiple Unexpected Peaks in HPLC | Degradation of the parent compound. | This strongly suggests that the compound is degrading under your experimental or storage conditions. The additional peaks represent degradation products.[6] It is necessary to perform a forced degradation study to identify these degradants and develop a stability-indicating analytical method. |
| No Degradation Observed in Stress Study | The compound is highly stable under the applied conditions. | While this indicates good intrinsic stability, regulatory guidelines for forced degradation often require 5-20% degradation to prove the method is stability-indicating.[8] You may need to apply more strenuous conditions, such as increasing the temperature, extending the exposure time, or using a higher concentration of the stress agent (e.g., acid, base, oxidant).[8][9] |
Understanding Degradation: Potential Pathways
Based on the chemical structure of this compound and established reactivity of related compounds, several degradation pathways are plausible. Elucidating these pathways is a primary goal of forced degradation studies.[10][11]
Caption: Potential degradation pathways for the title compound.
-
Photodegradation: Exposure to light, particularly UV, can induce decarboxylation (loss of the carboxylic acid group) or hydroxylation of the electron-rich quinoline ring system.[5][12][13]
-
Oxidation: The quinoline nucleus and the methoxy group are susceptible to attack by oxidizing agents. This can lead to the formation of N-oxides, hydroxylated derivatives, or even cleavage of the aromatic rings under harsh conditions.[5][6]
-
Hydrolysis: While generally stable, extreme pH conditions combined with heat could potentially promote decarboxylation.
Experimental Protocols: A Framework for Stability Assessment
This section provides validated, step-by-step methodologies for assessing the stability of this compound.
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[9][10][11] The goal is to achieve modest degradation (typically 5-20%) to demonstrate that your analytical method can detect it.[8]
Caption: Workflow for a forced degradation study.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).[8]
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[1][9]
-
Base Hydrolysis: Mix an aliquot with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C, protected from light.[1]
-
Photolytic Degradation: Expose an aliquot in a chemically inert, transparent container to a light source meeting ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt-hours/m²).[1] Wrap a control sample in aluminum foil to serve as a dark control.[1]
3. Sampling and Analysis:
-
Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation and analyze new peaks with a mass spectrometer (LC-MS) to help identify degradation products.[6]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.
1. Initial Method Parameters:
-
This protocol provides a starting point; optimization is expected.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.[15]
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.[15]
-
Detection Wavelength: Scan with a photodiode array (PDA) detector to find the optimal wavelength; a starting point could be around 325 nm.[15]
2. Gradient Elution:
-
A gradient is necessary to separate the parent compound from potentially more polar or less polar degradation products.
-
Example Gradient: Start with a higher aqueous composition (e.g., 70% A / 30% B) and ramp to a higher organic composition (e.g., 5% A / 95% B) over 15-20 minutes.[14][15]
3. Method Validation:
-
Inject a mixture of the stressed samples (acid, base, oxidative, etc.).
-
The method is considered "stability-indicating" if the peak for the parent compound is well-resolved from all degradation product peaks and any solvent or matrix peaks.
-
Peak purity analysis using a PDA detector should be performed to ensure the main peak is not co-eluting with any degradants.
References
-
Direct and indirect photolysis of two quinolinecarboxylic herbicides in aqueous systems | Request PDF - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
-
Quinoline Derivatives Thermodynamic Properties during Phase Transition - Longdom Publishing. (n.d.). Retrieved December 12, 2025, from [Link]
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022). Retrieved December 12, 2025, from [Link]
-
Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. (2020). ACS Publications. Retrieved December 12, 2025, from [Link]
-
Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
-
The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). Retrieved December 12, 2025, from [Link]
-
Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an - International Journal of Chemical and Physical Sciences. (n.d.). Retrieved December 12, 2025, from [Link]
-
Photocatalytic Degradation of Quinoline Yellow over Ag3PO4 - MDPI. (2020). Retrieved December 12, 2025, from [Link]
-
Forced Degradation Studies - MedCrave online. (2016). Retrieved December 12, 2025, from [Link]
-
Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism - PubMed. (2020). National Center for Biotechnology Information. Retrieved December 12, 2025, from [Link]
-
Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed. (2012). National Center for Biotechnology Information. Retrieved December 12, 2025, from [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (n.d.). National Institutes of Health. Retrieved December 12, 2025, from [Link]
-
This compound | C17H13NO3 | CID 676325 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved December 12, 2025, from [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022). Retrieved December 12, 2025, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). National Institutes of Health. Retrieved December 12, 2025, from [Link]
-
Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations - MDPI. (2024). Retrieved December 12, 2025, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved December 12, 2025, from [Link]
-
This compound (C17H13NO3) - PubChemLite. (n.d.). Retrieved December 12, 2025, from [Link]
-
Product information, this compound | P&S Chemicals. (n.d.). Retrieved December 12, 2025, from [Link]
-
2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC - NIH. (n.d.). National Institutes of Health. Retrieved December 12, 2025, from [Link]
-
Quinoline - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019). National Center for Biotechnology Information. Retrieved December 12, 2025, from [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (2019). Retrieved December 12, 2025, from [Link]
-
Enhanced degradation of quinoline in near-neutral pH aqueous solution by magnetically recoverable biochar: Performance, mechanism and variables effects - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (2023). Retrieved December 12, 2025, from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved December 12, 2025, from [Link]
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. (2023). National Center for Biotechnology Information. Retrieved December 12, 2025, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Optimizing catalyst loading for quinoline synthesis
Welcome to the Technical Support Center for Optimizing Catalyst Loading in Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common issues encountered during quinoline synthesis via reactions like the Friedländer and Doebner-von Miller syntheses.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for quinoline synthesis?
A1: Catalyst loading is highly dependent on the specific reaction (e.g., Friedländer, Skraup, Doebner-von Miller), the nature of the catalyst (e.g., Brønsted acid, Lewis acid, heterogeneous nanocatalyst), and the reactivity of the substrates.[1][2] However, a general starting point for optimization is often in the range of 5-20 mol% for homogeneous catalysts.[1] For some highly active heterogeneous or nanocatalysts, loading can be specified by weight (e.g., 10-20 mg) or as a weight percentage (e.g., 10 wt%).[3][4] It is crucial to consult literature for the specific catalytic system being used, as optimal conditions can vary significantly.
Q2: How does catalyst concentration impact the reaction rate and yield?
A2: Generally, increasing the catalyst concentration enhances the reaction rate by providing more active sites for the reactants.[5] This often leads to higher yields in a shorter amount of time. However, there is typically an optimal concentration.[5] Exceeding this optimal loading can lead to diminishing returns, where the reaction rate no longer increases significantly.[5] In some cases, excessively high catalyst concentrations can promote side reactions, leading to the formation of tars or polymers and ultimately a lower yield of the desired quinoline product.[1][6]
Q3: What are the most common types of catalysts used in quinoline synthesis?
A3: A wide variety of catalysts are employed. The choice depends heavily on the specific synthesis method.
-
Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are classic catalysts, particularly for Skraup and Doebner-von Miller reactions.[2][7][8]
-
Lewis Acids: Catalysts like zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and tin(IV) tetrachloride (SnCl₄) are effective, especially in Friedländer and Doebner-von Miller syntheses.[2][8][9]
-
Bases: Strong bases such as potassium hydroxide (KOH) and potassium tert-butoxide (KOtBu) can be used to catalyze the Friedländer condensation.[2][7]
-
Heterogeneous Catalysts: Solid catalysts like zeolites, montmorillonite K-10 clay, and various nanocatalysts (e.g., supported metals, magnetic nanoparticles) are gaining popularity.[3][10][11] These are often considered "greener" options as they can be easily recovered and reused.[12][13]
Q4: Can the catalyst be recovered and reused?
A4: Reusability is a key advantage of heterogeneous catalysts, such as those based on nanoparticles or solid supports like silica and polymers.[12][14] These solid catalysts can often be recovered by simple filtration after the reaction, washed, dried, and reused for several cycles, sometimes with only a slight decrease in activity.[14] Homogeneous catalysts (e.g., H₂SO₄, p-TsOH) are consumed during the work-up process and are generally not recovered.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| 1. Insufficient or Inactive Catalyst | Verify the catalyst's purity and activity. For solid catalysts, ensure proper activation if required. Increase the catalyst loading in a stepwise manner (e.g., from 5 mol% to 10 mol%) to see if the yield improves.[6] |
| 2. Suboptimal Reaction Temperature | Quinoline syntheses often require heating.[1] If the reaction is sluggish, try increasing the temperature in 10-20°C increments. Conversely, if you observe decomposition or tar formation, the temperature may be too high.[1][6] |
| 3. Poor Substrate Reactivity | Starting materials with strong electron-withdrawing groups can be less reactive.[1] For these substrates, a stronger acid catalyst or higher reaction temperature may be necessary to facilitate the cyclization. |
| 4. Presence of Water | In many acid-catalyzed syntheses, water produced during the reaction can inhibit the catalyst or shift the equilibrium unfavorably.[1] Use anhydrous solvents and reagents where possible. |
Problem: Formation of Significant Byproducts or Tar
| Potential Cause | Recommended Solution |
| 1. Catalyst Loading is Too High | An excessive amount of catalyst can accelerate unwanted side reactions, such as self-condensation of ketones or polymerization of reactants.[2][6] Reduce the catalyst loading to the minimum effective amount determined during optimization. |
| 2. Reaction Temperature is Too High | Excessive heat can cause decomposition of starting materials or the final product, leading to dark, tarry mixtures.[1][6] Lower the reaction temperature and monitor the reaction closely by TLC to avoid over-heating. |
| 3. Prolonged Reaction Time | Allowing the reaction to proceed for too long after the starting materials are consumed can lead to product degradation. Monitor the reaction progress using TLC and quench the reaction once complete.[6] |
Catalyst Loading Optimization Workflow
The following diagram illustrates a typical workflow for optimizing catalyst loading for a quinoline synthesis reaction.
Caption: A flowchart for systematic catalyst loading optimization.
Troubleshooting Common Synthesis Issues
This diagram provides a logical path for diagnosing and solving common problems encountered during quinoline synthesis.
Caption: A troubleshooting guide for quinoline synthesis issues.
Quantitative Data Summary
The optimal catalyst loading varies significantly based on the catalytic system. The table below summarizes loading data from various studies on Friedländer quinoline synthesis to provide a comparative reference.
| Catalyst System | Substrates | Catalyst Loading | Yield (%) | Reference |
| g-C₃N₄-(CH₂)₃-SO₃H | 2-Aminoaryl ketone, acetyl acetone | 10 wt% | >90% | [4] |
| Fe₃O₄-IL-HSO₄ | 2-Aminoaryl ketones, 1,3-dicarbonyls | 20 mg | 85-96% | [3] |
| Fe₃O₄@urea/HITh-SO₃H | Benzo[h]indeno[1,2-b]quinoline-8-one synthesis | 10 mg | High | [3] |
| ZnO NPs | 2-Aminoaryl ketones, 1,3-dicarbonyls | 10 mol% | 20-95% | [3] |
| IRMOF-3/PSTA/Cu | Aniline, benzaldehyde, phenylacetylene | 10 mg | 85-96% | [3] |
| Nickel Nanocatalyst | General quinoline synthesis | 10 mol% | High | [13] |
| p-Toluenesulfonic acid (p-TsOH) | 2-aminobenzophenone, ethyl acetoacetate | 10 mol% (0.1 eq) | N/A | [6] |
| Potassium Hydroxide (KOH) | 2-aminoaryl aldehyde, ketone | 20 mol% (0.2 eq) | N/A | [1] |
Experimental Protocols
Protocol: Base-Catalyzed Friedländer Synthesis
This protocol provides a general method for the base-catalyzed Friedländer synthesis of a substituted quinoline.
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 mmol)
-
Ketone with an α-methylene group (1.1 mmol)
-
Potassium hydroxide (KOH) (0.2 mmol, 20 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in ethanol (10 mL).[1]
-
Addition of Reagents: To the stirred solution, add the ketone containing an α-methylene group (1.1 mmol) followed by the catalytic amount of potassium hydroxide (0.2 mmol).[1]
-
Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (the 2-aminoaryl carbonyl compound) is consumed. Reaction times can range from a few hours to overnight.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure quinoline derivative.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Quinolines
Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during key synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in classical quinoline syntheses?
A1: The most prevalent side reactions are highly dependent on the specific synthetic method employed:
-
Skraup Synthesis: This method is known for being highly exothermic, which can lead to the formation of tarry, polymeric byproducts due to the harsh acidic and oxidizing conditions.[1][2]
-
Doebner-von Miller Synthesis: A significant challenge in this synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds used as reactants, leading to lower yields.[1][3]
-
Combes Synthesis: When utilizing unsymmetrical β-diketones, the formation of regioisomers is a common issue, as cyclization can occur on either side of the diketone, resulting in a mixture of products.[1]
-
Friedländer Synthesis: A frequent side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[1][4] With unsymmetrical ketones, a lack of regioselectivity can also be problematic, yielding a mixture of quinoline isomers.[1][5]
Troubleshooting Guides
Skraup Synthesis
Q2: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?
A2: The highly exothermic nature of the Skraup synthesis is a well-documented challenge.[2][6] To manage the reaction rate and prevent it from becoming dangerously violent, consider the following:
-
Addition of a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2][6][7] Boric acid can also be employed to achieve a smoother reaction.[2][6][8]
-
Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to dissipate heat.[6]
-
Efficient Stirring: Good agitation is crucial for heat dissipation and preventing localized hotspots.[6]
Q3: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A3: Tar formation is a common side reaction in the Skraup synthesis, often due to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[3][6] To minimize tarring:
-
Use a Moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[6]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be gently heated to initiate, and the exothermic phase must be controlled.
-
Purification: The crude product is often a black, tarry substance.[3][6] Purification can be achieved through steam distillation followed by extraction to isolate the quinoline derivative from the tar.[6]
Doebner-von Miller Synthesis
Q4: My Doebner-von Miller reaction is producing a low yield due to a large amount of polymeric material. How can this be prevented?
A4: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[1][3][6] To mitigate this:
-
Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and increase the yield.[3][6]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[6]
-
Milder Acid Catalysts: While strong acids are often used, exploring weaker Brønsted acids or Lewis acids may reduce polymerization.[1]
| Parameter | Condition | Effect on Side Reactions |
| Solvent System | Biphasic (e.g., water/toluene) | Sequesters the carbonyl compound, reducing acid-catalyzed polymerization.[3][6] |
| Reactant Addition | Slow addition of the carbonyl compound | Maintains a low concentration of the carbonyl, disfavoring self-condensation.[6] |
| Catalyst | Milder acid catalysts (e.g., Lewis acids) | May reduce the rate of polymerization compared to strong Brønsted acids.[1] |
Combes Synthesis
Q5: I am obtaining a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A5: Achieving regioselectivity with unsymmetrical β-diketones in the Combes synthesis is a common challenge.[1] The outcome is influenced by several factors:
-
Steric Effects: The steric bulk of the substituents on the β-diketone plays a significant role in the rate-determining electrophilic aromatic annulation step.[9]
-
Aniline Substituents: The electronic nature of substituents on the aniline (electron-donating vs. electron-withdrawing) influences the nucleophilicity of the ortho positions, thereby directing cyclization.
-
Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid) can alter the ratio of regioisomers formed.
| Factor | Variation | Impact on Regioselectivity |
| β-Diketone Structure | Increased steric bulk on one side | Favors cyclization at the less sterically hindered position.[9] |
| Aniline Substituents | Electron-donating vs. electron-withdrawing | Influences the nucleophilicity of the ortho positions, directing cyclization. |
| Acid Catalyst | H₂SO₄ vs. Polyphosphoric acid (PPA) | Can alter the ratio of regioisomers formed. |
Friedländer Synthesis
Q6: My Friedländer synthesis is resulting in a very low yield. What are the potential causes?
A6: Low yields in the Friedländer synthesis can be attributed to several factors:[4]
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and depends on the specific substrates.[4]
-
Suboptimal Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition and side reactions.[4]
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either of the reactants can significantly slow down the reaction.[4]
-
Side Reactions: The most common side reaction is the self-condensation of the ketone, especially under basic conditions.[4][5]
Q7: How can I improve the regioselectivity of my Friedländer synthesis when using an unsymmetrical ketone?
A7: Regioselectivity is a frequent issue with unsymmetrical ketones in the Friedländer synthesis.[1][5][10] Here are some strategies to control the formation of the desired isomer:
-
Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer.[5][10]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can direct the cyclization.[5][10]
-
Reaction Conditions: Careful optimization of the reaction temperature and solvent can influence the regiochemical outcome.[10]
Experimental Protocols
General Protocol for Friedländer Synthesis
This protocol outlines a general procedure for the acid- or base-catalyzed synthesis of a substituted quinoline.
Materials:
-
o-aminoaryl aldehyde or ketone
-
Carbonyl compound with an α-methylene group
-
Catalyst (e.g., p-toluenesulfonic acid, potassium hydroxide)[4]
-
Solvent (e.g., ethanol) or solvent-free conditions
Procedure:
-
In a fume hood, combine the o-aminoaryl aldehyde or ketone and the carbonyl compound in a suitable reaction vessel.
-
Add a catalytic amount of the chosen acid or base.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for the Skraup quinoline synthesis.
Caption: Strategies to control regioselectivity in the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. uop.edu.pk [uop.edu.pk]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(4-methoxyphenyl)quinoline-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid and its analogs, with a focus on their anticancer properties. The information presented is supported by experimental data from various studies, offering insights into their structure-activity relationships and potential as therapeutic agents.
Introduction
Quinoline-4-carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 2-aryl substituent on the quinoline ring plays a crucial role in determining the biological efficacy of these compounds.[3][4] This guide specifically focuses on analogs of this compound, a scaffold that has shown promise in the development of novel therapeutic agents. The biological activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3).[4][5][6][7]
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological activity of various this compound analogs from different studies. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID/Analog | Target | Assay | IC50 (µM) | Reference |
| Anticancer Activity (Cytotoxicity) | ||||
| Quinoline 13 (C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline) | HeLa (Cervical Cancer) | MTT Assay | 8.3 | [8] |
| Tetrahydroquinoline 18 (4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivative) | HeLa (Cervical Cancer) | MTT Assay | 13.15 | [8] |
| Quinoline 12 (C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline) | PC3 (Prostate Cancer) | MTT Assay | 31.37 | [8] |
| Quinoline 11 (2-(3,4-methylenedioxyphenyl)quinoline) | PC3 (Prostate Cancer) | MTT Assay | 34.34 | [8] |
| Compound 21 (2-styryl-4-quinoline carboxylic acid derivative) | HCC827 (Lung Cancer) | MTT Assay | 0.010 | [3] |
| Compound 21 | H1975 (Lung Cancer) | MTT Assay | 0.21 | [3] |
| Compound 21 | A549 (Lung Cancer) | MTT Assay | 0.99 | [3] |
| Compound 65 (7-tert-butyl-substituted quinoline) | MCF-7 (Breast Cancer) | Antiproliferative Assay | 0.02–0.04 | [9] |
| Compound 65 | HL-60 (Leukemia) | Antiproliferative Assay | 0.02–0.04 | [9] |
| Compound 65 | HCT-116 (Colon Cancer) | Antiproliferative Assay | 0.02–0.04 | [9] |
| Compound 65 | HeLa (Cervical Cancer) | Antiproliferative Assay | 0.02–0.04 | [9] |
| Compound 66 (Oxazolone/imidazoline modified CA-4 analog) | MCF-7 (Breast Cancer) | Antiproliferative Assay | 0.019–0.042 | [9] |
| Compound 66 | HL-60 (Leukemia) | Antiproliferative Assay | 0.019–0.042 | [9] |
| Compound 66 | HCT-116 (Colon Cancer) | Antiproliferative Assay | 0.019–0.042 | [9] |
| Compound 66 | HeLa (Cervical Cancer) | Antiproliferative Assay | 0.019–0.042 | [9] |
| Enzyme Inhibition | ||||
| Analog 41 (Quinoline-based DHODH inhibitor) | DHODH | Enzyme Inhibition Assay | 0.00971 ± 0.0014 | [5][10][11] |
| Analog 43 (Quinoline-based DHODH inhibitor) | DHODH | Enzyme Inhibition Assay | 0.0262 ± 0.0018 | [5][10][11] |
| Analog 46 (1,7-naphthyridine DHODH inhibitor) | DHODH | Enzyme Inhibition Assay | 0.0283 ± 0.0033 | [5][10][11] |
| Brequinar analog | DHODH | Enzyme Inhibition Assay | 0.250 ± 0.11 | [5][10] |
| Molecule P6 (2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative) | SIRT3 | Enzyme Inhibition Assay | 7.2 | [6][7][12] |
| Molecule P6 | SIRT1 | Enzyme Inhibition Assay | 32.6 | [6][7][12] |
| Molecule P6 | SIRT2 | Enzyme Inhibition Assay | 33.5 | [6][7][12] |
| Molecule S18 | SIRT3 | Enzyme Inhibition Assay | 0.53 | [13] |
| Molecule S26 | SIRT3 | Enzyme Inhibition Assay | 1.86 | [13] |
| Molecule S27 | SIRT3 | Enzyme Inhibition Assay | 5.06 | [13] |
| Molecule T5 | SIRT3 | Enzyme Inhibition Assay | 2.88 | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures and can be adapted for specific research needs.
Synthesis of 2-Arylquinoline-4-carboxylic Acids (Doebner Reaction)
The Doebner reaction is a common method for synthesizing 2-arylquinoline-4-carboxylic acids.[14][15]
Materials:
-
Substituted aniline
-
Substituted benzaldehyde
-
Pyruvic acid
-
Ethanol or Acetonitrile
Procedure:
-
Dissolve the substituted aniline and substituted benzaldehyde in the chosen solvent in a round-bottom flask.[17]
-
Add the catalyst to the mixture at room temperature.[17]
-
Stir the reaction mixture at a specified temperature (e.g., 65 °C) for a set period (e.g., 1 hour).[17]
-
Add a solution of pyruvic acid in the solvent dropwise to the reaction mixture.[17]
-
Continue stirring the reaction at the elevated temperature for an extended period (e.g., 20 hours).[17]
-
After cooling to room temperature, perform a work-up procedure, which typically involves extraction with an organic solvent (e.g., ethyl acetate) and washing with a saturated aqueous solution of sodium bicarbonate and brine.[17]
-
The final product is then isolated and purified, often by column chromatography.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[18][19][20]
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) with supplements
-
Test compounds (quinoline derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and incubate overnight to allow for attachment.[21]
-
Treat the cells with various concentrations of the test compounds and include appropriate controls (vehicle control, untreated control).[18]
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[19]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[18]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[21]
Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a dye.[4][22][23]
Materials:
-
Recombinant human DHODH
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, recombinant DHODH, CoQ10, and DCIP.[22]
-
Add varying concentrations of the test compounds to the wells, including a vehicle control.[22]
-
Initiate the reaction by adding DHO.[22]
-
Measure the decrease in absorbance at 650 nm over time.[22][23]
-
Calculate the initial reaction rates and determine the IC50 value from the dose-response curve.[22]
Sirtuin 3 (SIRT3) Enzyme Inhibition Assay
This is a fluorescence-based assay to screen for SIRT3 inhibitors.[24][25][26]
Materials:
-
Recombinant human SIRT3
-
SIRT3 assay buffer
-
Fluorogenic peptide substrate (e.g., from p53 residues)
-
NAD+
-
Developer solution
-
Test compounds
-
96-well plate
-
Microplate fluorometer
Procedure:
-
Prepare a substrate solution containing the SIRT3 peptide, NAD+, and assay buffer.[25]
-
In a 96-well plate, add the assay buffer, diluted SIRT3, and the test compound or vehicle control.[25]
-
Initiate the reaction by adding the substrate solution.[25]
-
Incubate the plate at 37°C for a specified time (e.g., 45 minutes).[25]
-
Add the developer/stop solution.[25]
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[25]
-
Calculate the percent inhibition and determine the IC50 value.[25]
Tubulin Polymerization Inhibition Assay
This assay monitors the assembly of tubulin into microtubules, a key process in cell division.[1][27]
Materials:
-
Purified tubulin
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP
-
Fluorescent reporter (for fluorescence-based assay)
-
Test compounds
-
Positive and negative controls (e.g., paclitaxel, nocodazole)
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin, buffer, and GTP.[1]
-
Add the test compounds, controls, or vehicle to a pre-warmed 96-well plate.[1]
-
Initiate polymerization by adding the ice-cold tubulin reaction mix to each well.[1]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.[1][28]
-
Monitor the change in absorbance at 340 nm (turbidimetric assay) or fluorescence intensity over time.[1][28]
-
Plot the polymerization curves and analyze key parameters to determine the inhibitory effect of the compounds.[1]
Mandatory Visualization
The following diagrams illustrate key concepts related to the synthesis and mechanism of action of this compound analogs.
Caption: Workflow of the Doebner reaction for synthesizing 2-arylquinoline-4-carboxylic acids.
Caption: Inhibition of DHODH by 2-arylquinoline-4-carboxylic acid analogs disrupts pyrimidine biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 7. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
- 25. SIRT3 Screening Assay Kit (ab133129) is not available | Abcam [abcam.com]
- 26. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
- 27. benchchem.com [benchchem.com]
- 28. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid Derivatives and Other HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. Their ability to modulate gene expression by altering the acetylation state of histones and other proteins makes them a focal point of extensive research. This guide provides a comparative analysis of the HDAC inhibitory profile of derivatives of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid against established HDAC inhibitors: Vorinostat (SAHA), Romidepsin, and Panobinostat.
Performance Comparison of HDAC Inhibitors
The inhibitory activity of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of this compound derivatives and other prominent HDAC inhibitors against various HDAC isoforms.
| Inhibitor | Class I HDACs | Class IIa HDACs | Class IIb HDACs | Class IV HDACs |
| HDAC1 | HDAC2 | HDAC3 | HDAC8 | |
| This compound Derivative (D28) | >25 µM | >25 µM | 24.45 µM | - |
| This compound Derivative (D29) | 32.59 µM | 183.5 µM | 0.477 µM | - |
| Vorinostat (SAHA) | 10 nM | 62 nM | 20 nM | - |
| Romidepsin | 36 nM | 47 nM | - | - |
| Panobinostat | <13.2 nM | <13.2 nM | <13.2 nM | mid-nM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of HDAC inhibitors.
In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs by measuring the fluorescence generated from a deacetylated substrate.
Materials:
-
Recombinant human HDAC enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin)
-
Stop Solution (e.g., Trichostatin A, a potent HDAC inhibitor)
-
Test compound dissolved in DMSO
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
In a 96-well black microplate, add the HDAC Assay Buffer, the test compound at various concentrations (or DMSO for control), and the diluted recombinant HDAC enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Developer solution, which also initiates the development of the fluorescent signal.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.[5][6][7]
Cell-Based HDAC Activity Assay (Luminogenic)
This assay measures HDAC activity within intact cells using a cell-permeable substrate that generates a luminescent signal upon deacetylation.
Materials:
-
Human cell line (e.g., K562, HCT116)
-
Cell culture medium
-
Luminogenic HDAC assay kit (e.g., HDAC-Glo™ I/II Assay)
-
Test compound dissolved in DMSO
-
96-well white, clear-bottom microplate
Procedure:
-
Seed cells into a 96-well white, clear-bottom microplate and incubate overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 4-24 hours).
-
Add the lytic/developer reagent from the assay kit to each well. This reagent lyses the cells and contains the necessary components to generate a luminescent signal from the deacetylated substrate.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the luminescence using a microplate reader.[8][9][10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by HDAC inhibitors and a typical experimental workflow for their evaluation.
Caption: HDAC inhibitor-induced apoptosis pathway.
Caption: HDAC inhibitor-induced cell cycle arrest.
Caption: Experimental workflow for HDAC inhibitor evaluation.
References
- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 9. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 10. promega.com [promega.com]
A Comparative Guide to the Structural Validation of Synthesized 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques and experimental data required to validate the chemical structure of synthesized 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. By presenting a multi-faceted analytical approach, this document aims to offer a robust framework for researchers to confirm the identity and purity of this compound, a crucial step in the drug discovery and development pipeline. The guide objectively compares expected spectral data with literature values and provides detailed methodologies for key analytical experiments.
Structural Validation Workflow
A systematic approach is essential for the unambiguous structural elucidation of a synthesized compound. The following workflow outlines the logical progression of experiments to confirm the structure of this compound.
Quinoline Derivatives Emerge as Potent Challengers to Cisplatin in Cancer Therapy
For Immediate Release
[City, State] – [Date] – A growing body of research highlights the significant antiproliferative activity of novel quinoline derivatives, positioning them as promising alternatives to the long-established chemotherapeutic agent, cisplatin. Extensive in vitro studies demonstrate that certain quinoline compounds exhibit comparable or even superior cytotoxicity against a range of cancer cell lines, often coupled with mechanisms that suggest a potential for reduced side effects and circumvention of cisplatin resistance.
Cisplatin, a cornerstone of cancer treatment for decades, is renowned for its efficacy but also notorious for its severe side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, along with the challenge of acquired resistance. The quest for new anticancer agents with improved therapeutic profiles has led researchers to explore the diverse chemical space of quinoline scaffolds. These aromatic heterocyclic compounds have proven to be a versatile platform for the development of drugs with a wide array of biological activities.
Comparative Antiproliferative Activity
Numerous studies have quantified the cytotoxic effects of various quinoline derivatives against human cancer cell lines, frequently using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50), a measure of a compound's potency. The data consistently reveals that the efficacy of these derivatives is highly dependent on their specific chemical substitutions and the cancer cell type being targeted.
Below is a summary of IC50 values for selected quinoline derivatives compared to cisplatin across various cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) of Quinoline Derivative | IC50 (µM) of Cisplatin | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast | 7.5 (48h) | Not specified in source | [1] |
| 2-phenylquinolin-4-amine (7a) | HT-29 | Colon | 8.12 | Not specified in source | [1] |
| 2,4-Disubstituted quinoline derivatives | SF-295 | CNS | 0.314 - 4.65 µg/cm³ | Not specified in source | [2] |
| 2,4-Disubstituted quinoline derivatives | HCT-8 | Colon | 0.314 - 4.65 µg/cm³ | Not specified in source | [2] |
| 2,4-Disubstituted quinoline derivatives | HL-60 | Leukemia | 0.314 - 4.65 µg/cm³ | Not specified in source | [2] |
| Quinoline derivative 5a | HL-60 | Myeloid Leukemia | 19.88 ± 5.35 µg/mL | Not specified in source | |
| Quinoline derivative 5a | U937 | Leukemic Monocyte Lymphoma | 43.95 ± 8.53 µg/mL | Not specified in source | |
| Quinoline derivative 5g | HL-60 | Myeloid Leukemia | 24.51 ± 3.25 µg/mL | Not specified in source | |
| Quinoline derivative 5g | U937 | Leukemic Monocyte Lymphoma | 39.81 ± 4.12 µg/mL | Not specified in source | |
| Platinum complex 2a | HepG2 | Liver | ~25 | ~25 | [3] |
| Platinum complex 2a | HCT116 | Colon | ~15 | ~15 | [3] |
| Platinum complex 2a | MCF-7 | Breast | ~10 | ~10 | [3] |
| Platinum complex 4b | HepG2 | Liver | ~40 | ~25 | [3] |
| Platinum complex 4b | HCT116 | Colon | ~30 | ~15 | [3] |
| Platinum complex 4b | MCF-7 | Breast | ~20 | ~10 | [3] |
Mechanisms of Action: Beyond DNA Damage
While cisplatin primarily exerts its cytotoxic effects by cross-linking DNA, leading to cell cycle arrest and apoptosis, quinoline derivatives have been shown to operate through a multitude of mechanisms.[4] This multi-targeted approach could be advantageous in overcoming resistance mechanisms that have evolved against traditional DNA-damaging agents. Key mechanisms of action for quinoline derivatives include:
-
Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death, a desirable outcome in cancer therapy.[5]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from proliferating.[6]
-
Inhibition of Key Enzymes: Quinoline derivatives have been found to inhibit crucial enzymes involved in cancer cell growth and survival, such as tyrosine kinases and topoisomerases.[4]
-
Disruption of Tubulin Polymerization: Some derivatives interfere with the formation of microtubules, essential components of the cellular skeleton, thereby inhibiting cell division.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antiproliferative activity of quinoline derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubated overnight to allow for cell attachment.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the quinoline derivatives. Control wells with vehicle (e.g., DMSO) and no treatment are included.[1]
-
MTT Addition: After the desired treatment period (e.g., 24, 48, or 72 hours), 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting cell viability against compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the quinoline derivative for the specified time.[1]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.[1]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry Analysis: 400 µL of binding buffer is added, and the cells are analyzed by flow cytometry within one hour.[1]
Caption: Experimental workflow for apoptosis detection.
Cell Cycle Analysis via Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing. Cells are fixed for at least two hours on ice.[8]
-
Washing: The fixed cells are washed with PBS to remove the ethanol.[8]
-
Staining: The cells are resuspended in a staining buffer containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[8]
-
Incubation: The cells are incubated overnight at 4°C in the dark to ensure stoichiometric DNA binding.[8]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.[9]
Caption: Quinoline derivatives can induce cell cycle arrest.
Future Outlook
The promising in vitro results of quinoline derivatives against a variety of cancer cell lines warrant further investigation. Future research will likely focus on optimizing the lead compounds to enhance their potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety in animal models. The diverse mechanisms of action of quinoline derivatives offer a significant advantage, with the potential to address the unmet clinical need for more effective and less toxic cancer therapies. The continued exploration of this class of compounds could pave the way for a new generation of anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Analysis of Quinoline-Based Tyrosine Kinase Inhibitors in Oncology
The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted anticancer therapies. Its unique chemical properties allow for versatile molecular interactions, making it an ideal framework for designing potent and selective enzyme inhibitors. This guide provides a comparative analysis of several key FDA-approved quinoline-based drugs that have revolutionized the treatment landscape for various malignancies. We will delve into their distinct mechanisms of action, compare their preclinical efficacy, and provide insights into the experimental methodologies used for their evaluation, offering a comprehensive resource for researchers and drug development professionals in oncology.
The Rise of Quinoline-Based Drugs in Targeted Cancer Therapy
The era of targeted therapy has shifted the paradigm of cancer treatment from broadly cytotoxic agents to drugs that specifically target molecular alterations driving tumor growth and survival. Quinoline-based compounds have been at the forefront of this revolution, primarily as tyrosine kinase inhibitors (TKIs). Tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, migration, and apoptosis. Dysregulation of these pathways is a common hallmark of cancer, making them attractive therapeutic targets.
This guide will focus on a comparative analysis of four prominent quinoline-based TKIs: Bosutinib, Lenvatinib, Cabozantinib, and Neratinib. Each of these drugs targets a distinct but sometimes overlapping set of tyrosine kinases, leading to their application in different cancer types.
Comparative Analysis of Key Quinoline-Based TKIs
Mechanism of Action: A Tale of Four Inhibitors
The therapeutic efficacy of these quinoline-based drugs stems from their ability to inhibit specific tyrosine kinases involved in oncogenic signaling pathways.
Bosutinib: This drug is a dual inhibitor of the Abelson (Abl) and Src family kinases.[1] In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein exhibits constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation.[2][3] Bosutinib effectively inhibits this aberrant kinase, leading to apoptosis in cancer cells.[1] Its inhibition of Src family kinases further contributes to its anticancer effects.[2][4]
Cabozantinib: Cabozantinib is another multi-kinase inhibitor that targets VEGFR, MET, and AXL.[10][11][12] The MET and AXL signaling pathways are implicated in tumor cell invasion, metastasis, and the development of resistance to anti-angiogenic therapies. By simultaneously inhibiting these pathways along with VEGFR, cabozantinib exerts a comprehensive antitumor effect, tackling tumor growth, angiogenesis, and metastasis.[11][12][13]
Neratinib: Neratinib is an irreversible pan-HER inhibitor, targeting HER1 (EGFR), HER2, and HER4.[14][15][16] It covalently binds to the kinase domain of these receptors, leading to sustained inhibition of downstream signaling pathways like MAPK and PI3K/Akt.[17][18] This irreversible binding results in a durable suppression of tumor cell proliferation and survival, particularly in HER2-positive breast cancer.[14][17]
Visualizing the Signaling Pathways
To better understand the distinct mechanisms of these drugs, the following diagrams illustrate their primary targets within their respective signaling cascades.
Bosutinib's inhibition of Bcr-Abl and Src kinases.
Lenvatinib's multi-targeted inhibition of key RTKs.
Cabozantinib's inhibition of VEGFR, MET, and AXL.
Neratinib's irreversible inhibition of the HER family.
Preclinical Efficacy: A Quantitative Comparison
The in vitro potency of these drugs is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Bosutinib, Lenvatinib, and Neratinib against various cancer cell lines.
| Drug | Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Lenvatinib | Multi-kinase | HAK-5 | Liver Cancer | 5.8 µM | [19] |
| KYN-2 | Liver Cancer | 10.4 µM | [19] | ||
| HAK-1A | Liver Cancer | 12.5 µM | [19] | ||
| KMCH-2 | Liver Cancer | 15.4 µM | [19] | ||
| Hep3B2.1-7 | Hepatocellular Carcinoma | 0.23 µmol/L | [20] | ||
| HuH-7 | Hepatocellular Carcinoma | 0.42 µmol/L | [20] | ||
| JHH-7 | Hepatocellular Carcinoma | 0.64 µmol/L | [20] | ||
| KM12C | Colon Cancer | 9.54 µM | [21] | ||
| 8505C | Anaplastic Thyroid Cancer | 24.26 µM | [22] | ||
| TCO1 | Anaplastic Thyroid Cancer | 26.32 µM | [22] | ||
| Neratinib | HER2/EGFR | H2170 | Lung Cancer | 4.7 | [23] |
| Calu-3 | Lung Cancer | 16.5 | [23] | ||
| H1781 | Lung Cancer | 13.6 | [23] | ||
| SKBR3 | HER2+ Breast Cancer | 2-3 | [24][25] | ||
| BT474 | HER2+ Breast Cancer | 2-3 | [24][25] | ||
| A431 | Epidermoid Carcinoma | 81 | [24][25] | ||
| MDA-MB-175 | Luminal Breast Cancer | < 1 | [26] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Clinical Performance: A Snapshot of Efficacy
The ultimate measure of an anticancer drug's utility lies in its clinical performance. The following is a summary of key clinical trial findings for Cabozantinib.
Cabozantinib: In the phase 3 CABINET trial for advanced neuroendocrine tumors (NETs), cabozantinib demonstrated a significant improvement in progression-free survival (PFS) compared to placebo.[27][28]
-
Extra-pancreatic NETs: Median PFS of 8.4 months with cabozantinib versus 3.9 months with placebo.[27]
-
Pancreatic NETs: Median PFS of 13.8 months with cabozantinib versus 4.4 months with placebo.[27] In a phase 1 study in patients with various solid tumors, partial responses were observed in 29% of patients with medullary thyroid carcinoma (MTC). A phase 2 trial in refractory soft-tissue sarcomas showed an objective response rate of 11.1% and a 6-month PFS of 49.3%.[29]
Key Experimental Protocols
The evaluation of these quinoline-based TKIs relies on a suite of standardized in vitro assays to determine their effects on cancer cells. Below are detailed protocols for two fundamental assays: the MTT assay for cell proliferation and the Annexin V/PI staining for apoptosis detection.
Experimental Workflow: From Cell Culture to Data Analysis
General workflow for in vitro drug evaluation.
MTT Cell Proliferation Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[30] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[30][31] The amount of formazan produced is directly proportional to the number of viable cells.[31]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[32]
-
Drug Treatment: Treat the cells with various concentrations of the quinoline-based drug. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[32]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[32]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[32][33]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[32]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[34]
Annexin V/PI Apoptosis Assay by Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[35] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[35] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[35]
Protocol:
-
Cell Collection: After drug treatment, collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.[36]
-
Washing: Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI (1 mg/mL).[36]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.[36]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The quinoline-based drugs discussed in this guide represent significant advancements in targeted cancer therapy. Their diverse mechanisms of action, targeting key oncogenic pathways, have led to improved outcomes for patients with various malignancies. The comparative analysis of their preclinical and clinical data highlights the unique therapeutic profile of each agent. The provided experimental protocols offer a foundational framework for researchers to evaluate novel quinoline derivatives and further expand the arsenal of targeted anticancer drugs. As our understanding of cancer biology deepens, the versatile quinoline scaffold will undoubtedly continue to be a cornerstone in the development of next-generation precision medicines.
References
- 1. Facebook [cancer.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. minicule.com [minicule.com]
- 4. Bosutinib - Wikipedia [en.wikipedia.org]
- 5. Lenvatinib - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]
- 7. The action and resistance mechanisms of Lenvatinib in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 9. Lenvatinib: a Receptor Tyrosine Kinase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]
- 10. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabometyxhcp.com [cabometyxhcp.com]
- 12. urology-textbook.com [urology-textbook.com]
- 13. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 14. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 15. Page loading... [wap.guidechem.com]
- 16. nerlynxhcp.com [nerlynxhcp.com]
- 17. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Neratinib maleate? [synapse.patsnap.com]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. selleckchem.com [selleckchem.com]
- 21. Lenvatinib | E7080 | receptor tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 22. mdpi.com [mdpi.com]
- 23. Anti-tumor effect of neratinib against lung cancer cells harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. selleckchem.com [selleckchem.com]
- 26. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. netrf.org [netrf.org]
- 28. Cabozantinib for Pretreated Patients With Advanced Neuroendocrine Tumors: CABINET Trial - The ASCO Post [ascopost.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. broadpharm.com [broadpharm.com]
- 31. clyte.tech [clyte.tech]
- 32. atcc.org [atcc.org]
- 33. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 34. benchchem.com [benchchem.com]
- 35. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 36. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Profile: A Comparative Guide to 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and target inhibition of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid and its derivatives. The information presented is intended to support research and development efforts by offering a clear comparison with alternative compounds, supported by experimental data and detailed protocols.
Executive Summary
This compound and its analogs are a versatile class of compounds exhibiting a range of biological activities, including potential anticancer and anti-inflammatory properties. This guide focuses on their inhibitory activity against two key enzyme families: Sirtuins (SIRTs) and Histone Deacetylases (HDACs). Through a detailed examination of published experimental data, we compare the potency and selectivity of specific derivatives against these targets and provide standardized protocols for reproducing and expanding upon these findings.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of derivatives of this compound against various SIRT and HDAC isoforms. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 1: Sirtuin Inhibition Profile of a 2-(4-Acrylamidophenyl)quinoline-4-carboxylic acid derivative (P6) [1]
| Compound | Target | IC50 (µM) | Selectivity vs. SIRT3 |
| P6 | SIRT1 | 32.6 | 4.5-fold less potent |
| SIRT2 | 33.5 | 4.7-fold less potent | |
| SIRT3 | 7.2 | - | |
| Nicotinamide (Control) | SIRT1 | >50 | - |
| SIRT2 | >50 | - | |
| SIRT3 | 39.1 | - |
Table 2: Histone Deacetylase (HDAC) Inhibition Profile of a 2-Phenylquinoline-4-carboxylic acid derivative (D28)
| Compound | Target | IC50 (µM) | Selectivity vs. HDAC3 |
| D28 | HDAC1 | >1000 | >40.9-fold less potent |
| HDAC2 | >1000 | >40.9-fold less potent | |
| HDAC3 | 24.45 | - | |
| HDAC6 | >1000 | >40.9-fold less potent | |
| SAHA (Control) | HDAC1 | 0.019 | - |
| HDAC2 | 0.031 | - | |
| HDAC3 | 0.063 | - | |
| HDAC6 | 0.011 | - |
Potential Off-Target Activity
While comprehensive off-target screening data for this compound is limited in the public domain, an in silico study suggested a potential interaction with Leishmania major N-myristoyltransferase (LmNMT), highlighting a possible anti-leishmanial activity for this scaffold.[2][3] Further experimental validation is required to confirm this interaction and its biological significance.
Experimental Protocols
To facilitate further research and validation of the presented data, detailed protocols for the key enzymatic assays are provided below.
Fluorometric SIRT3 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of a test compound against human SIRT3 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT3 enzyme
-
SIRT3 fluorogenic peptide substrate (e.g., based on p53 sequence)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
Stop solution (e.g., Nicotinamide)
-
Test compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay Buffer
-
Test compound at various concentrations (or DMSO for control wells)
-
Diluted SIRT3 enzyme
-
-
Pre-incubation: Gently mix the contents and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the SIRT3 substrate and NAD+ solution to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 45 minutes.
-
Reaction Termination and Signal Development: Add the Stop Solution followed by the Developer solution to each well.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the specified wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Fluorometric HDAC3 Inhibition Assay
This protocol describes a method to measure the inhibitory activity of a test compound against human HDAC3.
Materials:
-
Recombinant human HDAC3/NCoR2 complex
-
HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin)
-
Stop solution (e.g., Trichostatin A)
-
Test compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 355-360 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control wells)
-
Diluted HDAC3 enzyme complex
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes.
-
Reaction Termination and Signal Development: Add the Stop Solution and Developer solution to each well.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the SIRT3 assay.
Signaling Pathway Visualizations
The following diagrams illustrate the general roles of SIRT3 and HDAC3 in cellular signaling pathways, providing context for the inhibitory activities of the compounds discussed.
References
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
A Researcher's Guide to the Structure-Activity Relationship of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
Welcome to a detailed exploration of the 2-phenylquinoline-4-carboxylic acid scaffold, a cornerstone in modern medicinal chemistry. This guide provides an in-depth comparison of its derivatives, focusing on how subtle structural modifications influence biological activity. We will delve into the causality behind experimental designs, present validating data, and offer reproducible protocols for researchers, scientists, and drug development professionals.
The 2-Phenylquinoline-4-Carboxylic Acid Core: A Privileged Scaffold
The quinoline ring system is a prominent structural motif found in numerous bioactive compounds, demonstrating a vast array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2-phenylquinoline-4-carboxylic acid scaffold, specifically, has emerged as a "privileged structure" due to its versatility and its role as a key intermediate in the synthesis of novel therapeutics.[4] Its rigid, planar structure and multiple points for chemical modification make it an ideal starting point for designing targeted therapies.
This guide will focus on how substitutions on both the phenyl ring (at position 2) and the quinoline core itself dictate the compound's potency and selectivity towards various biological targets.
Caption: Core structure of 2-phenylquinoline-4-carboxylic acid with key modification points.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The biological activity of this scaffold is highly sensitive to the nature and position of various substituents. The following sections break down the SAR based on modification points.
The Phenyl Ring at Position C-2
The aryl group at the C-2 position is crucial for the biological activity of these compounds and serves as a primary point for modification to enhance potency and selectivity.[3][5]
-
Electronic Effects : The addition of electron-withdrawing or electron-donating groups to the phenyl ring significantly alters the molecule's interaction with its target.
-
Halogen Substituents : In the context of histone deacetylase (HDAC) inhibition, difluoro-substitution on the phenyl ring was found to be conducive to inhibitory activity.[6] Conversely, chloro-substituted compounds showed decreased activity compared to the unsubstituted parent molecule.[6]
-
Alkyl and Alkoxy Groups : Simple substitutions like methyl or methoxy groups on the phenyl ring have been shown to reduce HDAC inhibitory potency, suggesting that steric hindrance or unfavorable electronic contributions in the target's binding pocket may be at play.[6]
-
-
Bulky Substituents : For certain targets, such as dihydroorotate dehydrogenase (DHODH), bulky and hydrophobic substituents at the C-2 position are a requirement for potent inhibition.[7] This highlights the importance of tailoring the C-2 substituent to the specific topology of the enzyme's active site.
The Quinoline Core and C-4 Carboxylic Acid
-
The Carboxylic Acid at C-4 : This group is often essential for activity. In DHODH inhibitors, it is believed to form a critical salt bridge with key amino acid residues within the enzyme's active site.[7] Modifications at this position, such as converting it to an amide, can drastically alter the compound's biological profile, sometimes leading to new activities. For example, converting the carboxylic acid to a hydroxamic acid has been a key strategy in developing potent HDAC inhibitors.[6][8]
-
Substitutions on the Quinoline Ring (C-5 to C-8) : The introduction of basic groups onto the quinoline core can be a useful strategy for modulating physicochemical properties like solubility and bioavailability.[5] These modifications can influence the compound's potency, spectrum of activity, and safety profile.[5] Studies on 2-arylquinolines have shown that substitutions at the C-6 position can lead to significant and selective anticancer activity against cell lines like HeLa (cervical cancer) and PC3 (prostate cancer).[9]
Comparative Analysis of Biological Activities
The true measure of SAR lies in quantitative data. The tables below summarize the activity of various 2-phenylquinoline-4-carboxylic acid derivatives against different biological targets.
Table 1: SAR of Derivatives as HDAC Inhibitors
| Compound ID | 2-Phenyl Substituent | Linker & Zinc-Binding Group (ZBG) | HDAC3 IC₅₀ (µM) | Reference |
| D1 | Unsubstituted | Phenylpiperazine-Hydroxamic acid | >50 | [6] |
| D3 | 4-Chloro | Phenylpiperazine-Hydroxamic acid | >50 | [6] |
| D11 | 3,4-Difluoro | Phenylpiperazine-Hydroxamic acid | 35.12 | [6] |
| D28 | Unsubstituted | (linker varies)-Hydroxamic acid | 24.45 | [6][8] |
| D29 | Unsubstituted | (linker varies)-Hydrazide | >50 | [6][7] |
Data summarized from reference[6]. This table clearly demonstrates that difluoro substitution enhances HDAC3 inhibition, while chloro substitution or changing the ZBG from hydroxamic acid to hydrazide is detrimental.
Table 2: Antibacterial Activity of C-4 Amide Derivatives
| Compound ID | C-4 Amide Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 1 | -COOH (Parent Acid) | >1024 | >1024 | [5] |
| 5a₄ | -CONH(CH₂)₃N(CH₃)₂ (from 3-(dimethylamino)-1-propylamine) | 64 | 512 | [10] |
| 5a₇ | -CONH(CH₂)₂-piperidine | 256 | 128 | [10] |
Data summarized from references[5][10]. This demonstrates that converting the C-4 carboxylic acid to specific amide derivatives dramatically increases antibacterial activity, with compound 5a₄ showing significant potency against S. aureus.
Mechanism of Action: Targeting Histone Deacetylases (HDACs)
One of the most promising applications for this scaffold is the development of selective HDAC inhibitors for cancer therapy.[6][8][11] HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and repression of tumor suppressor genes. By inhibiting HDACs, these compounds can restore normal gene expression, leading to cell cycle arrest and apoptosis in cancer cells.
Specifically, derivatives like compound D28 have been shown to be selective for HDAC3.[6][8] Mechanistic studies revealed that D28 induces G2/M phase cell cycle arrest and promotes apoptosis in K562 leukemia cells.[6][8][12]
Caption: Mechanism of action for HDAC inhibition by 2-phenylquinoline derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide the following validated protocols.
Protocol 1: Synthesis via Catalyzed Doebner Reaction
The Doebner reaction is a classic and efficient one-pot, three-component method for synthesizing the 2-phenylquinoline-4-carboxylic acid core.[13] Modern variations using Lewis acid catalysts can improve yields and shorten reaction times.[1][13]
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol (Solvent)
-
Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (Catalyst)
-
Standard reflux and filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol), aniline (1.1 mmol), benzaldehyde (1.0 mmol), and ethanol (5 mL).[13]
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80°C and maintain reflux for 3 hours.[1][13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate.
-
Filter the solid product and wash with cold ethanol.
-
Purification : Recrystallize the crude product from ethanol to obtain the pure 2-phenylquinoline-4-carboxylic acid.[1] Characterize the final product using ¹H-NMR, ¹³C-NMR, and HRMS to confirm its structure and purity.[5]
Caption: Experimental workflow for the synthesis of the core scaffold.
Protocol 2: In Vitro Antiproliferative Assay (CCK-8/MTT)
This protocol is used to evaluate the cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
Synthesized compounds dissolved in DMSO
-
Cancer cell line (e.g., K562, HeLa)
-
96-well plates
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plate for 48-72 hours.
-
Viability Assay :
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Alternatively, add MTT reagent, incubate, and then add solubilizing solution.
-
-
Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conclusion and Future Perspectives
The 2-phenylquinoline-4-carboxylic acid scaffold is a remarkably adaptable platform for drug discovery. The structure-activity relationships discussed herein reveal clear patterns:
-
Substitutions on the C-2 phenyl ring are critical for target-specific interactions, with electronic and steric properties playing key roles.
-
The C-4 carboxylic acid is a vital anchor point for many targets but can be derivatized to unlock entirely new activities, such as antibacterial potency.
-
Modifications on the quinoline core itself can fine-tune the molecule's pharmacological profile.
Future research should focus on leveraging these SAR insights. For instance, combining the optimal C-2 phenyl substitutions for HDAC inhibition with C-6 modifications known to enhance anticancer selectivity could lead to next-generation therapeutics with improved efficacy and reduced side effects. Furthermore, exploring this scaffold against other emerging targets, such as sirtuins (SIRT3), continues to be a promising avenue of research.[14]
References
- BenchChem. (2025). Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction. BenchChem.
-
Cai, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(10), 1284. [Link]
-
Scientific.net. (2021). One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. Materials Science Forum, 1042, 63-68. [Link]
-
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]
-
Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers Media S.A. [Link]
-
ResearchGate. (2018). Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities. ResearchGate. [Link]
-
Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers Media S.A. [Link]
-
PubMed. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]
-
MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(10), 1284. [Link]
-
ResearchGate. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]
-
Royal Society of Chemistry. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17351-17364. [Link]
-
Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 866367. [Link]
-
ResearchGate. (n.d.). Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. ResearchGate. [Link]
Sources
- 1. One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
Efficacy of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid and its derivatives as anticancer agents. The information is compiled from various studies to facilitate a comprehensive understanding of their cytotoxic effects against different cancer cell lines. While extensive quantitative data for this compound is limited in publicly available literature, this guide summarizes the existing findings on its derivatives and related quinoline compounds to offer insights into its potential efficacy and mechanisms of action.
Introduction to this compound
This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a key feature in numerous pharmacologically active molecules, and its derivatives have been extensively investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a methoxyphenyl group at the 2-position and a carboxylic acid at the 4-position of the quinoline ring are key structural features that are believed to influence the compound's biological activity.
Comparative Efficacy in Cancer Cell Lines
While specific IC50 values for this compound are not widely reported, studies on its closely related derivatives provide valuable insights into its potential anticancer activity. The following table summarizes the cytotoxic activities of various quinoline-4-carboxylic acid derivatives against a range of cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MLLr leukemic | 7.2 | Not specified | Not specified |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | > 100 | Not specified | Not specified |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) | NCI-H226 (Lung) | 0.94 | Not specified | Not specified |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) | MDA-MB-231 (Breast) | 0.04 | Not specified | Not specified |
| 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11) | SF-295 (CNS) | < 0.01 | Not specified | Not specified |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | MDA-MB-231 (Breast) | 0.11 | Not specified | Not specified |
| 2-Styryl-4-quinoline carboxylic acid derivative (Compound 21) | H1975 (Lung) | 0.21 | Osimertinib | 0.04 |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Potential Mechanisms of Action
The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation.
1. Enzyme Inhibition:
-
Histone Deacetylase (HDAC) Inhibition: Certain 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as HDAC inhibitors.[1] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.
-
Sirtuin (SIRT) Inhibition: Derivatives such as 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, a member of the sirtuin family of NAD+-dependent deacetylases, which are implicated in cancer metabolism and cell survival.
2. Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is a key mechanism for eliminating cancerous cells. The induction of apoptosis by these compounds can be investigated through various assays that detect key events in the apoptotic cascade.
3. Reversal of Multidrug Resistance (MDR): A derivative of this compound, (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, has been shown to reverse multidrug resistance in various cancer cell lines.[2] This suggests that the core structure may have potential in combination therapies to overcome resistance to conventional chemotherapeutic agents.
Experimental Protocols
Accurate and reproducible experimental design is crucial for evaluating the efficacy of potential anticancer compounds. Below are detailed protocols for commonly used assays in the study of quinoline derivatives.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Caption: Simplified overview of apoptosis induction and detection.
Conclusion
While direct and extensive comparative data on the efficacy of this compound across a wide range of cancer cell lines remains to be fully elucidated in published literature, the available information on its derivatives and the broader class of quinoline compounds suggests a promising potential for this molecule as an anticancer agent. The diverse mechanisms of action, including enzyme inhibition and induction of apoptosis, highlight the therapeutic versatility of the quinoline scaffold. Further research, including comprehensive screening against various cancer cell lines and in vivo studies, is warranted to fully establish the clinical potential of this compound and its optimized derivatives. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations.
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) isomers to reverse multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Quinoline-4-Carboxylic Acids: Doebner vs. Pfitzinger
For researchers, scientists, and professionals in drug development, the quinoline-4-carboxylic acid scaffold is a cornerstone of many therapeutic agents. Its synthesis is therefore a critical aspect of medicinal chemistry. Two of the most established methods for constructing this important heterocyclic motif are the Doebner and Pfitzinger syntheses. This guide provides an in-depth comparison of these two classical reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given research objective.
Introduction to the Syntheses
The Doebner reaction is a three-component condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid, usually under acidic conditions, to yield a 2-substituted quinoline-4-carboxylic acid.[1][2][3] In contrast, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base to produce substituted quinoline-4-carboxylic acids.[4][5][6]
Comparative Data
The choice between the Doebner and Pfitzinger synthesis often depends on the desired substitution pattern, the nature of the available starting materials, and the reaction conditions. The following tables summarize quantitative data for both syntheses, providing a comparative overview of their performance under various conditions.
Table 1: Doebner Synthesis of Quinoline-4-Carboxylic Acids
| Aniline Derivative | Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) |
| Aniline | Benzaldehyde | p-TSA / Water:Ethylene Glycol | 3 h | 85 |
| 6-(Trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF / MeCN | 20 h | 77 |
| 4-Methoxyaniline | Benzaldehyde | p-TSA / Water:Ethylene Glycol | 3.5 h | 88 |
| 4-Chloroaniline | 4-Chlorobenzaldehyde | p-TSA / Water:Ethylene Glycol | 4 h | 82 |
| Aniline | 4-Nitrobenzaldehyde | Yb(PFO)₃ / Water | 10 h | 92 |
Table 2: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids
| Isatin Derivative | Carbonyl Compound | Base/Solvent | Reaction Time | Yield (%) |
| Isatin | Acetone | KOH / Ethanol/Water | 8 h | 80 |
| Isatin | Acetophenone | KOH / Ethanol | 24 h | 94 |
| 5-Nitroisatin | Acetophenone | Glacial Acetic Acid / conc. HCl | - | - |
| Isatin | Butan-2-one | NaOH / Water | 8 h | - |
| Isatin | Indophenazino fused carbazole | KOH / Ethanol | 24 h | 73 |
Reaction Mechanisms and Workflows
The divergent pathways of the Doebner and Pfitzinger reactions are a key differentiating factor. The Doebner reaction proceeds via the formation of a Schiff base followed by reaction with the enol of pyruvic acid and subsequent cyclization.[1][2] The Pfitzinger synthesis, on the other hand, is initiated by the base-catalyzed ring-opening of isatin, followed by condensation with a carbonyl compound and subsequent cyclization.[4][5]
Doebner Reaction Workflow
Caption: General experimental workflow for the Doebner synthesis.
Pfitzinger Reaction Workflow
Caption: General experimental workflow for the Pfitzinger synthesis.
Experimental Protocols
Classical Doebner Synthesis of 2-Phenylquinoline-4-carboxylic acid
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve aniline (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
To this solution, add pyruvic acid (1 equivalent).
-
Heat the reaction mixture to reflux for 3-4 hours.
-
After cooling to room temperature, the product often precipitates. If not, the volume of the solvent can be reduced.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic acid[4]
Materials:
-
Isatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
95% Ethanol
-
Hydrochloric acid (for work-up)
-
Diethyl ether (for washing)
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Note that this dissolution is exothermic.[4]
-
Isatin Ring Opening: Add 5.0 g of isatin to the stirred KOH solution. The color of the mixture will typically change from orange to pale yellow as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes.[4]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.[4]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Isolation of Product: After cooling the reaction mixture, add water to dissolve the potassium salt of the product. Extract the aqueous solution with diethyl ether to remove any unreacted acetophenone.[5]
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until the precipitation of the product is complete.[5]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[4]
Scope and Limitations
Doebner Synthesis:
-
Advantages: This is a one-pot, three-component reaction that allows for a wide variety of anilines and aldehydes to be used, leading to diverse 2-substituted quinoline-4-carboxylic acids.[2]
-
Limitations: The classical Doebner reaction often suffers from low yields, especially when anilines with electron-withdrawing groups are used.[2][7] A common side reaction is the reduction of the intermediate imine by the dihydroquinoline intermediate, which forms a benzylamine byproduct and reduces the yield of the desired quinoline.[8] The reaction can also fail with certain substrates; for example, with 2-chloro-5-aminopyridine, cyclization occurs at the amino group to form a pyrrolidine derivative instead of the expected quinoline.[1]
Pfitzinger Synthesis:
-
Advantages: The Pfitzinger reaction is a versatile method for synthesizing substituted quinoline-4-carboxylic acids and can provide good to excellent yields.[4] It is particularly useful for preparing quinolines with substituents at the 2- and 3-positions.
-
Limitations: A significant drawback of the Pfitzinger reaction is the potential for tar formation, which can occur due to the self-condensation of isatin or the carbonyl compound under the strongly basic conditions.[8] The substituents on the resulting quinoline are limited by the availability of appropriately substituted isatins and carbonyl compounds.[7] Additionally, functional groups that are unstable under strong basic conditions may not be tolerated.[7]
Conclusion
Both the Doebner and Pfitzinger syntheses are valuable and time-honored methods for the preparation of quinoline-4-carboxylic acids. The Doebner reaction offers the advantage of a one-pot, three-component approach with a broad substrate scope for anilines and aldehydes, though it can be plagued by low yields with certain substrates. The Pfitzinger reaction, while requiring the synthesis of isatin precursors, can provide high yields and allows for different substitution patterns. The choice between these two methods will ultimately be guided by the specific target molecule, the availability and electronic nature of the starting materials, and the desired reaction scale and conditions. Recent modifications to both reactions, such as the Doebner hydrogen-transfer reaction, continue to expand their utility and address some of their classical limitations.
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. benchchem.com [benchchem.com]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Antioxidant Potential: Quinoline-4-Carboxylic Acid Derivatives versus Isatin
For researchers and professionals in drug discovery and development, identifying potent antioxidant scaffolds is a critical step in combating oxidative stress-related diseases. This guide provides a detailed comparison of the antioxidant activities of quinoline-4-carboxylic acid derivatives and isatin, supported by experimental data and methodologies.
A study directly comparing the antioxidant effects of quinoline-4-carboxylic acid derivatives against their precursor, isatin, reveals a significant enhancement in antioxidant capacity following the structural modification.[1][2][3] The synthesis of these quinoline derivatives from isatin is achieved through the Pfitzinger reaction.[1][2][3]
Quantitative Analysis of Antioxidant Activity
The antioxidant potential of these compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results indicate that while isatin itself exhibits minimal to no antioxidant activity at a concentration of 5 mg/L, its quinoline-4-carboxylic acid derivatives demonstrate considerable radical scavenging capabilities.[1][2][3]
Specifically, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid showed inhibition percentages of approximately 30.25% and 40.43%, respectively.[1][2][3] In contrast, another study on isatin isolated from the flowers of Couroupita guianensis Aubl reported an EC50 value of 72.80 μg/ml, suggesting that the source and purity of isatin, as well as assay conditions, can influence its measured antioxidant activity.[4]
The enhanced activity of the quinoline derivatives is attributed to their increased ability to donate hydrogen radicals.[1][2] The presence of an additional aromatic ring in the quinoline structure is also suggested to contribute to this improved antioxidant effect.[1][2][3]
| Compound | Concentration | Antioxidant Activity (% Inhibition) | Assay | Reference |
| Isatin | 5 mg/L | No activity observed | DPPH | [1][2][3] |
| 2-methylquinoline-4-carboxylic acid | 5 mg/L | ~30.25% | DPPH | [1][2][3] |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | 5 mg/L | ~40.43% | DPPH | [1][2][3] |
| Isatin (from C. guianensis) | 72.80 µg/ml (EC50) | 50% | DPPH | [4] |
Experimental Protocols
The evaluation of antioxidant activity was primarily conducted using the DPPH radical scavenging assay. The general principle of this assay is the measurement of the extent to which the test compound can scavenge the stable free radical DPPH.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as ethanol or methanol.
-
Sample Preparation: The test compounds (isatin and quinoline-4-carboxylic acid derivatives) and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the test compound or standard solution is mixed with a volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).
-
Absorbance Measurement: The absorbance of the remaining DPPH is measured spectrophotometrically at its maximum absorbance wavelength (around 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100
Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
Synthesis and logical workflow
The synthesis of quinoline-4-carboxylic acid derivatives from isatin via the Pfitzinger reaction represents a key step in enhancing the antioxidant properties of the core isatin scaffold. This is followed by a standardized workflow for evaluating the antioxidant efficacy of the newly synthesized compounds.
Caption: Synthesis and antioxidant evaluation workflow.
References
- 1. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carbox" by Sakti Hidayati Fikriya and Antonius Herry Cahyana [scholarhub.ui.ac.id]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Sirtuin Inhibition: A Comparative Guide to SIRT3 Inhibitor Selectivity
For researchers, scientists, and drug development professionals, the selective inhibition of sirtuin isoforms is a critical aspect of targeted therapeutic development. Among the seven mammalian sirtuins, SIRT1, SIRT2, and SIRT3 are the most closely related, presenting a significant challenge in the design of isoform-specific inhibitors. This guide provides an objective comparison of the selectivity of known SIRT3 inhibitors over their close homologs, SIRT1 and SIRT2, supported by experimental data and detailed methodologies.
Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a crucial role in regulating metabolic processes, oxidative stress, and cellular homeostasis. Its dysfunction has been implicated in various diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Consequently, the development of potent and selective SIRT3 inhibitors is a key area of research for novel therapeutic interventions. This guide aims to provide a clear and concise overview of the selectivity profiles of prominent SIRT3 inhibitors, enabling researchers to make informed decisions for their specific research applications.
Quantitative Comparison of SIRT3 Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds against SIRT1, SIRT2, and SIRT3, providing a quantitative measure of their selectivity. A lower IC50 value indicates higher potency. The selectivity for SIRT3 is represented as the fold-difference in IC50 values compared to SIRT1 and SIRT2.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT3) | Selectivity (SIRT2/SIRT3) | Reference |
| 3-TYP | 0.088 | 0.092 | 0.016 | 5.5-fold | 5.75-fold | [1] |
| LC-0296 | 67 | 33 | 3.6 | ~19-fold | ~9-fold | [2][3] |
| YC8-02 | - | - | - | - | - | [4] |
| SJ-106C | - | - | - | - | - | [4] |
| NH4-6 | 3.0 | 0.032 | 2.3 | 1.3-fold | 0.014-fold (more potent against SIRT2) | [5] |
| Cambinol Analog | - | - | 6 | ~5-7-fold (over SIRT1/2) | ~5-7-fold (over SIRT1/2) | [3] |
Experimental Protocols
The determination of inhibitor selectivity relies on robust and reproducible experimental assays. The two most common methods for measuring sirtuin activity and inhibition are the fluorometric assay and the High-Performance Liquid Chromatography (HPLC)-based assay.
Fluorometric Sirtuin Deacetylase Activity Assay
This high-throughput assay provides a rapid and sensitive method for screening sirtuin inhibitors.
Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). In the presence of NAD+, the sirtuin enzyme deacetylates the lysine residue. A developer solution, typically containing trypsin, is then added, which cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal proportional to the sirtuin activity. Inhibitors will reduce the rate of this reaction.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute the recombinant human SIRT1, SIRT2, and SIRT3 enzymes in the assay buffer to the desired concentration (e.g., 20 μM).
-
Prepare the fluorogenic substrate (e.g., based on a p53 peptide for SIRT1, 2, and 3) to a stock concentration of 0.5 mM.[6]
-
Prepare a stock solution of NAD+ (e.g., 25 mM).[6]
-
Prepare a quench buffer containing a developer enzyme like trypsin and a pan-sirtuin inhibitor like nicotinamide to stop the reaction.[6]
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 48.4 µL of the reaction buffer.[6]
-
Add 2.4 µL of 25 mM NAD+ and 6 µL of the 20 µM sirtuin enzyme solution (SIRT1, SIRT2, or SIRT3).[6]
-
Add 2 µL of the inhibitor dilution or vehicle control (e.g., DMSO) to the respective wells and mix gently.
-
Pre-incubate the plate at 37°C for 15 minutes.[6]
-
Initiate the reaction by adding 1.2 µL of the 0.5 mM fluorogenic substrate to each well.[6]
-
Incubate the plate at 37°C for 45-60 minutes.[6]
-
Stop the reaction by adding 60 µL of the quench buffer to each well.[6]
-
Incubate the plate at 37°C for 30 minutes to allow for the development of the fluorescent signal.[6]
-
Measure the fluorescence using a microplate reader with excitation at ~355 nm and emission at ~460 nm.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
HPLC-Based Sirtuin Deacetylase Activity Assay
This method offers a more direct and often more accurate measurement of sirtuin activity by quantifying the substrate and product.
Principle: The assay directly measures the conversion of an acetylated peptide substrate to its deacetylated product. The reaction mixture is analyzed by reverse-phase HPLC, and the substrate and product peaks are separated and quantified by their absorbance at a specific wavelength (typically 214 nm or 280 nm if the peptide contains tryptophan).
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT).
-
Reconstitute the recombinant human SIRT1, SIRT2, and SIRT3 enzymes in an appropriate buffer.
-
Synthesize or purchase a suitable peptide substrate (e.g., derived from histone H3).
-
Prepare a stock solution of NAD+ (e.g., 25 mM).[7]
-
Prepare a quench solution (e.g., 10% formic acid or acetonitrile).[7]
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NAD+ (final concentration, e.g., 1 mM), and the peptide substrate (at a concentration around its Km value).[7]
-
Add the desired concentration of the sirtuin enzyme (e.g., final concentration in the low nM range).
-
Add the inhibitor dilution or vehicle control.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quench solution.[7]
-
Centrifuge the samples to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume of the sample onto a C18 reverse-phase HPLC column.
-
Elute the substrate and product using a gradient of an appropriate mobile phase (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA). A typical gradient could be 0-100% acetonitrile over a set time.[7]
-
Monitor the elution profile at 214 nm or 280 nm.
-
Identify and integrate the peak areas corresponding to the substrate and the deacetylated product.
-
-
Data Analysis:
-
Calculate the percentage of substrate conversion.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Calculate the IC50 value as described for the fluorometric assay.
-
Visualizing Selectivity and Experimental Design
To further clarify the concepts of inhibitor selectivity and the experimental workflow, the following diagrams are provided.
Caption: Signaling pathway illustrating the selective inhibition of SIRT3.
References
- 1. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-Based Enzyme Assays for Sirtuins | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Quinoline Inhibitors in Enzyme Active Sites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various quinoline analogs within the active sites of key enzymes. The presented data, derived from molecular docking studies, offers insights into the structure-activity relationships of these compounds, aiding in the rational design of more potent and selective inhibitors.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. A significant portion of these activities arises from the inhibition of specific enzymes. Molecular docking simulations have become an indispensable tool in understanding the binding modes and predicting the inhibitory potential of quinoline derivatives against various enzymatic targets. This guide summarizes key findings from comparative docking studies, presenting quantitative data and detailing the computational methodologies employed.
Data Presentation: Comparative Docking Scores of Quinoline Inhibitors
The following tables summarize the docking scores and binding energies of various quinoline derivatives against different enzyme targets. Lower (more negative) docking scores and binding energies generally indicate a higher predicted binding affinity.
Table 1: Docking Analysis of Quinoline Derivatives against Acetyl-CoA Carboxylase (ACC)
| Compound | Target Enzyme | Docking Score (unitless) | Reference |
| 7a | ACC2 | 8.01 | [1] |
| CP-640186 (Control) | ACC2 | 7.18 | [1] |
Note: Higher docking scores in this study indicate better binding affinity.
Table 2: Docking Analysis of Quinoline Derivatives against HIV Reverse Transcriptase (PDB: 4I2P)
| Compound | Docking Score (kcal/mol) | Key Interactions | Reference |
| Compound 4 | -10.675 | Hydrophobic interactions with TRP229, hydrogen bond with LYS 101 | [2] |
| Compound 5 | -10.38 | Hydrophobic interactions with TRP229, hydrogen bond with LYS 101 | [2] |
| Compound 7 | -10.23 | Hydrophobic interactions with TRP229, hydrogen bond with LYS 101 | [2] |
| Elvitegravir (Standard) | -8.57 | Hydrogen bonds with LYS 101, ILE-180, LEU-100 | [2] |
| Rilpivirine (Standard) | -8.56 | Hydrogen bond with LYS 101 | [2] |
Table 3: Docking Analysis of Quinoline-Thiazole Hybrids against BCR-ABL1 Tyrosine Kinase (PDB: 3QRJ)
| Compound | Binding Energy (kcal/mol) | Key Interactions | Reference |
| 1a | -8.9 | Hydrogen bond with Met318, Glu286 | [3] |
| 1d | -8.7 | Hydrogen bond with Met318, Glu286 | [3] |
| Rebastinib (Co-crystallized ligand) | -17.3 | Hydrogen bonds with Met318 | [3] |
Table 4: Docking Analysis of 2,4-Disubstituted Quinoline Derivatives against Mycobacterium tuberculosis Lipoate Protein Ligase B (LipB)
| Compound | Binding Energy (kcal/mol) | Reference |
| Compound 17 | -18.5 | [4] |
| Compound 8 | -15.4 | [4] |
| Isoniazid (Standard) | -14.6 | [4] |
Table 5: Docking Analysis of Quinolin-4(1H)-one Derivatives against VEGFR-2
| Compound | Binding Energy (kcal/mol) | Key Interactions | Reference |
| Q2 | -14.65 | Hydrogen bonds with CYS-919, GLU-885, ASP-1046 | [5] |
| Q3 | -13.15 | π-alkyl interactions with GLU-917, PHE-918 | [5] |
| Q5 | -12.71 | - | [5] |
| Sorafenib (Standard) | Similar to test compounds | - | [5] |
Experimental Protocols: A Synthesized Approach to Molecular Docking
The following protocol represents a generalized methodology synthesized from various reported studies on the docking of quinoline inhibitors.[1][2][3][6][7]
1. Protein Preparation:
-
Retrieval: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.
-
Protonation: Hydrogen atoms are added to the protein, and the protonation states of amino acid residues are adjusted to a physiological pH (typically 7.4).
-
Energy Minimization: The energy of the protein structure is minimized using a suitable force field (e.g., CHARMm, AMBER) to relieve any steric clashes and achieve a more stable conformation.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the quinoline derivatives are sketched using chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
3D Conversion and Optimization: The 2D structures are converted to 3D conformations. The geometry of the ligands is then optimized, and their energy is minimized using a force field such as MMFF94 or a quantum mechanical method like DFT.[3]
3. Molecular Docking Simulation:
-
Grid Generation: A docking grid or box is defined around the active site of the enzyme. The center and dimensions of the grid are chosen to encompass the binding pocket, often guided by the position of a co-crystallized ligand or known active site residues.[3][7]
-
Docking Algorithm: A molecular docking program (e.g., AutoDock Vina, Glide, GOLD) is used to perform the docking calculations.[2][3][6] These programs explore various conformations and orientations of the ligand within the defined active site and calculate the binding affinity for each pose using a scoring function.
-
Pose Selection: The docking poses are ranked based on their docking scores or binding energies. The pose with the lowest energy (most negative value) is typically considered the most favorable binding mode.
4. Analysis of Docking Results:
-
Binding Affinity Evaluation: The docking scores or binding energies are used to compare the predicted binding affinities of the different quinoline derivatives for the target enzyme.
-
Interaction Analysis: The best-docked poses are visualized and analyzed to identify the key molecular interactions between the ligand and the amino acid residues of the active site. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces.[7] This analysis provides crucial insights into the structure-activity relationship and can guide the design of more potent inhibitors.
Visualization of Methodologies
The following diagrams illustrate the typical workflows and conceptual relationships in comparative docking studies of quinoline inhibitors.
Caption: A typical experimental workflow for in silico docking analysis.
Caption: Competitive inhibition of an enzyme by a quinoline derivative.
References
- 1. Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid, a compound requiring careful management due to its potential hazards. Adherence to these protocols is crucial for maintaining a safe research environment and complying with regulatory standards.
Hazard Profile and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally related quinoline derivatives indicate that this compound should be handled with caution. Analogous compounds are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this chemical.[1][3]
Key Safety Considerations:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Prevent Inhalation: Avoid breathing dust or fumes. Handle in a well-ventilated area or a chemical fume hood.[1][4]
-
Emergency Procedures: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][2][5]
Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste.[6][7] It must not be disposed of down the drain or in regular solid waste.[8][9][10]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be considered hazardous waste.[6][11]
-
Segregate this waste from other waste streams, such as non-hazardous waste, sharps, and biological waste.[12][13] Store acids and bases separately.[14]
-
-
Waste Container Selection and Labeling:
-
Use a dedicated, compatible, and leak-proof container for collecting the solid waste.[7][11] For liquid waste, use a container designed for liquids that can be tightly sealed.[7]
-
As soon as the container is used for waste collection, it must be labeled with a "Hazardous Waste" tag.[6][8][11]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8]
-
The quantity of the waste.
-
The date of waste generation.[8]
-
The location of origin (e.g., laboratory room number).[8]
-
The name and contact information of the principal investigator.[8]
-
Appropriate hazard pictograms.[8]
-
-
-
Waste Storage:
-
Disposal Request and Pickup:
-
Once the waste container is full, or if it has been in the SAA for up to one year (for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][8][14]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.[6]
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[6][11]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[6][11]
-
After triple-rinsing and allowing it to air dry, the container can typically be disposed of in the regular trash after defacing the original labels.[6][11]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Decision workflow for the disposal of this compound.
Summary of Disposal Procedures
For quick reference, the following table summarizes the key disposal information for this compound.
| Waste Type | Disposal Method | Key Instructions |
| Solid this compound | Hazardous Waste Disposal | Collect in a labeled, sealed container. Store in a Satellite Accumulation Area. Arrange for EHS pickup. |
| Solutions containing the compound | Hazardous Waste Disposal | Collect in a labeled, sealed container for liquid waste. Store in a Satellite Accumulation Area. Arrange for EHS pickup. |
| Contaminated Labware (disposable) | Hazardous Waste Disposal | Place in the designated solid hazardous waste container. |
| Spill Cleanup Materials | Hazardous Waste Disposal | Collect all absorbent materials and contaminated PPE and place in the solid hazardous waste container.[6] |
| Empty Stock Containers | Regular Trash (after decontamination) | Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the dry container in regular trash.[6][11] |
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. biosynce.com [biosynce.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. pfw.edu [pfw.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. acs.org [acs.org]
- 10. benchchem.com [benchchem.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. anentawaste.com [anentawaste.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
Essential Safety and Handling Guide for 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for handling this compound, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is essential for minimizing exposure risks and maintaining a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
Given these hazards, the following personal protective equipment is mandatory when handling this compound.
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against direct skin contact with the chemical.[5] It is important to inspect gloves for any signs of degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[5] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | Necessary for handling the solid, powdered form to prevent inhalation of dust particles.[5] For handling solutions or when vapors may be generated, a respirator with organic vapor cartridges may be necessary.[5] | Task-Dependent |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Protects skin and personal clothing from contamination.[5][6] A chemical-resistant apron is recommended when handling larger quantities or when there is a significant risk of splashing.[5] | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as during solution preparation or transfer of large quantities. | Secondary |
Operational and Disposal Plans
Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a certified chemical fume hood is operational and available for handling the compound.[5]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.
-
-
Donning PPE:
-
Before entering the designated handling area, put on a laboratory coat, followed by nitrile or neoprene gloves, and chemical splash goggles.[5]
-
If handling the powder outside of a fume hood or if there is a risk of aerosolization, a properly fitted N95 respirator is required.
-
-
Weighing and Solution Preparation:
-
Conduct all weighing and solution preparation within a chemical fume hood to control dust and vapors.
-
When dissolving, add the solid this compound to the solvent slowly to prevent splashing.[5]
-
-
Experimental Use:
-
Keep all containers with the compound tightly closed when not in use.
-
Maintain a safe distance from any reactions and use appropriate shielding.
-
Avoid all direct contact with the substance.[5]
-
-
Post-Handling:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent, followed by a thorough washing.[5]
-
Remove PPE in the designated area to prevent the spread of contamination.
-
Disposal Plan
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[5]
-
Liquid Waste: All liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container.[5] Do not pour down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
